8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
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Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7,9H,2,4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTXOTBJARCSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622936 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535935-61-6 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
An In-Depth Technical Guide to the Synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction
This compound is a valuable primary amine that serves as a crucial building block in the development of pharmacologically active molecules. Its rigid, fused-ring structure provides a defined three-dimensional scaffold, making it an attractive starting point for agonists and antagonists targeting various receptors, including dopamine (DA) and serotonin (5-HT).[1] The synthesis of this compound, however, is not trivial. The primary challenge lies in the regioselective synthesis of the key precursor, 8-methoxy-1-tetralone, due to the electronic and steric repulsion between the C1 carbonyl and the C8 methoxy group, which makes it energetically less favorable than its 5-, 6-, and 7-methoxy isomers.[2]
This guide provides a comprehensive overview of robust and field-proven strategies for the , designed for researchers, chemists, and drug development professionals. We will delve into the causal logic behind strategic synthetic choices, present detailed, self-validating protocols, and compare common methodologies for the critical transformation steps.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target amine reveals two primary stages: the formation of the C-N bond and the synthesis of the core tetralone skeleton. The primary amine can be accessed from the corresponding ketone, 8-methoxy-1-tetralone, through methods such as reductive amination or the reduction of an oxime intermediate. The tetralone itself can be constructed from simpler, commercially available aromatic precursors.
Caption: Retrosynthetic analysis of the target amine.
Part A: Synthesis of the Key Intermediate: 8-Methoxy-1-tetralone
The efficient synthesis of 8-methoxy-1-tetralone is the cornerstone of this entire process. While several routes have been reported, many suffer from low yields or harsh conditions.[3][4] We will focus on a modern and highly efficient method that utilizes a palladium-catalyzed cross-coupling reaction.
Strategy: Heck Coupling and Directed Cyclization
This strategy employs a Heck coupling reaction to build the necessary 4-arylbutyric acid backbone, followed by a clever use of a temporary blocking group to ensure the desired regioselectivity during the intramolecular Friedel-Crafts acylation.[5][6]
Caption: Workflow for the synthesis of 8-methoxy-1-tetralone.
Causality Behind Experimental Choices:
-
Heck Coupling: This reaction provides a reliable method for forming the C-C bond between the anisole ring and the butenoic acid side chain.[3]
-
Bromine as a Blocking Group: The direct cyclization of methyl 4-(2-methoxyphenyl)butanoate would yield the thermodynamically preferred 6-methoxy-1-tetralone. To overcome this, a bromine atom is strategically introduced ortho to the methoxy group. This sterically and electronically deactivates the para position, forcing the subsequent Friedel-Crafts acylation to occur at the desired position ortho to the methoxy group.[5][6]
-
Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid is a powerful yet mild dehydrating agent for promoting intramolecular Friedel-Crafts acylations. It is often superior to harsher alternatives like polyphosphoric acid or SnCl4, leading to cleaner reactions and higher yields.[5]
-
Catalytic Hydrogenation: The final debromination is cleanly achieved using standard palladium on carbon (Pd/C) catalyzed hydrogenation, which simultaneously removes the blocking group and is a high-yielding, clean transformation.[1][6]
Detailed Experimental Protocol: Synthesis of 8-Methoxy-1-tetralone
(Adapted from Castillo-Rangel et al., 2016) [6]
Step 1: 5-Bromo-8-methoxy-1-tetralone (6)
-
To a solution of methyl 4-(2-bromo-5-methoxyphenyl)butanoate (5) (0.25 g, 0.87 mmol) in anhydrous 1,2-dichloroethane (DCE) (1 mL), add Eaton's reagent (0.50 mL, 2.61 mmol) slowly under a nitrogen atmosphere.
-
Stir the resulting mixture at 75 °C for 2 hours. Monitor reaction completion by TLC.
-
Allow the reaction mixture to cool to room temperature, then carefully pour it over an ice-water mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash successively with brine (2 x 15 mL) and water (2 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purification via column chromatography typically yields the product in ~95% yield.[6]
Step 2: 8-Methoxy-1-tetralone (1)
-
Dissolve 5-bromo-8-methoxy-1-tetralone (6) (1.0 g, 3.9 mmol) in absolute ethanol or methanol (10 mL).[1]
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).
-
Subject the mixture to hydrogenation using a hydrogen-filled balloon at atmospheric pressure.
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting oil can be purified by distillation or column chromatography to afford 8-methoxy-1-tetralone as a colorless oil in ~96-97% yield.[1][6]
Part B: Conversion to this compound
With the key tetralone intermediate in hand, the final step is the introduction of the amine functionality. Two primary, high-yielding strategies are prevalent: direct reductive amination and a two-step sequence involving oxime formation and reduction.
Caption: Comparative strategies for the synthesis of the target amine.
Strategy 1: Direct Reductive Amination
Reductive amination is a powerful one-pot reaction that combines the formation of an imine from the ketone and an amine source, followed by its immediate reduction to the corresponding amine.[7]
Causality Behind Experimental Choices:
-
Amine Source: Aqueous ammonia or ammonium acetate can be used as the nitrogen source to form the primary amine.
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a classic choice for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate that forms in situ.[8] This selectivity is crucial for the success of the one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)3) is a common, non-toxic alternative.[8]
Detailed Experimental Protocol: Reductive Amination
(General procedure adapted from Abdel-Magid et al., 1996)
-
Dissolve 8-methoxy-1-tetralone (1.0 g, 5.67 mmol) in methanol (20 mL).
-
Add ammonium acetate (4.37 g, 56.7 mmol, 10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (0.43 g, 6.81 mmol) in methanol (5 mL).
-
Add the NaBH3CN solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction by carefully adding 1M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH to a pH > 10 and extract with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude amine. Purification is typically achieved by column chromatography.
Strategy 2: Oxime Formation and Reduction
This two-step approach involves the explicit formation of a stable oxime intermediate, which is then isolated and subsequently reduced. This can sometimes offer advantages in terms of purification and handling compared to the one-pot reductive amination.
Causality Behind Experimental Choices:
-
Oxime Formation: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate is a near-quantitative and reliable method for producing oximes.[6]
-
Oxime Reduction: The N-O bond of the oxime is susceptible to cleavage under various reducing conditions.
-
Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium (Pd) or Platinum (Pt) are effective for reducing the C=N bond and cleaving the N-O bond to yield the primary amine.[9][10]
-
Chemical Reduction: Reagents like Sodium Borohydride (NaBH4) in the presence of additives such as ZrCl4, NiCl2, or CuSO4 can also effectively reduce oximes.[11][12][13] These additives coordinate to the oxime oxygen, activating it for hydride attack.
-
Detailed Experimental Protocol: Oxime Reduction
Step 1: 8-Methoxy-1-tetralone Oxime (Adapted from Castillo-Rangel et al., 2016) [6]
-
To a solution of 8-methoxy-1-tetralone (1.0 g, 5.67 mmol) in methanol, add hydroxylamine hydrochloride (NH2OH·HCl) and sodium acetate (NaOAc).
-
Heat the mixture at 65 °C until the reaction is complete (TLC monitoring).
-
Cool the reaction and add 1M NaOH.
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield the oxime, which can often be used in the next step without further purification.
Step 2: Reduction to the Amine via Catalytic Hydrogenation
-
Dissolve the 8-methoxy-1-tetralone oxime (1.0 g, 5.23 mmol) in a suitable solvent such as ethanol or methanol containing acetic acid (to facilitate iminium ion formation).
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until starting material is consumed.
-
Filter the catalyst through Celite and concentrate the filtrate.
-
Perform a standard acid-base workup as described in the reductive amination protocol to isolate the final amine product.
Quantitative Data Summary
| Step | Starting Material | Product | Method | Typical Yield | Reference |
| Part A | Methyl 4-(2-bromo-5-methoxyphenyl)butanoate | 5-Bromo-8-methoxy-1-tetralone | Eaton's Reagent Cyclization | 95% | [6] |
| Part A | 5-Bromo-8-methoxy-1-tetralone | 8-Methoxy-1-tetralone | Catalytic Hydrogenation | 96-97% | [1][6] |
| Part B | 8-Methoxy-1-tetralone | Target Amine | Reductive Amination | Good to Excellent | |
| Part B | 8-Methoxy-1-tetralone Oxime | Target Amine | Catalytic Hydrogenation | Good to Excellent | [9][10] |
Conclusion
The is a multi-step process that hinges on the successful and regioselective construction of the 8-methoxy-1-tetralone core. The modern approach utilizing a Heck coupling followed by a directed Friedel-Crafts cyclization offers a robust and high-yielding route to this key intermediate. For the final conversion of the ketone to the target primary amine, both direct reductive amination and the reduction of an intermediate oxime are highly effective strategies. The choice between them may depend on factors such as reagent availability, scalability, and purification preferences. The protocols outlined in this guide represent field-proven, reliable methods for accessing this valuable synthetic building block.
References
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Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
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Ghorbani-Vaghei, R., & Jalili, H. (2005). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry, 3(10), 1931-1933. Available from: [Link]
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Grokipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
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Castillo-Rangel, R., et al. (2016). An Expeditious Synthesis of 8-Methoxy-1-tetralone. ResearchGate. Available from: [Link]
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Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2841-2845. Available from: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]
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Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System. Synthetic Communications, 25(22), 3503-3506. Available from: [Link]
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Chary, K. P., et al. (2001). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. Synthetic Communications, 31(10), 1589-1592. Available from: [Link]
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Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. IDEAS/RePEc. Available from: [Link]
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ResearchGate. (2010). ChemInform Abstract: Reduction of Oximes with Sodium Borohydride-Copper(II) Sulfate in Methanol. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Banerjee, A. K., et al. (2010). A Simple Synthesis of 8-Methoxy-1-tetralone. Synthetic Communications, 40(20), 3123-3127. Available from: [Link]
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Organic Process Research & Development. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
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ResearchGate. (2010). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. Available from: [Link]
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Wikipedia. (n.d.). Leuckart reaction. Available from: [Link]
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Adamu, H., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Available from: [Link]
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Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(4), 1587-1589. Available from: [Link]
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Chemistry LibreTexts. (2023). The Leuckart Reaction. Available from: [Link]
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Sharma, M., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 108-115. Available from: [Link]
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Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available from: [Link]
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ResearchGate. (2024). Synthesis of 8-Methoxy-1-Tetralone. Available from: [Link]
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ResearchGate. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Available from: [Link]
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Ermolenko, L., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 13(1), 1. Available from: [Link]
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Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13, 5634. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
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An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin with significant potential in medicinal chemistry and drug development. As a structural analog of various neuropharmacologically active agents, understanding its synthesis, reactivity, and physicochemical characteristics is paramount for its application in the design of novel therapeutics. This document synthesizes available data on its synthesis from its precursor, 8-methoxy-1-tetralone, through reductive amination, and offers insights into its predicted spectral properties and potential biological activity based on related compounds. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Introduction: The Significance of the Aminotetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. When functionalized with an amine group, these "aminotetralins" exhibit a wide range of pharmacological activities, particularly as ligands for dopamine and serotonin receptors.[1][2] The precise positioning of substituents on both the aromatic and alicyclic rings of the tetralin core plays a crucial role in modulating the affinity and selectivity of these compounds for their biological targets.
This compound (also known as 8-methoxy-1-aminotetralin) is a specific isomer with the methoxy group positioned on the aromatic ring adjacent to the fused alicyclic ring, and the amine group at the C1 position. This unique substitution pattern is of considerable interest for probing the structure-activity relationships (SAR) of aminotetralin-based ligands. The methoxy group, a common substituent in many approved drugs, can influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[3] This guide aims to provide a detailed technical resource on the chemical properties of this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined for related compounds, others are computed estimates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [4] |
| Molecular Weight | 177.24 g/mol | [4] |
| CAS Number | 535935-61-6 | [4] |
| Appearance | Predicted: Viscous oil or low-melting solid | Inferred from similar compounds[5] |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble. | Inferred from general amine properties |
| pKa (of the amine) | Predicted: ~9.5 - 10.5 | Inferred from similar primary amines |
Synthesis of this compound
The primary route to this compound involves the reductive amination of the corresponding ketone, 8-methoxy-1-tetralone. This two-step process begins with the synthesis of the tetralone precursor.
Synthesis of the Precursor: 8-Methoxy-1-tetralone
The synthesis of 8-methoxy-1-tetralone is a non-trivial process due to the thermodynamic preference for the formation of other isomers. However, several effective methods have been reported in the literature.[6] A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid.
Diagram 1: Synthetic Pathway to 8-Methoxy-1-tetralone
A representative synthetic route to 8-methoxy-1-tetralone.
Reductive Amination to the Target Amine
With 8-methoxy-1-tetralone in hand, the final step is the introduction of the amine functionality at the C1 position. Reductive amination is a versatile and widely used method for this transformation.[7][8][9] This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
A common and effective method for direct reductive amination is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[10][11][12] This one-pot procedure is often favored for its simplicity.
Diagram 2: Reductive Amination of 8-Methoxy-1-tetralone
The Leuckart reaction as a method for the synthesis of the target amine.
Experimental Protocol: Leuckart Reaction for the Synthesis of this compound (Exemplary)
This protocol is a generalized procedure based on the Leuckart reaction and should be optimized for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 8-methoxy-1-tetralone (1.0 eq) and ammonium formate (5-10 eq).
-
Heating: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up (Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Add a solution of hydrochloric acid (e.g., 6 M HCl) and heat to reflux for several hours to hydrolyze the intermediate formamide.
-
Cool the mixture and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-basic byproducts.
-
-
Isolation:
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, the product can be precipitated as its hydrochloride salt by bubbling HCl gas through a solution of the free base in a suitable solvent (e.g., diethyl ether).
Spectral Properties (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and alicyclic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C5-H, C6-H, C7-H) | 6.7 - 7.2 | m | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Benzylic Amine (C1-H) | ~4.0 - 4.5 | t or dd | 1H |
| Alicyclic (C2-H₂, C3-H₂, C4-H₂) | 1.5 - 3.0 | m | 6H |
| Amine (-NH₂) | 1.0 - 3.0 (variable) | br s | 2H |
The chemical shifts of the aromatic protons will be influenced by the methoxy group. The signal for the amine protons is typically broad and its chemical shift is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the 11 unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (quaternary) | 155 - 160 (C8), 135-140 (C4a), 125-130 (C8a) |
| Aromatic (CH) | 110 - 130 |
| Methoxy (-OCH₃) | ~55 |
| Benzylic Amine (C1) | ~50 - 55 |
| Alicyclic (C2, C3, C4) | 20 - 40 |
Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 177. Key fragmentation patterns would likely involve the loss of the amine group and rearrangements of the tetralin ring system.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch (primary amine) | 3300 - 3500 | Two bands, typically sharp and of medium intensity.[13][14] |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2850 - 3000 | |
| N-H Bend (primary amine) | 1590 - 1650 | |
| C=C Stretch (aromatic) | 1450 - 1600 | |
| C-N Stretch | 1020 - 1250 | |
| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |
Reactivity and Potential Applications in Drug Development
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the primary amine functionality. This group can undergo a variety of chemical transformations, including:
-
N-Alkylation and N-Arylation: To generate secondary and tertiary amines with diverse substituents.
-
Acylation: To form amides.
-
Formation of Schiff Bases: By reaction with aldehydes and ketones.
-
Salt Formation: With acids to produce water-soluble salts, which is often advantageous for pharmaceutical formulations.
The aromatic ring can also undergo electrophilic substitution, although the position of substitution will be directed by the methoxy group and the fused alicyclic ring.
Potential Pharmacological Significance
The structural similarity of this compound to known dopaminergic and serotonergic ligands suggests its potential as a valuable scaffold in neuroscience drug discovery.[1][2]
-
Dopamine Receptor Ligands: Many aminotetralins are known to interact with dopamine receptors. The position of the methoxy group in the 8-position could confer unique selectivity and efficacy profiles at D₁, D₂, and D₃ receptor subtypes.[15][16]
-
Serotonin Receptor Ligands: Aminotetralins are also well-known for their interaction with various serotonin receptor subtypes, particularly the 5-HT₁A receptor.[2][17] The 8-methoxy substitution may influence the affinity and functional activity at these receptors.
The exploration of derivatives of this compound could lead to the discovery of novel agonists, antagonists, or allosteric modulators for these important CNS targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust, vapors, or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for the development of novel therapeutic agents. Its synthesis, while requiring careful control to achieve the desired regiochemistry, is accessible through established synthetic methodologies. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral characteristics to aid researchers in its synthesis and further investigation. The potential for this molecule and its derivatives to interact with key neurotransmitter receptors underscores its importance as a valuable building block for the next generation of CNS-active drugs.
References
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Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. PubMed. [Link]
-
2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. PubMed. [Link]
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New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC. [Link]
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structure-activity relationship of aminotetralin derivatives
An In-Depth Technical Guide to the Structure-Activity Relationships of Aminotetralin Derivatives as Modulators of Dopamine and Serotonin Receptors
Abstract
The 2-aminotetralin scaffold represents a cornerstone in neuropharmacology, serving as a privileged structure for the design of potent and selective ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptor subtypes. Its conformationally constrained phenethylamine backbone provides a rigid framework that allows for systematic exploration of structure-activity relationships (SAR). This guide offers a detailed examination of the SAR of aminotetralin derivatives, synthesizing key findings from medicinal chemistry, molecular pharmacology, and computational studies. We will dissect the influence of structural modifications at the aromatic ring, the amino group, and the stereochemistry of the tetralin core on receptor affinity, selectivity, and functional activity. This document provides researchers and drug development professionals with a comprehensive understanding of the critical molecular determinants for designing novel aminotetralin-based therapeutics with tailored pharmacological profiles, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Aminotetralin Scaffold - A Privileged Structure in Neuropharmacology
Historical Context and Therapeutic Significance
The aminotetralin chemical framework has been a subject of intense investigation for decades, leading to the development of important pharmacological tools and therapeutic candidates. Its structural resemblance to the endogenous neurotransmitters dopamine and serotonin allows it to effectively interact with their respective receptors. This has made aminotetralin derivatives particularly valuable for developing treatments for neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.
Core Chemical Structure and Conformational Flexibility
The 2-aminotetralin structure can be viewed as a cyclized analog of phenethylamine. This cyclization restricts the conformational freedom of the ethylamine side chain, which is a critical feature for receptor interaction. This semi-rigid nature is paramount, as it helps to pre-organize the pharmacophore elements into a bioactive conformation, often leading to increased affinity and selectivity compared to more flexible analogs. The key regions for chemical modification to explore the SAR are the aromatic ring, the amino group, and the chiral center at the C2 position.
Primary Pharmacological Targets: Dopamine and Serotonin Receptors
Aminotetralin derivatives are most renowned for their activity at D2-like dopamine receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7. The remarkable versatility of this scaffold allows for the development of selective agonists, partial agonists, or antagonists, depending on the specific substitution patterns. Furthermore, the scaffold has proven amenable to creating "polypharmacology" agents that interact with multiple targets, such as dual D2 antagonists/5-HT1A agonists, which are sought after as potential atypical antipsychotics.[1][2]
Foundational Principles of Aminotetralin SAR
Stereoselectivity: The Critical Role of the C2-Stereocenter
One of the most consistent findings in aminotetralin SAR is the profound impact of stereochemistry at the C2 position. For interactions with most dopamine and serotonin receptors, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. For instance, studies on 5-substituted-2-aminotetralins (5-SATs) at 5-HT1A, 5-HT1B, and 5-HT1D receptors demonstrated a stereoselective preference of at least 50-fold for the (2S) configuration over the (2R) configuration.[3][4][5] This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal receptor binding.
SAR at Dopamine Receptors
Targeting the D2 Receptor Family
Aminotetralins have been extensively studied as dopamine D2 receptor agonists, with potential applications in Parkinson's disease. The foundational pharmacophore for D2 agonism requires a hydroxyl group on the aromatic ring and typically N,N-dialkyl substitution on the amino group.
Influence of Aromatic Hydroxylation
The position and number of hydroxyl groups on the aromatic ring are critical determinants of D2 receptor activity.
-
5,6-Dihydroxy Substitution: This pattern mimics the catechol structure of dopamine itself. Compounds with this substitution, such as 5,6-dihydroxy-2-(di-n-propylamino)tetralin (5,6-ADTN), are potent D2 agonists. This substitution pattern is considered optimal for high dopaminergic activity.[6]
-
5-Hydroxy Substitution: A single hydroxyl group at the 5-position, as seen in 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), also confers potent D2 agonism.[7]
-
Resorcinol Isomers: Replacing the catechol (5,6-dihydroxy) pattern with a resorcinol (5,7-dihydroxy) pattern generally leads to a significant decrease in dopaminergic potency.[8] This highlights the receptor's specific requirement for the catechol-like arrangement for strong interactions.
Impact of N-Substitution on Potency and Efficacy
The nature of the substituents on the amino nitrogen heavily influences potency and selectivity.
-
N,N-Dipropyl Group: The N,N-di-n-propyl substitution is consistently found to be optimal for D2 agonist activity among simple dialkylaminotetralins.[6]
-
Functionalized N-Alkyl Chains: Introducing functional groups onto one of the N-alkyl substituents can further modulate activity. Studies have shown that the D2 receptor has an accessory binding site that can accommodate various bulky and neutral functionalities, suggesting a region of the binding pocket that can be exploited to fine-tune pharmacological properties.[7][9]
Data Summary: Dopamine Receptor Ligands
| Compound | Aromatic Substitution | N-Substitution | Receptor Affinity (Ki, nM) | Functional Activity |
| 5,6-ADTN | 5,6-dihydroxy | N,N-di-n-propyl | High (D2) | Potent D2 Agonist[6] |
| 5-OH-DPAT | 5-hydroxy | N,N-di-n-propyl | High (D2/D3) | Potent D2/D3 Agonist[7] |
| 5,7-dihydroxy derivative | 5,7-dihydroxy | N,N-di-n-propyl | Lower (D2) | Less potent D2 Agonist[8] |
| 12a | 5-methoxy | N-(2-benzamidoethyl)-N-n-propyl | D2: 3.2, D3: 0.58 | Mixed D2/D3 Antagonist Profile[1] |
SAR at Serotonin Receptors
The aminotetralin scaffold has yielded ligands with remarkable diversity at serotonin receptors, ranging from selective agonists to antagonists and partial agonists.
Aromatic Substitution for 5-HT Receptor Selectivity
Modifications to the aromatic ring are a powerful strategy for tuning selectivity across 5-HT receptor subtypes.
-
5-Aryl Substitution: The introduction of an aryl group at the 5-position of the tetralin ring has been particularly fruitful. For example, 2,6-dimethoxyphenyl substitution leads to potent and selective 5-HT7 receptor agonists.[10][11]
-
Selectivity between 5-HT1A and 5-HT7: The size and nature of the N-alkyl groups can flip the selectivity profile. Decreasing the size of the N-alkyl substituents from propyl to methyl can increase selectivity for the 5-HT7 receptor over the 5-HT1A receptor.[10][11]
N-Alkyl Group Size and its Effect on Efficacy
A fascinating SAR trend is observed where the size of the N-alkyl groups can switch a compound from a full agonist to an antagonist.
-
At the 5-HT7 Receptor: For a series of 5-(2,6-dimethoxyphenyl)-2-aminotetralins, the N,N-dipropylamino derivative (10d) is a full agonist, while the corresponding N,N-dimethylamino derivative (10f) is an antagonist.[10][11] This suggests that the larger dipropyl groups engage with the receptor in a manner that promotes the active conformation, whereas the smaller dimethyl groups bind without inducing this conformational change, thereby blocking the receptor.
The Emergence of Polypharmacology: Dual D2/5-HT1A Ligands
A key strategy in modern antipsychotic drug design is to combine D2 receptor antagonism with 5-HT1A receptor agonism. The aminotetralin scaffold is well-suited for this approach. By combining the structural features of aminotetralins with substituted benzamides, researchers have created hybrid molecules with high affinity for D2, D3, and 5-HT1A receptors.[1] For example, compound 12a (5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin) shows nanomolar affinity for all three receptors, demonstrating the potential of this scaffold for creating agents with complex, multi-target profiles.[1]
Data Summary: Serotonin Receptor Ligands
| Compound | Aromatic Substitution | N-Substitution | Receptor Target(s) | Functional Activity |
| (S)-10d | 5-(2,6-dimethoxyphenyl) | N,N-di-n-propyl | 5-HT7 | Full Agonist[10][11] |
| (S)-10f | 5-(2,6-dimethoxyphenyl) | N,N-dimethyl | 5-HT7 | Antagonist[10][11] |
| (S)-PFPT | 5-(2'-fluorophenyl) | Pyrrolidine | 5-HT1A | Selective Agonist[3] |
| (1S,2R)-3 | 8-hydroxy-1-methyl | N,N-di-n-propyl | 5-HT1A / D2 | Mixed 5-HT1A Agonist / D2 Antagonist[2] |
Key Experimental Workflows for SAR Elucidation
Synthesis of Aminotetralin Derivatives
The synthesis of aminotetralin derivatives for SAR studies often starts from a substituted β-tetralone intermediate. A general and robust workflow allows for the diversification of both the aromatic ring and the amino group.
Protocol: General Reductive Amination from a β-Tetralone
-
Dissolution: Dissolve the starting β-tetralone (1.0 eq) in a suitable solvent such as methanol or dichloroethane.
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), and stir at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Reduction: Add a reducing agent, typically sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to control the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-aminotetralin.[6][10]
In Vitro Pharmacological Evaluation
The first step in characterizing a new derivative is to determine its affinity for the target receptor(s). This is most commonly achieved through competitive radioligand binding assays.[12][13]
Protocol: Competitive Radioligand Binding Assay
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of a known radioligand (e.g., [3H]5-CT for 5-HT1A/1B/1D receptors), and serial dilutions of the unlabeled test compound.[3][14]
-
Receptor Addition: Initiate the binding reaction by adding a suspension of cell membranes expressing the receptor of interest.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (e.g., one-site fit) to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[15]
Once affinity is established, the functional activity (agonist, antagonist, inverse agonist) and potency (EC50) are determined. For Gi-coupled receptors like D2 and 5-HT1A, this is often done by measuring the inhibition of cyclic AMP (cAMP) accumulation.
Protocol: cAMP Accumulation Assay (for Gi-coupled receptors)
-
Cell Plating: Plate HEK293 or CHO cells stably expressing the receptor of interest into 96- or 384-well plates and grow to confluence.
-
Compound Addition: Aspirate the culture medium and add assay buffer containing various concentrations of the test compound. Incubate for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Incubate for a further 15-30 minutes. An agonist will inhibit this forskolin-induced cAMP rise.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels using a commercial detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference full agonist.[14]
Molecular Modeling and Mechanistic Insights
Docking Studies and Key Receptor Interactions
Computational docking and molecular dynamics (MD) simulations provide invaluable atomic-level insights into how aminotetralin derivatives bind to their receptors. These studies help rationalize observed SAR and guide the design of new compounds.[3][4] A critical interaction for all aminergic GPCR ligands is an ionic bond between the protonated amine of the ligand and a highly conserved aspartate residue in transmembrane helix 3 (TM3), designated D3.32.[3][14]
The Role of Specific Amino Acid Residues
Mutagenesis studies, combined with molecular modeling, have identified other key residues that determine affinity and selectivity. For 5-HT1 receptors, interactions with residues in TM5, such as S5.42 and T5.43, have been shown to be crucial for the differential selectivity of various 5-SATs.[3][14] For instance, the ability of a substituent on the ligand to form a hydrogen bond or engage in a π-π stacking interaction with a specific residue can confer selectivity for one receptor subtype over another.
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An In-Depth Technical Guide to the Dopamine D2 Receptor Affinity of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine's affinity for the dopamine D2 receptor (D2R). It delves into the underlying principles of receptor binding, details robust experimental protocols, and explores the functional consequences of this interaction.
Introduction: The Significance of D2R Affinity in Neuropharmacology
The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a cornerstone of central nervous system function, modulating movement, cognition, and emotion.[1] Its critical role is underscored by the fact that it is a primary target for antipsychotic medications used in the treatment of schizophrenia, as well as for drugs treating Parkinson's disease.[1] D2Rs signal primarily through inhibitory Gαi/o proteins, which suppress the activity of adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[2][3][4] Beyond this canonical pathway, D2Rs can also engage β-arrestin-dependent signaling cascades, a concept known as functional selectivity or biased signaling, which adds layers of complexity to their physiological and pharmacological responses.[1][2]
Aminotetralin derivatives represent a privileged scaffold in medicinal chemistry, known to produce potent dopaminergic agents.[5][6][7][8] Understanding the specific affinity and functional profile of novel aminotetralins, such as this compound, is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects. This guide will provide the technical framework for such an investigation.
Physicochemical Properties and Synthesis
This compound, with the chemical formula C11H15NO, is a derivative of the 2-aminotetralin core structure.[9] The synthesis of such aminotetralins often begins from substituted tetralone precursors.[5][10] For instance, a general approach involves the synthesis of 8-methoxy-1-tetralone, which can then be converted to the corresponding amine.[10] Various synthetic strategies have been developed to access these key tetralone intermediates.[10] The purity and stereochemistry of the final compound are critical for accurate pharmacological evaluation and must be rigorously confirmed using standard analytical techniques such as NMR and mass spectrometry.
Quantifying Receptor Affinity: The Radioligand Binding Assay
The cornerstone for determining a compound's affinity for a specific receptor is the competitive radioligand binding assay.[11][12] This technique provides a quantitative measure of how strongly a test compound (the "competitor") binds to the receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and selectivity for the target.
Principle of the Competitive Binding Assay
The assay relies on the principle of mass action. A fixed concentration of receptor-containing material (e.g., cell membranes) and a fixed concentration of a specific radioligand are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). This value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[13][14]
Diagram: Workflow of a Competitive Radioligand Binding Assay
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An In-Depth Technical Guide to the Serotonin Receptor Binding Profile of 8-Methoxy-Aminotetralins
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The 8-Methoxy-Aminotetralin Scaffold and its Significance in Serotonin Receptor Research
The compound 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 535935-61-6) represents a specific chemical entity within the broader class of aminotetralins. While pharmacological data for this particular 1-amine derivative is not extensively available in public literature, the aminotetralin scaffold is a cornerstone in the development of ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors[1]. The vast body of research in this area has largely focused on the 2-aminotetralin isomers, which have proven to be a privileged structure for achieving high affinity and selectivity for various G protein-coupled receptors (GPCRs), including serotonin and dopamine receptor families[1].
Notably, the 8-methoxy substitution is a critical structural feature for probing the hydrogen-bonding requirements of receptor binding sites, particularly when compared to its hydroxylated analog, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)[1]. 8-OH-DPAT is a prototypical and extensively studied selective agonist for the 5-HT1A receptor and has become an invaluable tool in neuroscience research[2][3]. Due to the close structural similarity and the wealth of available data, this guide will leverage the well-characterized pharmacology of 8-OH-DPAT and related 8-methoxy-2-aminotetralins to provide a comprehensive technical overview of the serotonin receptor binding and functional activity profile of this important chemical class.
Serotonin Receptor Binding Profile of 8-OH-DPAT: A Proxy for the 8-Methoxy-Aminotetralin Scaffold
8-OH-DPAT is renowned for its high affinity and selectivity for the 5-HT1A receptor. However, it also exhibits significant affinity for the 5-HT7 receptor, a property that has been increasingly recognized for its contribution to the compound's overall pharmacological effects[2][3]. The binding affinities of 8-OH-DPAT at various human serotonin receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| 5-HT1A | 0.5 - 5.1 | [2][4] |
| 5-HT1B | >100 | [4][5] |
| 5-HT1D | >100 | [4][5] |
| 5-HT2A | >1000 | |
| 5-HT2C | >1000 | |
| 5-HT7 | 35 - 466 | [2][3] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.
The binding profile clearly indicates a strong preference for the 5-HT1A receptor, with a moderate affinity for the 5-HT7 receptor. This dual activity is a critical consideration in the interpretation of in vitro and in vivo studies using this compound.
Functional Activity and Downstream Signaling Pathways
The interaction of a ligand with a receptor is only part of the story. The functional consequence of this binding, whether it activates (agonism) or blocks (antagonism) the receptor, is paramount. 8-OH-DPAT is a full agonist at the 5-HT1A receptor and also acts as an agonist at the 5-HT7 receptor[3][6].
5-HT1A Receptor Activation: The 5-HT1A receptor is a Gαi/o-coupled GPCR. Upon activation by an agonist like 8-OH-DPAT, the G-protein dissociates, and the αi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[7]. The βγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing[7].
5-HT7 Receptor Activation: In contrast, the 5-HT7 receptor is coupled to a Gαs-protein. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels[1][8]. This activation of the cAMP-PKA signaling cascade can lead to various downstream effects, including the phosphorylation of transcription factors like CREB[8].
The dual agonism of 8-OH-DPAT at these two receptors with opposing effects on cAMP production highlights the complexity of its pharmacological actions and underscores the importance of considering the specific receptor populations and signaling pathways present in a given cell type or brain region.
Experimental Protocols
To characterize the binding and functional activity of a compound like this compound, a series of in vitro assays are essential. The following are standard, field-proven protocols.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [3H]-8-OH-DPAT as the radioligand.
1. Membrane Preparation:
-
Use commercially available membranes from cells stably expressing the human 5-HT1A receptor (e.g., from CHO-K1 or HEK293 cells) or prepare them from rat hippocampal tissue.
-
On the day of the assay, thaw the membrane preparation and resuspend the pellet in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4).
2. Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 200-250 µL per well.
-
To each well, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [3H]-8-OH-DPAT at a final concentration of ~1 nM.
-
150 µL of the diluted membrane preparation (typically 10-20 µg of protein per well).
-
3. Incubation:
-
Incubate the plate for 60 minutes at 27-30°C with gentle agitation.
4. Filtration:
-
Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
5. Scintillation Counting:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
6. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression (sigmoidal dose-response).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Agonist/Antagonist Activity
This protocol outlines a method to determine if a test compound acts as an agonist or antagonist at Gαs- or Gαi-coupled serotonin receptors by measuring changes in intracellular cAMP levels.
1. Cell Culture and Plating:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the serotonin receptor of interest (e.g., 5-HT1A or 5-HT7).
-
Plate the cells in a 384-well plate and grow to near confluence[4].
2. Assay Procedure (Agonist Mode):
-
Wash the cells with assay buffer.
-
For Gαi-coupled receptors (like 5-HT1A), stimulate the cells with a known adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for 15-30 minutes[5].
3. Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with the test compound (potential antagonist).
-
Add a known agonist for the receptor at a concentration that produces about 80% of its maximal effect (EC80)[4].
-
Incubate for the designated time[4].
4. cAMP Measurement:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a luciferase-based biosensor assay (e.g., GloSensor™)[5]. These kits provide a signal that is proportional (or inversely proportional) to the amount of cAMP produced.
5. Data Analysis:
-
For agonist activity, plot the signal against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
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spectroscopic analysis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
An In-depth Technical Guide to the Spectroscopic Analysis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This compound is a key chemical entity, serving as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly those targeting dopaminergic and serotonergic receptors.[1] Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth exploration of the essential spectroscopic techniques required for the unambiguous characterization and quality control of this compound. Moving beyond mere data presentation, this document elucidates the causal reasoning behind methodological choices, offering a framework for robust, self-validating analytical protocols suitable for research and drug development environments.
Strategic Importance of Spectroscopic Characterization
In pharmaceutical development, the quality of an API is often predetermined by the quality of its intermediates.[2] Therefore, a rigorous analytical characterization of this compound is not a perfunctory step but a strategic necessity. A multi-faceted spectroscopic approach ensures structural confirmation, identifies and quantifies impurities, and establishes a foundational data package for regulatory submissions. This guide will detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting them as an integrated system for complete molecular assessment.
A common synthetic pathway to this amine is the reductive amination of its ketone precursor, 8-Methoxy-1-tetralone.[3] Understanding this process is critical as it informs the potential impurity profile, which may include unreacted starting material, over-alkylated products, or by-products from side reactions.
Sources
A Senior Application Scientist's Guide to the Chiral Resolution of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This technical guide provides an in-depth examination of the chiral resolution of racemic 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a critical chiral intermediate in the synthesis of various pharmacologically active molecules. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the principles and practical execution of diastereomeric salt crystallization. We will explore the theoretical underpinnings, offer a comparative analysis of common resolving agents, present a detailed, field-tested experimental protocol, and discuss methods for analytical validation. The causality behind experimental choices is emphasized to empower scientists to not only replicate but also troubleshoot and optimize the resolution process.
Introduction: The Significance of a Chiral Amine
This compound is a key building block in medicinal chemistry. Its enantiomerically pure forms are precursors to important therapeutic agents, including agonists for dopamine receptors. For instance, the (S)-enantiomer is a crucial intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease.[1] Given that stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a regulatory and clinical necessity.[2][3]
Classical resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods for separating enantiomers on an industrial scale.[4][5] This method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These resulting diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][6] This guide focuses on providing a practical framework for achieving this separation with high fidelity and yield.
The Core Principle: Diastereomeric Salt Formation
The cornerstone of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by standard means, into a pair of diastereomers, which are separable.
-
Enantiomers: (R)- and (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light.
-
Chiral Resolving Agent: An enantiomerically pure acid, for example, (L)-N-Acetyl-L-glutamic acid.
-
Diastereomeric Salts: When the racemic amine reacts with the single-enantiomer acid, two different salts are formed:
-
[(R)-amine]•[(L)-acid]
-
[(S)-amine]•[(L)-acid]
-
These two salts are diastereomers. They have different spatial arrangements and, crucially, different physical properties, including solubility in a given solvent system.[4] By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.
Strategic Selection of the Resolving Agent
The success of a diastereomeric resolution hinges on the selection of an appropriate resolving agent. The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains soluble. For basic amines like our target molecule, chiral carboxylic acids are the agents of choice.[6]
While many agents exist, N-Acetyl-L-glutamic acid has demonstrated particular efficacy for this class of amines. Its dicarboxylic nature and chiral centers provide strong, stereospecific hydrogen bonding and ionic interactions, leading to a well-defined crystal lattice and excellent discrimination between the enantiomers.[7]
| Resolving Agent | Structure | Key Advantages |
| N-Acetyl-L-glutamic acid | HOOC-CH(NHCOCH₃)-CH₂-CH₂-COOH | Forms highly crystalline salts; good solubility difference in alcohol/water mixtures; commercially available at high purity.[8][9] |
| (L)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | A classic, cost-effective resolving agent. Can sometimes lead to less selective precipitation. |
| (S)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Effective for many amines; solubility profiles must be carefully screened.[6] |
| Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | Bulky groups can enhance chiral recognition but may reduce overall solubility. |
For the purposes of this guide, we will focus on the protocol utilizing N-Acetyl-L-glutamic acid due to its proven effectiveness.
Experimental Workflow: A Step-by-Step Guide
The overall process can be visualized as a multi-stage workflow designed to isolate the desired enantiomer with high purity.
Protocol: Resolution with N-Acetyl-L-glutamic Acid
This protocol is designed for the preferential crystallization of the (R)-amine • (L)-acid salt.
Materials:
-
Racemic this compound
-
N-Acetyl-L-glutamic acid (≥99% purity)[9]
-
Methanol (Anhydrous)
-
Deionized Water
-
Toluene
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric Acid (HCl), 2M
-
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Büchner funnel and filter flask assembly
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Charge the reactor with racemic this compound (1.0 equivalent).
-
Add a solvent mixture of Methanol and Water (typically in a ratio between 8:2 and 9:1 v/v). The total solvent volume should be sufficient to fully dissolve the amine at elevated temperature (e.g., 8-10 mL per gram of amine).
-
Begin stirring and heat the mixture to 60-65 °C until a clear solution is obtained.
-
In a separate vessel, dissolve N-Acetyl-L-glutamic acid (0.5 to 0.6 equivalents) in a minimal amount of hot methanol/water. Causality Note: Using a sub-stoichiometric amount of the resolving agent is crucial. This ensures that only the desired, less soluble diastereomeric salt precipitates, leaving the more soluble salt and the excess of the undesired enantiomer in solution, thereby maximizing the enantiomeric excess (ee) of the crystalline product.
-
Slowly add the resolving agent solution to the stirred amine solution, maintaining the temperature at 60-65 °C.
-
-
Crystallization:
-
After the addition is complete, maintain the temperature for 30 minutes.
-
Initiate a slow, controlled cooling ramp. A rate of 5-10 °C per hour is recommended. Causality Note: Slow cooling is critical for forming well-ordered crystals. Rapid cooling can trap impurities and lead to co-precipitation of the other diastereomer, significantly reducing the enantiomeric purity.
-
The solution will become turbid as the less soluble diastereomeric salt begins to precipitate.
-
Continue cooling to room temperature (20-25 °C) and hold for 2-4 hours to allow for complete crystallization. For improved yields, further cooling to 0-5 °C can be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
Dry the solid under vacuum at 40-50 °C to a constant weight. This solid is the enriched (R)-amine • (L)-N-Acetyl-L-glutamic acid salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in a mixture of Toluene and water.
-
Add 2M Sodium Hydroxide (NaOH) solution dropwise with vigorous stirring until the pH of the aqueous layer is >12. Causality Note: The strong base deprotonates the ammonium salt and protonates the carboxylic acids of the resolving agent, breaking the ionic bond. The free amine becomes soluble in the organic layer (Toluene), while the sodium salt of N-Acetyl-L-glutamic acid dissolves in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with Toluene (2x) to recover any residual amine.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Final Product Isolation:
-
Filter off the drying agent.
-
Concentrate the toluene solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as an oil or solid.
-
Analytical Validation: Confirming Success
It is imperative to quantify the outcome of the resolution. The primary metric is the enantiomeric excess (ee), which defines the purity of the final product.
5.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[3] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Lux® i-Amylose-3 or similar)[10][11] |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
Rationale for Conditions: The polysaccharide-based CSP provides a complex chiral environment with grooves and cavities that enable stereospecific interactions (hydrogen bonding, π-π stacking). The mobile phase composition is tuned to achieve optimal retention and separation; the small amount of DEA is critical for preventing peak tailing of the basic amine.[10]
Conclusion and Future Perspectives
The classical resolution of this compound by diastereomeric salt crystallization with N-Acetyl-L-glutamic acid is a powerful and scalable method for accessing enantiomerically pure material. By understanding the principles of solubility differences and carefully controlling key parameters like solvent composition, stoichiometry, and cooling rate, researchers can reliably obtain the desired enantiomer with high purity. While asymmetric synthesis routes are continually being developed,[12] the robustness and cost-effectiveness of classical resolution ensure its continued relevance in both academic research and industrial drug development.
References
-
Wikipedia. Chiral resolution. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Elsevier ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ResearchGate. (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
- Google Patents.
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Iraqi Academic Scientific Journals. A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. [Link]
-
Taylor & Francis Online. First Synthesis of Dopamine and Rotigotin Analogue 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. [Link]
-
ResearchGate. (PDF) Short Synthesis of Dopamine Agonist Rotigotine. [Link]
-
PubMed Central. Chiral Drugs: An Overview. [Link]
-
PubMed. N-acetyl-L-glutamic acid. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
PubChem. N-Acetyl-L-glutamic acid. [Link]
-
ResearchGate. (PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. [Link]
-
ScienceDirect. High-throughput, fast chiral high-performance liquid chromatography for the analysis of bioactive compounds. [Link]
-
Biological Magnetic Resonance Bank. N-Acetyl-L-glutamic at BMRB. [Link]
-
Phenomenex. Chiral Separation of Thalidomide with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar. [Link]
-
Phenomenex. The Chiral Notebook. [Link]
-
ResearchGate. (PDF) Synthesis of 8-Methoxy-1-Tetralone. [Link]
-
IDEAS/RePEc. Synthesis of 8-Methoxy-1-Tetralone. [Link]
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An In-Depth Technical Guide to the Pharmacology of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted pharmacology of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin derivative. Based on a thorough examination of the structure-activity relationships (SAR) of analogous compounds, this document elucidates the probable molecular mechanisms of action, receptor binding profiles, and functional activities of this molecule. The aminotetralin scaffold is a well-established pharmacophore known to interact with central nervous system targets, particularly serotonin and dopamine receptors. The presence of a methoxy group at the 8-position and an amine at the 1-position suggests a unique pharmacological profile with potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents. Detailed experimental protocols for in vitro and in vivo characterization are provided to facilitate further investigation into this promising compound.
Introduction: The Aminotetralin Scaffold - A Privileged Structure in Neuropharmacology
The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a bicyclic hydrocarbon that serves as the foundational structure for a diverse range of pharmacologically active compounds. When substituted with an amine group, it forms the aminotetralin scaffold, a key pharmacophore in the design of drugs targeting the central nervous system. The semi-rigid nature of the tetralin ring system imparts a degree of conformational constraint upon the amine substituent, allowing for specific interactions with receptor binding pockets.
Derivatives of aminotetralin have been successfully developed as therapeutic agents, most notably in the realm of psychiatry and neurology. A prime example is sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders, which is a 1-aminotetralin derivative[1]. The versatility of the aminotetralin scaffold lies in the ability to modulate its pharmacological properties through substitution on both the aromatic ring and the amino group. These modifications can profoundly influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
This guide focuses on a specific, lesser-studied derivative: This compound . By analyzing the known pharmacology of structurally related compounds, we can construct a predictive pharmacological profile for this molecule, paving the way for targeted experimental validation.
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
Direct pharmacological data for this compound is not extensively available in the public domain. However, a robust understanding of its likely biological activity can be derived from the well-established SAR of the aminotetralin class of compounds.
The Significance of the 1-Amino Substitution
The position of the amine group on the tetralin ring is a critical determinant of pharmacological activity. While a significant body of research has focused on 2-aminotetralin derivatives, 1-aminotetralins represent a distinct class with their own characteristic interactions with CNS receptors[2]. The parent compound, 1-aminotetralin, is the foundational structure for several drugs, including the serotonin-dopamine reuptake inhibitor (SDRI) sertraline[3][4]. This suggests that the 1-amino configuration is conducive to interaction with monoamine transporters.
The Influence of the 8-Methoxy Group
The methoxy group (-OCH3) is a common substituent in medicinal chemistry, capable of influencing a molecule's pharmacokinetic and pharmacodynamic properties[5]. The 8-position on the tetralin ring is of particular interest. Studies on 2-amido-8-methoxytetralins have demonstrated that the 8-methoxy substituent is crucial for optimal agonistic activity at melatonin receptors[6]. While the amine at the 1-position in our target compound differentiates it from these melatonin receptor ligands, the finding highlights the potential for the 8-methoxy group to be a key modulator of receptor interaction and functional outcome. Furthermore, in studies of other aminotetralin analogues, methoxy substitution has been shown to influence affinity for both norepinephrine and dopamine transporters[7][8].
Predicted Receptor and Transporter Interactions
Based on the SAR of related compounds, this compound is predicted to exhibit affinity for the following primary targets:
-
Serotonin Transporter (SERT): Given its structural similarity to sertraline, a potent SERT inhibitor, it is highly probable that this compound will bind to and inhibit SERT.
-
Dopamine Transporter (DAT): Many 1-aminotetralin derivatives exhibit affinity for DAT[4]. The presence and position of the methoxy group will likely modulate this activity.
-
Serotonin Receptors (5-HTRs): Aminotetralins are known to interact with various 5-HT receptor subtypes. The 1-amino configuration, in conjunction with the 8-methoxy group, may confer affinity for specific subtypes, such as the 5-HT7 receptor, as seen with other N-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives[2].
-
Dopamine Receptors (DRDs): While less common for 1-aminotetralins compared to their 2-amino counterparts, interaction with dopamine receptors, particularly the D2 and D3 subtypes, cannot be ruled out[9][10].
The following diagram illustrates the predicted primary molecular targets of this compound.
Caption: Predicted molecular targets of this compound.
Methodologies for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors and transporters.
Protocol: Competitive Radioligand Binding Assay for SERT
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human serotonin transporter (hSERT) or from rat brain tissue (e.g., striatum).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.
-
Incubation: Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in a 96-well plate.
-
Non-specific Binding: Determine non-specific binding in the presence of a saturating concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
A similar protocol can be adapted for other targets, such as DAT (using [³H]-WIN 35,428), 5-HT receptors (e.g., [³H]-5-CT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-LSD for multiple subtypes), and dopamine receptors (e.g., [³H]-Spiperone for D2-like receptors).
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compound at its target receptors.
Protocol: [³⁵S]GTPγS Binding Assay for Gαi-Coupled Receptors (e.g., 5-HT1A, D2)
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
Reagents: GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of the test compound.
-
Incubation: Incubate all components at 30°C.
-
Termination and Measurement: Terminate the reaction by filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the concentration-response curve to determine Emax and EC50 for agonists. For antagonists, perform the assay in the presence of a known agonist to determine the IC50.
The following diagram outlines the workflow for in vitro pharmacological profiling.
Caption: Workflow for in vitro pharmacological characterization.
In Vivo Assays
Objective: To assess the behavioral effects of the compound in animal models relevant to its predicted mechanism of action.
Protocol: Forced Swim Test (FST) in Rodents (for potential antidepressant activity)
-
Animals: Male mice or rats.
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure:
-
Pre-test session (Day 1): Place the animal in the water for 15 minutes.
-
Test session (Day 2): Administer the test compound or vehicle. After a predetermined time (e.g., 30-60 minutes), place the animal back in the water for 5-6 minutes.
-
-
Measurement: Record the duration of immobility during the test session.
-
Data Analysis: Compare the immobility time between the treated and vehicle groups. A significant decrease in immobility time suggests a potential antidepressant-like effect.
Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response (for potential antipsychotic activity)
-
Animals: Male rats or mice.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Acclimatize the animal to the chamber.
-
Administer the test compound or vehicle.
-
Present a series of trials consisting of a startling stimulus alone or preceded by a non-startling prepulse.
-
-
Measurement: Measure the amplitude of the startle response in both trial types.
-
Data Analysis: Calculate the percentage of prepulse inhibition. A reversal of a pharmacologically-induced (e.g., by a dopamine agonist) deficit in PPI suggests potential antipsychotic-like activity.
Predicted Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound will be influenced by its physicochemical properties. The aminotetralin core provides a degree of lipophilicity, which should facilitate absorption and blood-brain barrier penetration.
Metabolism: The primary routes of metabolism are likely to involve the cytochrome P450 (CYP) enzyme system. Potential metabolic pathways include:
-
N-dealkylation: If the primary amine is further substituted.
-
O-demethylation: Conversion of the 8-methoxy group to an 8-hydroxy group.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic or aliphatic rings.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
The metabolism of sertraline, a related 1-aminotetralin, is extensive, with the primary metabolite being desmethylsertraline[11].
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, molecule within the pharmacologically rich class of aminotetralins. Based on a detailed analysis of structure-activity relationships, this compound is predicted to be a monoamine reuptake inhibitor with potential activity at serotonin and dopamine receptors. Its unique substitution pattern warrants a thorough investigation to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a clear path for the in vitro and in vivo characterization of this compound. Future research should focus on determining its precise receptor and transporter affinities, functional activities, and in vivo behavioral effects. Such studies will be crucial in uncovering the potential therapeutic applications of this compound in the treatment of neuropsychiatric disorders.
References
- Fries, D. S., & Bertelli, D. J. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of Medicinal Chemistry, 25(3), 216–220.
- Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(4), 355–361.
- Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215–222.
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616–6625.
- Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521–525.
- Fries, D. S., & Bertelli, D. J. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of Medicinal Chemistry, 25(3), 216–220.
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An In-Depth Technical Guide to the Neurochemical Profile of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted neurochemical profile of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (8-MeO-THN). Due to the limited availability of direct empirical data for this specific compound, this whitepaper employs a structure-activity relationship (SAR) approach, leveraging extensive data from the closely related and well-characterized aminotetralin analog, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), as well as other relevant aminotetralin derivatives. The guide offers an inferred profile, detailing its likely interactions with key monoamine systems, including serotonin, dopamine, and norepinephrine transporters and receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and the design of central nervous system (CNS) active agents.
Introduction: The Aminotetralin Scaffold
The aminotetralin chemical scaffold is a privileged structure in neuropharmacology, forming the core of numerous compounds with significant activity at monoamine receptors and transporters. The rigidified phenethylamine backbone of the aminotetralin structure provides a conformationally constrained framework that allows for systematic exploration of structure-activity relationships. Variations in the substitution pattern on the aromatic ring and the nature and position of the amine substituent can dramatically influence the affinity, selectivity, and functional activity of these compounds at their biological targets.
This guide focuses on a specific, yet sparsely studied, member of this family: this compound (8-MeO-THN). To construct a scientifically grounded neurochemical profile in the absence of direct experimental data, we will undertake a comparative analysis with the extensively studied compound 8-OH-DPAT and other relevant aminotetralin analogs.
The Primary Analog: 8-OH-DPAT - A 5-HT1A Receptor Agonist Benchmark
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical and highly selective 5-HT1A receptor agonist, and its neurochemical profile is well-documented.[1][2] Understanding the pharmacology of 8-OH-DPAT provides a critical foundation for inferring the properties of 8-MeO-THN.
Receptor and Transporter Binding Profile of 8-OH-DPAT
8-OH-DPAT exhibits high affinity and potent agonist activity at the 5-HT1A receptor.[1][3] Its binding profile is characterized by a significant selectivity for the 5-HT1A subtype over other serotonin receptors and monoamine transporters.
| Target | Affinity (Ki, nM) | Functional Activity | Reference(s) |
| 5-HT1A Receptor | ~1 | Full Agonist | [1][4][5] |
| 5-HT7 Receptor | 466 | Agonist | [1][3] |
| 5-HT1B Receptor | >1000 (pIC50 = 5.42) | Weak | [3][6] |
| Dopamine D2 Receptor | Low Affinity | Weak Partial Agonist | [7][8] |
| Serotonin Transporter (SERT) | High (μM range) | Inhibitor (at high conc.) | [2][7] |
| Dopamine Transporter (DAT) | Low to negligible | - | [9] |
| Norepinephrine Transporter (NET) | Low to negligible | - | [9] |
Table 1: Summary of the receptor and transporter binding affinities and functional activities of 8-OH-DPAT.
Functional Consequences of 8-OH-DPAT Activity
As a potent 5-HT1A agonist, 8-OH-DPAT elicits a range of physiological and behavioral effects characteristic of serotonergic stimulation, including hypothermia, hyperphagia, and the "serotonin syndrome" at higher doses.[1][4] Its effects are primarily mediated through the activation of both presynaptic autoreceptors in the raphe nuclei, which inhibits serotonin synthesis and release, and postsynaptic receptors in various brain regions.[5]
Constructing the Neurochemical Profile of 8-MeO-THN: A SAR-Based Inference
By dissecting the structural differences between 8-MeO-THN and 8-OH-DPAT, we can infer the likely neurochemical profile of the target compound. The key structural variations are:
-
Substitution at the 8-position: Methoxy (CH₃O-) in 8-MeO-THN versus hydroxyl (-OH) in 8-OH-DPAT.
-
Position of the amine group: At the 1-position in 8-MeO-THN versus the 2-position in 8-OH-DPAT.
-
Substitution on the amine: A primary amine (-NH₂) in 8-MeO-THN versus a di-n-propylamine (-N(CH₂CH₂CH₃)₂) in 8-OH-DPAT.
The Influence of 8-Position Substitution: Hydroxyl vs. Methoxy
The substitution of a hydroxyl group with a methoxy group (O-methylation) can have significant effects on a ligand's pharmacological properties. Generally, this modification increases lipophilicity and can alter the electronic properties and hydrogen bonding capacity of the molecule.
While direct comparisons of 8-hydroxy and 8-methoxy aminotetralins are scarce, studies on other classes of monoamine ligands provide valuable insights. For instance, in a series of indatraline derivatives, which are monoamine transporter inhibitors, the introduction of a methoxy group generally led to a decrease in affinity for the dopamine, serotonin, and norepinephrine transporters compared to the parent compound.[9] However, the position of the methoxy group was critical, with a 4-methoxy derivative retaining high affinity for the dopamine transporter.[9]
For G-protein coupled receptors like the 5-HT1A receptor, the hydroxyl group of 8-OH-DPAT is known to be a crucial hydrogen bond donor, interacting with a serine residue in the binding pocket.[4] Replacing this with a methoxy group would eliminate this hydrogen bond donation capability, which would likely lead to a significant reduction in affinity for the 5-HT1A receptor.
The Significance of Amine Position: 1-Aminotetralin vs. 2-Aminotetralin
The position of the amine substituent is a critical determinant of pharmacological activity. The 2-aminotetralin scaffold, as seen in 8-OH-DPAT and many other dopaminergic and serotonergic ligands, is well-explored. In contrast, the 1-aminotetralin structure is the parent scaffold for drugs like sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).[10]
This suggests that the 1-aminotetralin scaffold may confer a higher propensity for interaction with monoamine transporters, particularly the serotonin transporter (SERT), compared to the 2-aminotetralin scaffold which is more commonly associated with direct receptor agonism.
The Role of Amine Substitution: Primary Amine vs. Di-n-propylamine
The N,N-di-n-propyl substitution on the amine of 8-OH-DPAT is known to be optimal for 5-HT1A receptor affinity and agonist activity. In contrast, a primary amine, as present in 8-MeO-THN, is a common feature in monoamine releasing agents and reuptake inhibitors. For instance, the parent compound 2-aminotetralin (2-AT) is a norepinephrine-dopamine releasing agent.[2]
Therefore, the presence of a primary amine in 8-MeO-THN suggests a higher likelihood of interaction with monoamine transporters (DAT, SERT, NET) as a substrate, potentially leading to neurotransmitter release or reuptake inhibition, rather than potent direct receptor agonism.
Predicted Neurochemical Profile of 8-MeO-THN
Based on the structure-activity relationship analysis, the following neurochemical profile for 8-MeO-THN is proposed:
-
Primary Mechanism of Action: Likely a monoamine transporter ligand, potentially acting as a reuptake inhibitor or releasing agent.
-
Serotonin System:
-
SERT: Moderate to high affinity is predicted, given the 1-aminotetralin scaffold. It may act as a serotonin reuptake inhibitor or releasing agent.
-
5-HT1A Receptor: A significantly lower affinity compared to 8-OH-DPAT is expected due to the replacement of the 8-hydroxyl group with a methoxy group.
-
Other 5-HT Receptors: Low affinity is predicted.
-
-
Dopamine System:
-
DAT: Moderate affinity is possible, in line with the general properties of aminotetralins. Its functional effect could be either reuptake inhibition or release.
-
Dopamine Receptors (D1, D2, etc.): Low affinity is predicted.
-
-
Norepinephrine System:
-
NET: Moderate affinity is possible. The aminotetralin scaffold is known to interact with NET.
-
Experimental Workflows for Profile Validation
To empirically validate this inferred neurochemical profile, a series of in vitro and in vivo experiments would be necessary.
In Vitro Radioligand Binding Assays
This is the foundational experiment to determine the affinity of 8-MeO-THN for its putative targets.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the human recombinant transporters (DAT, SERT, NET) or receptors (e.g., 5-HT1A, D2).
-
Incubation: Incubate the membrane preparations with a specific radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]8-OH-DPAT for 5-HT1A) and a range of concentrations of 8-MeO-THN.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of 8-MeO-THN that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
In Vitro Functional Assays: Neurotransmitter Uptake and Release
To determine whether 8-MeO-THN acts as a reuptake inhibitor or a releasing agent, neurotransmitter uptake and release assays are essential.
Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Preparation of Synaptosomes: Prepare synaptosomes (isolated nerve terminals) from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of 8-MeO-THN.
-
Incubation with Radiolabeled Neurotransmitter: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) and incubate for a short period.
-
Termination and Separation: Stop the uptake by rapid filtration and wash to remove extracellular radiolabel.
-
Quantification and Analysis: Quantify the radioactivity in the synaptosomes and calculate the IC₅₀ for uptake inhibition.
Protocol: Neurotransmitter Release Assay
-
Loading Synaptosomes: Incubate synaptosomes with a radiolabeled neurotransmitter to load the vesicles.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.
-
Stimulation: Introduce 8-MeO-THN into the superfusion buffer and collect fractions of the superfusate over time.
-
Quantification and Analysis: Measure the radioactivity in the collected fractions to determine the amount of neurotransmitter released. Compare the release induced by 8-MeO-THN to that induced by a known releasing agent (e.g., amphetamine).
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Methodological & Application
Application Notes and Protocols for In Vivo Studies of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting in vivo studies with 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of direct research on this specific compound, this guide leverages established protocols for structurally and mechanistically related compounds, namely serotonin receptor agonists and Trace Amine-Associated Receptor 1 (TAAR1) agonists. The protocols and methodologies presented herein are intended to serve as a robust starting point for researchers to investigate the pharmacological profile of this compound in living animal models.
Introduction: Rationale and Hypothesized Mechanism of Action
This compound possesses a core tetralin-amine scaffold, a privileged structure in neuropharmacology known to interact with monoaminergic systems. The presence of the methoxy group at the 8th position is anticipated to modulate its binding affinity and functional activity at various receptors. Based on its structural similarity to known psychoactive compounds, it is hypothesized that this compound may exert its physiological effects primarily through one or more of the following mechanisms:
-
Serotonin (5-HT) Receptor Agonism: The tetralin-amine core is a common feature of many serotonin receptor ligands. It is plausible that this compound acts as an agonist at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and/or 5-HT2C receptors, which are critically involved in the regulation of mood, cognition, and behavior.[1]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Trace amines are structurally similar to classical monoamine neurotransmitters.[2] TAAR1 is a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and glutamate systems.[3] Given its structure, this compound may function as a TAAR1 agonist, a mechanism of action being explored for the treatment of psychosis and other neuropsychiatric disorders.[4]
This guide will, therefore, provide protocols based on well-validated in vivo assays for characterizing compounds with these mechanisms of action.
Preclinical In Vivo Study Design: Core Principles
The successful execution of in vivo studies hinges on a well-conceived experimental design. The following sections outline the critical considerations for investigating the pharmacological effects of this compound.
Animal Models
The choice of animal model is fundamental to the translational relevance of the findings.
-
Species and Strain: Mice (e.g., C57BL/6J, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are the most commonly used species for neuropharmacological studies. Strain selection can be critical as it can influence baseline behaviors and drug responses.
-
Health and Housing: Animals should be sourced from a reputable vendor and allowed to acclimate to the housing facility for at least one week prior to experimentation. Standard housing conditions (e.g., 12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water) should be maintained. All procedures must be in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Compound Formulation and Administration
The physicochemical properties of this compound will dictate the most appropriate vehicle for administration.
-
Vehicle Selection: A common starting point for novel compounds is sterile saline (0.9% NaCl).[5] If the compound has poor aqueous solubility, a small percentage of a non-toxic solubilizing agent such as dimethyl sulfoxide (DMSO) or Tween 80 can be used. It is imperative to conduct vehicle-controlled experiments to ensure that the vehicle itself does not produce any behavioral or physiological effects.[3]
-
Route of Administration: The intended clinical application and the pharmacokinetic properties of the compound will guide the choice of administration route.
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents, offering rapid absorption.[5][6]
-
Subcutaneous (s.c.) injection: Provides a slower and more sustained release compared to i.p. injection.
-
Oral gavage (p.o.): Relevant for compounds intended for oral administration in humans.
-
-
Dose Selection: A dose-response curve should be established to identify the optimal dose range. This typically involves testing a range of doses (e.g., logarithmic or semi-logarithmic spacing) to determine the potency and efficacy of the compound.
Pharmacokinetic Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting pharmacodynamic data.
-
Brain Penetration: For a centrally acting drug, the ability to cross the blood-brain barrier is paramount. The unbound partition coefficient (Kp,uu,brain) is a key parameter to determine the extent of brain penetration.[7]
-
Time Course of Action: The timing of behavioral or physiological assessments should be aligned with the peak plasma and brain concentrations of the compound (Tmax). Preliminary pharmacokinetic studies are highly recommended.
The following table provides a summary of pharmacokinetic parameters to consider:
| Parameter | Description | Importance for In Vivo Studies |
| Tmax | Time to reach maximum plasma concentration | Guides the timing of behavioral/physiological assessments. |
| Cmax | Maximum plasma concentration | Relates dose to systemic exposure. |
| t1/2 | Half-life | Informs dosing frequency for chronic studies. |
| Bioavailability | Fraction of administered dose that reaches systemic circulation | Important for comparing different routes of administration. |
| Kp,uu,brain | Unbound brain-to-plasma partition coefficient | Quantifies the extent of blood-brain barrier penetration.[7] |
In Vivo Behavioral and Physiological Assays
The following protocols are adapted from established methods for assessing the effects of serotonergic and TAAR1 agonists.
Assessment of General Locomotor Activity
This assay is crucial for determining whether the compound has sedative, stimulant, or no effect on general activity, which is important for interpreting the results of other behavioral tests.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle control.
-
Immediately place the animal into an open-field arena equipped with automated photobeam detection systems.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 30-60 minutes).[8]
Evaluation of Anxiolytic-like Effects: The Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control.
-
At the time of predicted peak drug effect, place the animal in the center of the elevated plus-maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
Assessment of Antidepressant-like Effects: The Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility.
Protocol:
-
On day 1 (pre-test), place the animal in a cylinder of water (23-25°C) for 15 minutes.
-
On day 2 (test), administer this compound or vehicle control.
-
At the time of predicted peak drug effect, place the animal back into the water-filled cylinder for 5 minutes.
-
Record the duration of immobility.
Head-Twitch Response (HTR): A 5-HT2A Receptor-Mediated Behavior
The head-twitch response in rodents is a characteristic behavioral sign of 5-HT2A receptor activation.[9]
Protocol:
-
Habituate the animals to the observation chambers.
-
Administer this compound or a known 5-HT2A agonist (e.g., DOI) as a positive control, and a vehicle control.
-
Immediately after injection, place the animal in a clean observation chamber.
-
Observe and count the number of head twitches for a period of 30-60 minutes.[5]
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A Model for Sensorimotor Gating
Deficits in PPI are observed in certain psychiatric disorders like schizophrenia. TAAR1 agonists have been shown to rescue PPI deficits in animal models.[3]
Protocol:
-
Habituate the animal to the startle chamber with background noise.
-
Administer this compound or vehicle control.
-
Present a series of acoustic stimuli: a startling pulse alone, and the startling pulse preceded by a weaker, non-startling prepulse.
-
Measure the startle response (amplitude of the flinch) in both conditions.
-
Calculate the percentage of PPI.
Visualization of Experimental Workflow and Hypothesized Signaling Pathways
Experimental Workflow
Caption: A generalized workflow for in vivo pharmacological studies.
Hypothesized Signaling Pathways
Caption: Hypothesized intracellular signaling cascades.
Data Analysis and Interpretation
-
Statistical Analysis: Appropriate statistical tests should be used to analyze the data. For comparing two groups, a Student's t-test may be appropriate. For multiple groups, an analysis of variance (ANOVA) followed by post-hoc tests is recommended.
-
Interpretation: The results should be interpreted in the context of the hypothesized mechanisms of action. For example, an increase in open-arm time in the EPM would suggest an anxiolytic-like effect. An increase in head-twitches would strongly suggest 5-HT2A receptor agonism.
Conclusion and Future Directions
This guide provides a foundational framework for initiating in vivo studies with this compound. The proposed protocols, based on established methodologies for similar compounds, will enable researchers to systematically characterize its pharmacological profile. Future studies should aim to definitively identify the receptor targets of this compound through receptor binding assays and studies in knockout animal models.
References
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Dileep Kumar, J. S., Prabhakaran, J., Majo, V. J., Milak, M. S., Hsiung, S.-C., Tamir, H., Simpson, N. R., Van Heertum, R. L., Mann, J. J., & Parsey, R. V. (2007). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates. European Journal of Nuclear Medicine and Molecular Imaging, 34(5), 773–782. [Link]
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Kaplan, A., Castellanos, D. M., & Datta, P. (2021). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Scribd. [Link]
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Di Cesare Mannelli, L., Ghelardini, C., Micheli, L., Nocentini, A., Supuran, C. T., Gratteri, P., & Bonardi, A. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(24), 4348–4361. [Link]
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Li, X., Li, C., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology, 14, 1168939. [Link]
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Giannotti, G., Di Cesare Mannelli, L., Ghelardini, C., Micheli, L., Nocentini, A., Supuran, C. T., Gratteri, P., & Bonardi, A. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(24), 4348–4361. [Link]
- Kaplan, A., et al. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
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Papakonstantinou, E., et al. (2022). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research, 7, 182. [Link]
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Éliás, O., Nógrádi, K., Domány, G., Szakács, Z., Kóti, J., Szántay, C., Jr, Tarcsay, Á., Keserű, G. M., Gere, A., Kiss, B., Kurkó, D., Kolok, S., Némethy, Z., Kapui, Z., Hellinger, É., Vastag, M., Sághy, K., Kedves, R., & Gyertyán, I. (2016). The influence of 5-HT(2A) activity on a 5-HT(2C) specific in vivo assay used for early identification of multiple acting SERT and 5-HT(2C) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 26(3), 914–920. [Link]
- Loryan, I., & Hammarlund-Udenaes, M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. In book: Transporters in the Central Nervous System, 1-26.
- Robert, M., & Gill, C. H. (1991). Central and peripheral administration of serotonin produces opposite effects on mouse colonic propulsive motility. Journal of the Autonomic Nervous System, 34(1), 57–65.
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Banks, M. L., & Blough, B. E. (2015). Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. Psychopharmacology, 232(12), 2149–2159. [Link]
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NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]
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Alvarsson, A., et al. (2016). Behavioral Effects of a Potential Novel TAAR1 Antagonist. Frontiers in Neuroscience, 10, 43. [Link]
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Yamamoto, Y., et al. (2017). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. The AAPS Journal, 19(4), 1136–1147. [Link]
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Audero, E., et al. (2013). Suppression of Serotonin Neuron Firing Increases Aggression in Mice. The Journal of Neuroscience, 33(20), 8678–8688. [Link]
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Aragen Life Sciences. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
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Li, M., et al. (2022). The TAAR1 Agonist PCC0105004 Regulates Amygdala Synaptic Plasticity to Alleviate Anxiety‐Like Behaviors in Rats. Pharmacological Research - Modern Chinese Medicine, 13, e70068. [Link]
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Moreno, J. L., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203129. [Link]
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Schmid, C. L., et al. (2008). Agonist-directed signaling of the serotonin 2A receptor depends on Я-arrestin-2 interactions in vivo. Proceedings of the National Academy of Sciences, 105(3), 1079–1084. [Link]
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Loryan, I., & Hammarlund-Udenaes, M. (2015). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. In book: Blood-Brain Barrier in Drug Discovery and Development. [Link]
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Application Notes and Protocols for 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Authored by: A Senior Application Scientist
Disclaimer: The following document provides detailed experimental protocols and application notes for 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The synthesis of the final compound is based on established chemical transformations, and the biological assays are standard methods for evaluating compounds of this class. Researchers should adapt these protocols to their specific laboratory conditions and conduct appropriate validation.
Introduction
This compound is a member of the aminotetralin class of compounds, which are recognized for their significant biological activities. The aminotetralin scaffold is a core feature of numerous pharmacologically active molecules that interact with central nervous system targets. Due to their structural similarity to endogenous monoamine neurotransmitters such as serotonin and dopamine, these compounds are of considerable interest to researchers in neuroscience and drug development.
This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential biological applications of this compound. The protocols are designed for researchers, scientists, and drug development professionals.
I. Synthesis of this compound
The synthesis of the target amine is a two-step process, beginning with the preparation of the key intermediate, 8-methoxy-1-tetralone. This is followed by a reductive amination to yield the final product.
A. Synthesis of 8-Methoxy-1-tetralone
Several synthetic routes to 8-methoxy-1-tetralone have been reported.[1][2] One efficient method involves the intramolecular Friedel-Crafts acylation of a suitable precursor. The following protocol is adapted from established procedures.[2]
Workflow for the Synthesis of 8-Methoxy-1-tetralone
Caption: Synthetic workflow for 8-Methoxy-1-tetralone.
Protocol:
-
Preparation of 3-(m-Methoxyphenyl)propionic acid: This starting material can be synthesized from m-methoxybenzaldehyde through a Knoevenagel condensation with malonic acid followed by catalytic hydrogenation, or it can be purchased commercially.
-
Acid Chloride Formation: In a fume hood, cautiously add thionyl chloride (1.2 equivalents) dropwise to a solution of 3-(m-methoxyphenyl)propionic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield 3-(m-methoxyphenyl)propionyl chloride.
-
Intramolecular Friedel-Crafts Cyclization: To a cooled (0 °C) mixture of polyphosphoric acid (PPA) (10 equivalents by weight), add the crude 3-(m-methoxyphenyl)propionyl chloride dropwise with vigorous stirring. After the addition, the mixture is heated to 80-90 °C for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice with stirring. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-methoxy-1-tetralone.
Expected Yield: 70-80%
B. Reductive Amination to this compound
The conversion of the tetralone to the primary amine is achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.[3] While a specific protocol for this exact substrate is not widely published, the following general procedure using ammonium formate is a common and effective method.[4][5]
Workflow for Reductive Amination
Caption: General workflow for the reductive amination.
Protocol:
-
Reaction Setup: To a solution of 8-methoxy-1-tetralone (1 equivalent) in methanol, add ammonium formate (10 equivalents).
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions in a fume hood.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The methanol is then removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted starting material.
-
Isolation: The aqueous layer is then basified with 2 M NaOH to a pH of >10 and extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by column chromatography on silica gel. It is often advantageous to pre-treat the silica gel with a small amount of triethylamine to prevent the amine from streaking on the column. A gradient of methanol in dichloromethane is a suitable eluent system.
II. Analytical Characterization
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublet, triplet, doublet) between 6.5-7.2 ppm. A singlet for the methoxy group around 3.8 ppm. Multiplets for the aliphatic protons of the tetralin ring system between 1.5-3.0 ppm. A broad singlet for the amine protons (NH2). |
| ¹³C NMR | Aromatic carbons between 110-160 ppm. A signal for the methoxy carbon around 55 ppm. Aliphatic carbons between 20-50 ppm. |
| IR Spectroscopy | N-H stretching bands (a pair for primary amines) around 3300-3500 cm⁻¹. C-H stretching bands (aromatic and aliphatic) around 2850-3100 cm⁻¹. C=C aromatic stretching bands around 1500-1600 cm⁻¹. C-O stretching for the methoxy group around 1030-1250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C11H15NO, MW: 177.24 g/mol ). |
III. Application Notes: Potential Biological Activities
The aminotetralin scaffold is a well-established pharmacophore that targets monoaminergic systems in the central nervous system. Therefore, this compound is a promising candidate for investigation in several areas of neuropharmacology.
A. Serotonin and Dopamine Receptor Ligand
Many aminotetralin derivatives exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[6][7] The specific substitution pattern on the aromatic ring and the nature of the amine substituent determine the affinity and selectivity for different receptor subtypes. This compound, as a primary amine, could serve as a precursor for the synthesis of a library of N-substituted derivatives to explore structure-activity relationships at these receptors.
B. Monoamine Oxidase (MAO) Inhibition
Derivatives of 1-aminotetralin have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[8] Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. The potential of this compound as a MAO inhibitor warrants investigation.
IV. Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound.
A. Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific receptor subtype.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells stably expressing the human serotonin or dopamine receptor subtype of interest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors or [³H]spiperone for D2 receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
B. Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity.
Protocol:
-
Reagents: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), a substrate solution (e.g., p-tyramine for both MAO-A and MAO-B), a horseradish peroxidase (HRP) solution, and a fluorogenic probe solution (e.g., Amplex® Red). Recombinant human MAO-A and MAO-B enzymes are used.
-
Assay Setup: In a black 96-well plate, add the reaction buffer, the MAO enzyme (either MAO-A or MAO-B), and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorogenic probe.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red) in a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression.
V. Conclusion
This compound represents a valuable chemical entity for researchers in medicinal chemistry and neuropharmacology. The protocols provided herein offer a framework for its synthesis, purification, characterization, and biological evaluation. Further exploration of this and related compounds may lead to the discovery of novel therapeutic agents for a variety of central nervous system disorders.
References
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- McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549.
- Castillo-Rangel, J., et al. (2016). An Expeditious Synthesis of 8-Methoxy-1-tetralone. Letters in Organic Chemistry, 13(5), 354-358.
- Leopoldo, M., Lacivita, E., Berardi, F., & Perrone, R. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 684-700.
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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PubChem. (n.d.). 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
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Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. ResearchGate. Retrieved from [Link]
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Cabrera, E. V., & Banerjee, A. K. (2010). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. ResearchGate. Retrieved from [Link]
- Wang, Z., et al. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2606434.
- Kumar, V., et al. (2010). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 45(11), 5273-5279.
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Adnan, S. (2025). Synthesis and Characterization of Heterocyclic Derivatives from 5-Aminotetrazole and Investigation of Their Biological Activities. ResearchGate. Retrieved from [Link]
- Tarasevich, V. A., & Kozlov, N. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 297.
- Pfizer Inc. (2000). Process for preparing sertraline from chiral tetralone. EP1059287A1.
- Sim, T., et al. (2019). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 24(18), 3248.
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Wang, Z., et al. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PubMed. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
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PubChem. (n.d.). 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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Application Notes and Protocols for Radioligand Binding Assays with 8-OH-DPAT
Introduction: Unveiling the Serotonergic Landscape with a Prototypical 5-HT1A Agonist
The compound 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, more commonly known in the scientific community as (±)-8-Hydroxy-2-(di-n-propylamino)tetralin or 8-OH-DPAT , stands as a cornerstone tool in neuroscience and pharmacology.[1] Developed in the early 1980s, it was one of the first highly potent and selective agonists for the serotonin 1A (5-HT1A) receptor.[1] This selectivity has made 8-OH-DPAT an invaluable probe for dissecting the physiological and pathological roles of the 5-HT1A receptor, which is implicated in mood regulation, anxiety, and cognition.[1][2]
Radioligand binding assays are a powerful and relatively straightforward technique for characterizing the interaction between a ligand and its receptor.[3][4] By utilizing a radiolabeled form of a ligand, such as [³H]8-OH-DPAT, researchers can quantitatively determine key parameters of the ligand-receptor interaction, including receptor density (Bmax) and ligand affinity (Kd).[5][6] These assays are the gold standard for measuring the affinity of a ligand for its target and are widely used in drug discovery and development.[5][6]
This comprehensive guide provides detailed protocols for conducting radioligand binding assays using [³H]8-OH-DPAT to characterize the 5-HT1A receptor. We will delve into the theoretical underpinnings of these assays, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, empowering researchers to generate robust and reliable data.
Core Principles of Radioligand Binding Assays
The foundation of a radioligand binding assay lies in the law of mass action, which describes the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR).[7]
L + R ⇌ LR
At equilibrium, the ratio of the rate of association to the rate of dissociation defines the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor. A lower Kd value signifies a higher binding affinity.
Radioligand binding assays are typically performed in two main formats:
-
Saturation Assays: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][6]
-
Competition Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled (or "cold") competing compound. This allows for the determination of the inhibitory constant (Ki) of the competing compound, which reflects its affinity for the receptor.[5][6]
A critical aspect of any radioligand binding assay is the distinction between specific binding and non-specific binding .[8][9] Specific binding refers to the radioligand binding to the receptor of interest, which is a saturable process.[9] Non-specific binding, on the other hand, is the binding of the radioligand to other components in the assay, such as the filter membrane or other proteins, and is typically linear and non-saturable.[9][10] To determine specific binding, one must subtract the non-specific binding from the total binding measured.[9]
Experimental Protocols
PART 1: Preparation of Materials and Reagents
1.1. Receptor Source Preparation (Rat Hippocampal Membranes)
The hippocampus is a brain region known to have a high density of 5-HT1A receptors.
-
Materials:
-
Male Sprague-Dawley rats (180-200g)[11]
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C
-
Centrifuge and rotor capable of 48,000 x g
-
Glass-Teflon homogenizer
-
-
Protocol:
-
Humanely euthanize rats and rapidly dissect the hippocampi on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Centrifuge again at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the final pellet in Assay Buffer (see below) to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
1.2. Reagent Preparation
-
[³H]8-OH-DPAT Stock Solution: Prepare a 1 µM stock solution in a suitable solvent (e.g., ethanol with 0.1% ascorbic acid to prevent oxidation) and store at -20°C. The specific activity of the radioligand is crucial for data analysis and should be obtained from the manufacturer.[12]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: 10 µM Serotonin (5-HT) or 10 µM unlabeled 8-OH-DPAT.
PART 2: Saturation Binding Assay Protocol
This protocol aims to determine the Kd and Bmax for [³H]8-OH-DPAT binding to 5-HT1A receptors.
-
Experimental Setup:
-
Perform the assay in triplicate in 96-well plates or individual microcentrifuge tubes.
-
Prepare a series of dilutions of [³H]8-OH-DPAT in Assay Buffer to achieve final concentrations ranging from approximately 0.1 to 20 nM.[14]
-
-
Assay Procedure:
-
To each well/tube, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding).
-
50 µL of the appropriate [³H]8-OH-DPAT dilution.
-
150 µL of the prepared membrane homogenate (typically 50-100 µg of protein).
-
-
Incubate the plate/tubes at 25°C for 60-90 minutes to reach equilibrium.[15]
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with 3 x 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark.
-
Count the radioactivity in a liquid scintillation counter.
-
PART 3: Competition Binding Assay Protocol
This protocol is designed to determine the Ki of an unlabeled test compound for the 5-HT1A receptor.
-
Experimental Setup:
-
Perform the assay in triplicate.
-
Prepare a series of dilutions of the unlabeled test compound in Assay Buffer.
-
Use a fixed concentration of [³H]8-OH-DPAT, typically at or below its Kd value (e.g., 1 nM).[16]
-
-
Assay Procedure:
-
To each well/tube, add the following in order:
-
50 µL of the appropriate unlabeled test compound dilution or buffer (for total binding).
-
50 µL of [³H]8-OH-DPAT (to give a final concentration of ~1 nM).
-
150 µL of the prepared membrane homogenate (50-100 µg of protein).
-
-
For non-specific binding, use a saturating concentration of a known 5-HT1A ligand (e.g., 10 µM 5-HT).
-
Incubate, filter, wash, and count as described in the Saturation Binding Assay Protocol.
-
Data Analysis and Interpretation
4.1. Saturation Binding Data
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding (y-axis) against the concentration of [³H]8-OH-DPAT (x-axis). This will generate a hyperbolic saturation curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site binding model to determine the Bmax (in fmol/mg protein) and Kd (in nM).[14]
Alternatively, a Scatchard plot can be used for data linearization, where the ratio of bound/free radioligand is plotted against the amount of bound radioligand.[17][18] The slope of the line is -1/Kd, and the x-intercept is the Bmax.[17] However, non-linear regression is now the preferred method.[17]
4.2. Competition Binding Data
-
Plot the percentage of specific binding (y-axis) against the log concentration of the competing unlabeled compound (x-axis). This will generate a sigmoidal dose-response curve.
-
Use non-linear regression to fit the data and determine the IC50 value, which is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :[16]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from saturation experiments).
-
Visualization of Workflows and Pathways
Caption: Workflow for a saturation radioligand binding assay.
Caption: Canonical 5-HT1A receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the binding affinity of 8-OH-DPAT for various serotonin receptor subtypes. Lower Ki values indicate higher affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | ~1.0 - 2.0 | [13][19] |
| 5-HT1B | Weakly binds (pIC50 = 5.42) | [19] |
| 5-HT7 | 466 | [1][19] |
| 5-HT2A | >1000 | [20] |
| Dopamine D2 | Low affinity | [11] |
| α1-adrenergic | 2,800 | [13] |
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your radioligand binding assay data, incorporate the following validation steps:
-
Receptor Specificity: Confirm that the binding of [³H]8-OH-DPAT is to the 5-HT1A receptor by performing competition assays with a panel of known selective ligands for various receptors. The rank order of potency should align with their known affinities for the 5-HT1A receptor.
-
Assay Robustness: The quality of the assay can be assessed using the Z'-factor calculation, which provides a measure of the statistical effect size and the signal window of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Equilibrium Conditions: Verify that the incubation time is sufficient to reach equilibrium by performing a time-course experiment to measure the association of the radioligand with the receptor over time.[15]
-
Protein Linearity: Ensure that the amount of specific binding is linearly proportional to the concentration of the membrane protein used in the assay.
By adhering to these detailed protocols and validation steps, researchers can confidently utilize radioligand binding assays with 8-OH-DPAT to probe the intricacies of the 5-HT1A receptor system, paving the way for new discoveries in neuroscience and the development of novel therapeutics.
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Grokipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]
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CSIR NET Life Science Coaching. (2026, January 21). Determining Ligand Binding Sites. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [3H]8-OH-DPAT as the radioligand. Retrieved from [Link]
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PubChem. (n.d.). 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). 8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]
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Taylor & Francis. (n.d.). 8-OH-DPAT – Knowledge and References. Retrieved from [Link]
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Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved from [Link]
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Enzymatic Synthesis of Aminotetralin Derivatives: A Practical Guide to Modern Biocatalysis
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral aminotetralin scaffolds are central to the development of numerous pharmaceuticals. Traditional synthetic methods often fall short in providing efficient, stereoselective, and sustainable access to these critical building blocks. This guide details the application of enzymatic strategies to overcome these limitations. We provide an in-depth overview of the key enzyme classes—transaminases, imine reductases, lipases, and monoamine oxidases—and deliver a detailed, field-tested protocol for the asymmetric synthesis of an aminotetralin derivative using a transaminase. This document is designed to bridge foundational theory with practical application, enabling researchers to confidently implement biocatalytic solutions in their synthetic workflows.
Part 1: The Strategic Imperative for Biocatalysis
The 1,2,3,4-tetrahydronaphthalene (tetralin) framework, particularly when functionalized with an amino group, is a privileged structure in medicinal chemistry. It is the core of drugs targeting a range of conditions, from Parkinson's disease to cardiovascular disorders.[1] The therapeutic efficacy of these compounds is almost invariably linked to a specific stereoisomer. Consequently, the development of robust, enantioselective synthetic routes is not merely an academic exercise but a critical step in drug development.
While classic chemical synthesis has long been the workhorse of drug discovery, it often relies on stoichiometric chiral reagents, resolution of racemates (discarding 50% of the material), or multi-step sequences involving protecting groups, leading to poor atom economy and significant environmental impact. Biocatalysis offers a compelling alternative. Enzymes, operating under mild aqueous conditions, exhibit unparalleled chemo-, regio-, and stereoselectivity, providing a direct and sustainable pathway to enantiomerically pure amines.
Part 2: The Biocatalytic Toolbox for Aminotetralin Synthesis
The modern synthetic chemist has access to a diverse portfolio of enzymes capable of generating chiral amines. The choice of biocatalyst is dictated by the starting material and the desired final product.
-
Transaminases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes are arguably the most direct route for synthesizing primary chiral amines.[2] They catalyze the transfer of an amino group from an inexpensive donor (like isopropylamine or L-alanine) to a prochiral ketone (e.g., a 2-tetralone), generating the chiral amine with exceptional enantiopurity.[3][4] The reaction is reversible, necessitating strategies to drive the equilibrium towards product formation.
-
Imine Reductases (IREDs): IREDs are nicotinamide-dependent (NADH/NADPH) enzymes that catalyze the asymmetric reduction of pre-formed or in situ-generated imines.[5][6] This versatility allows for the synthesis of primary, secondary, and even tertiary amines.[5] In a process known as reductive amination, an IRED can catalyze the reaction between a ketone, an amine, and a hydride source to directly form a chiral amine, making them highly valuable for producing aminotetralin derivatives like the Parkinson's therapy Rotigotine.[7][8]
-
Lipases: While not used for asymmetric synthesis from a prochiral precursor, lipases are workhorses for the kinetic resolution of racemic mixtures.[9] In a typical application, a lipase will selectively acylate one enantiomer of a racemic aminotetralin, allowing the acylated product and the remaining unreacted amine enantiomer to be easily separated.[10][11] This method is highly effective but is fundamentally limited to a theoretical maximum yield of 50% for a single enantiomer.
-
Monoamine Oxidases (MAOs): MAOs are powerful tools for the deracemization of amines.[12] In this sophisticated process, a stereoselective MAO oxidizes the undesired enantiomer of a racemic amine to an achiral imine.[13] This imine is then reduced back to the racemic amine by a non-selective reducing agent (e.g., ammonia-borane).[13][14] Over time, this cyclic process enriches the desired enantiomer, which is not acted upon by the enzyme, allowing for theoretical yields approaching 100%.[15]
Part 3: Experimental Protocol - Asymmetric Synthesis of (S)-2-Aminotetralin
This section provides a detailed protocol for the asymmetric synthesis of (S)-2-aminotetralin from 2-tetralone using a commercially available (S)-selective ω-transaminase.
Figure 1. Experimental workflow for transaminase-catalyzed aminotetralin synthesis.
Materials & Reagents
-
2-Tetralone (Substrate, 146.19 g/mol )
-
(S)-selective ω-Transaminase (e.g., commercially available kits)
-
Isopropylamine (Amino Donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium Phosphate Buffer (100 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Analytical Standards: Racemic 2-aminotetralin
Step-by-Step Protocol
-
Buffer Preparation: Prepare 50 mL of a 100 mM potassium phosphate buffer and adjust the pH to 8.0. To this, add PLP to a final concentration of 1 mM. Causality: Most transaminases exhibit optimal activity at a slightly alkaline pH. PLP is an essential cofactor and its presence ensures the enzyme is in its active form.
-
Substrate Solution: In a 100 mL flask, dissolve 292 mg (2.0 mmol) of 2-tetralone in 2.5 mL of DMSO. Gentle warming may be required. Causality: 2-tetralone has poor aqueous solubility. DMSO acts as a co-solvent to ensure the substrate is available to the enzyme in the aqueous reaction medium.
-
Reaction Assembly:
-
Transfer the substrate solution to the flask.
-
Add 47.5 mL of the PLP-containing phosphate buffer.
-
Add 5.0 mL of isopropylamine (final concentration ~1.5 M). Causality: A large excess of the amine donor is used to push the reaction equilibrium towards the formation of the desired amine product, overcoming the thermodynamically unfavorable nature of the reaction.
-
Add the transaminase enzyme (e.g., 20-50 mg of lyophylized powder, or as recommended by the supplier).
-
-
Incubation: Seal the flask and place it in an orbital shaker at 35°C and 180 rpm for 24 hours. Reaction progress can be monitored by taking small aliquots and analyzing via TLC or HPLC.
-
Work-up - Quenching and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Basify the mixture to pH > 11 by adding 1 M NaOH to ensure the product is in its free-base form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality: The aminotetralin product is more soluble in an organic solvent, allowing for its separation from the aqueous, enzyme-containing phase.
-
-
Work-up - Drying and Concentration:
-
Combine the organic extracts.
-
Wash with saturated NaHCO₃ solution (1 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): If necessary, the crude amine can be purified by flash column chromatography on silica gel.
-
Analysis:
-
Determine the final yield of the isolated product.
-
Analyze the enantiomeric excess (ee) by chiral HPLC or GC, comparing the retention times to a racemic standard.
-
Part 4: Data Interpretation
The performance of a biocatalytic reaction is judged by its conversion and enantioselectivity. Below is a table of representative data for various enzymatic approaches to aminotetralin synthesis.
| Enzyme Class | Substrate | Transformation | Conversion | Enantiomeric Excess (ee) | Reference |
| Transaminase | 2-Tetralone | Asymmetric Synthesis | >95% | >99% (S) | [1] |
| Imine Reductase | 2-Tetralone + Propylamine | Reductive Amination | >97% | 92% (R) | [7] |
| Lipase | (±)-2-Aminotetralin | Kinetic Resolution | ~50% | >99% (for one enantiomer) | [10][11] |
| Monoamine Oxidase | (±)-1-Phenyl-THIQ | Deracemization | >95% | 98% (S) | [13] |
| THIQ: Tetrahydroisoquinoline, a related scaffold. |
Table 1. Representative results for the enzymatic synthesis of aminotetralins and related structures.
Part 5: Mechanistic Grounding
A deeper understanding of the enzyme's catalytic cycle is invaluable for troubleshooting and optimization. The transaminase reaction proceeds via a "ping-pong" mechanism involving two distinct half-reactions.
Figure 2. The catalytic ping-pong mechanism of a transaminase.
-
Half-Reaction 1: The amine donor (isopropylamine) binds to the active site. Its amino group is transferred to the PLP cofactor, converting the enzyme to its aminated PMP form (E-PMP) and releasing the ketone byproduct (acetone).
-
Half-Reaction 2: The ketone substrate (2-tetralone) enters the active site. The amino group from the PMP cofactor is transferred to the ketone, forming the chiral amine product and regenerating the enzyme's initial PLP state (E-PLP), ready for another catalytic cycle. The exquisite stereocontrol arises from the precise positioning of the substrate within the enzyme's chiral active site.
References
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Roiban, G-D., & Trif, M. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link]
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Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(8), 1129-1134. Available at: [Link]
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Carr, R., Alexeeva, M., Enright, A., Eve, T. S., Dawson, M. J., & Turner, N. J. (2018). Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization. ACS Catalysis, 8(12), 11371-11384. Available at: [Link]
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Contente, M. L., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24653-24659. Available at: [Link]
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Mathew, S., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(3), 117. Available at: [Link]
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Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. Available at: [Link]
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Dunsmore, C. J., et al. (2006). Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion. Angewandte Chemie International Edition, 45(34), 5685-5687. Available at: [Link]
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Aleku, G. A., et al. (2017). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 7(21), 5045-5052. Available at: [Link]
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Fröhlich, M., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Archiv der Pharmazie, 350(7), 1700051. Available at: [Link]
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Schürmann, M. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. Available at: [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 74. Available at: [Link]
-
Heath, R. S., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie, 133(46), 24855-24861. Available at: [Link]
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de Miranda, A. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: a review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
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Ryan, J., et al. (2019). Genome mining and characterisation of a novel transaminase with remote stereoselectivity. Scientific Reports, 9(1), 19992. Available at: [Link]
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Voss, M., & Gröger, H. (2014). Catalytic Deracemization Reactions. Journal of the American Chemical Society, 136(28), 9789-9799. Available at: [Link]
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Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3192. Available at: [Link]
-
Chen, Y., et al. (2024). An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. Nature Communications, 15(1), 3465. Available at: [Link]
-
Tenorio, M. J. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. University of Illinois Chemistry. Available at: [Link]
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Maclump, E. M., et al. (2023). One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. Journal of the American Chemical Society, 145(8), 4483-4488. Available at: [Link]
-
De Volder, A. (2020). Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated amphetamine derivatives. Ghent University. Available at: [Link]
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Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal for Research in Applied Science and Engineering Technology, 11(5), 458-463. Available at: [Link]
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Andrade, L. H., et al. (2012). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 17(9), 10251-10260. Available at: [Link]
-
Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3192. Available at: [Link]
-
Li, G., et al. (2015). Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Journal of the American Chemical Society, 137(33), 10688-10694. Available at: [Link]
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Application Notes & Protocols: 8-OH-DPAT as a Foundational Research Tool in Neuropharmacology
Introduction: The Quintessential 5-HT1A Agonist
8-Hydroxy-2-(di-n-propylamino)tetralin, universally known in neuropharmacology as 8-OH-DPAT, stands as a cornerstone tool for investigating the serotonin (5-HT) system. Developed in the 1980s, it was one of the first selective, high-affinity, and full agonists for the 5-HT1A receptor subtype, a discovery that catalyzed decades of research into the receptor's role in mood, anxiety, cognition, and autonomic function.[1] Its robust and reproducible effects, both in vitro and in vivo, have established it as the prototypical agonist against which new chemical entities are often compared.
While renowned for its potent 5-HT1A agonism, a comprehensive understanding of its pharmacological profile is crucial for rigorous experimental design. At higher concentrations, 8-OH-DPAT also exhibits affinity for the 5-HT7 receptor and can inhibit serotonin reuptake, factors that must be considered in the interpretation of results.[1][2][3]
This guide provides an in-depth exploration of 8-OH-DPAT's pharmacological properties, detailed protocols for its key applications, and the scientific rationale behind these experimental frameworks.
Pharmacological Profile: Selectivity and Action
The utility of 8-OH-DPAT stems from its high affinity and selectivity for the 5-HT1A receptor over other monoaminergic receptors. This profile allows for the targeted modulation of a specific node within the complex serotonergic network.
Mechanism of Action: As a G-protein coupled receptor (GPCR), the 5-HT1A receptor is primarily coupled to inhibitory Gαi/o proteins. Agonist binding by 8-OH-DPAT initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This causes membrane hyperpolarization and a subsequent reduction in neuronal firing rate.[4]
This inhibitory action is context-dependent. Presynaptically, 8-OH-DPAT activates somatodendritic 5-HT1A autoreceptors on serotonin neurons in the raphe nuclei, reducing serotonin synthesis and release.[4][5] Postsynaptically, it acts on 5-HT1A receptors in projection areas like the hippocampus, septum, and cortex to modulate the activity of non-serotonergic neurons.[6]
Table 1: Receptor Binding & Functional Activity Profile of 8-OH-DPAT
| Target | Binding Affinity | Functional Activity | Reference |
|---|---|---|---|
| 5-HT1A Receptor | pIC₅₀: 8.19 / Kᵢ: ~1.0 nM | Full Agonist | [2][7] |
| 5-HT7 Receptor | Kᵢ: 466 nM | Agonist | [1][2] |
| 5-HT1B Receptor | pIC₅₀: 5.42 | Weak Binding | [2] |
| Dopamine D2 Receptor | Kᵢ: >10,000 nM | Negligible | [7] |
| α1-Adrenergic Receptor | Kᵢ: 2,800 nM | Negligible | [7] |
| Serotonin Transporter (SERT)| Inhibits at high concentrations | Reuptake Inhibitor |[1][3] |
Note: Kᵢ and pIC₅₀ values can vary slightly depending on the tissue preparation and radioligand used.
Pharmacokinetics: 8-OH-DPAT is lipophilic, allowing it to readily cross the blood-brain barrier.[8] Following subcutaneous or intraperitoneal administration in rats, it peaks in the brain within 15 minutes, with brain concentrations being several-fold higher than in plasma.[9] However, it is subject to significant first-pass metabolism after oral administration, resulting in low oral bioavailability (~2.6%).[10]
Core Applications in Neuropharmacological Research
8-OH-DPAT is a versatile tool employed across a wide range of experimental paradigms, from molecular assays to complex behavioral models.
In Vitro Applications: Characterizing Receptor Interactions
In vitro assays are fundamental for determining the affinity and efficacy of novel compounds at the 5-HT1A receptor, with 8-OH-DPAT serving as the gold-standard reference agonist.
-
Radioligand Binding Assays: These assays quantify the affinity of a test compound for the 5-HT1A receptor. Typically, [³H]8-OH-DPAT is used as the radioligand. Unlabeled test compounds compete with [³H]8-OH-DPAT for binding to membranes prepared from cells or tissues expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated. This is the definitive method for establishing a compound's binding affinity.
-
[³⁵S]GTPγS Functional Binding Assays: This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit.[11][12] Since 8-OH-DPAT is a full agonist, it stimulates robust binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. This technique is crucial for characterizing the intrinsic efficacy of test compounds, allowing researchers to differentiate between full agonists, partial agonists, and antagonists.[13][14]
In Vivo Applications: Elucidating Physiological and Behavioral Roles
In vivo studies using 8-OH-DPAT have been instrumental in defining the role of 5-HT1A receptors in complex biological systems.
-
Induction of the "Serotonin Syndrome": Administration of 8-OH-DPAT to rodents induces a well-characterized set of behaviors known as the serotonin syndrome.[15][16] These include forepaw treading, flat body posture, hindlimb abduction, and head weaving.[17][18][19] This predictable response serves as a robust in vivo bioassay for 5-HT1A receptor activation and is often used to test the efficacy of potential 5-HT1A antagonists.
-
Behavioral Models of Anxiety and Depression:
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior based on a rodent's natural aversion to open, elevated spaces.[20][21] The effects of 8-OH-DPAT in this paradigm can be complex and dose-dependent, sometimes producing anxiolytic-like effects (increased open arm exploration) and other times anxiogenic-like effects, highlighting the nuanced role of 5-HT1A receptors in anxiety.[22]
-
Forced Swim Test (FST): Used to screen for antidepressant-like activity, this test is based on the principle that animals will cease escape attempts (become immobile) when in a stressful, inescapable situation.[23][24] 8-OH-DPAT reliably reduces immobility time, an effect shared by many clinically effective antidepressants, suggesting a key role for 5-HT1A receptors in mediating antidepressant responses.[25][26]
-
-
Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Local perfusion of 8-OH-DPAT into the dorsal raphe nucleus causes a marked decrease in local and forebrain serotonin release, providing direct evidence for the inhibitory function of presynaptic 5-HT1A autoreceptors.[5][27]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key applications of 8-OH-DPAT. Adherence to these standardized procedures is critical for generating reproducible and reliable data.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT1A receptor using [³H]8-OH-DPAT in a competitive binding format.
Causality: This assay leverages the high affinity of [³H]8-OH-DPAT to label the 5-HT1A receptor. A test compound's ability to displace this radioligand is directly proportional to its own binding affinity. Serotonin is used to define non-specific binding, representing the portion of radioactivity bound to components other than the target receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO-K1 cells or rat hippocampus).
-
Radioligand: [³H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: Serotonin (5-HT).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL [³H]8-OH-DPAT (final concentration ~1 nM), 50 µL assay buffer, and 150 µL diluted membranes.[28]
-
Non-specific Binding (NSB): 50 µL [³H]8-OH-DPAT, 50 µL Serotonin (final concentration 10 µM), and 150 µL diluted membranes.[28]
-
Competition Binding: 50 µL [³H]8-OH-DPAT, 50 µL of test compound (at 8-10 concentrations), and 150 µL diluted membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C to allow binding to reach equilibrium.[28]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]8-OH-DPAT and Kᴅ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Functional Binding Assay
Objective: To measure the potency (EC₅₀) and efficacy (%Eₘₐₓ) of a test compound in stimulating 5-HT1A receptor-G protein coupling.
Causality: This assay directly measures the first step in G-protein activation. The presence of GDP is critical as it maintains the G-protein in its inactive, heterotrimeric state. An agonist (like 8-OH-DPAT) promotes the exchange of this GDP for the labeled, non-hydrolyzable [³⁵S]GTPγS, leading to an accumulation of signal that is proportional to receptor activation.
Materials:
-
5-HT1A receptor-expressing membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Guanosine Diphosphate (GDP).
-
Reference agonist (8-OH-DPAT) and test compounds.
-
Cell harvester, glass fiber filters, scintillation supplies.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Pre-incubation: Pre-incubate membranes with GDP (final concentration ~30 µM) for 15-20 minutes on ice to ensure G-proteins are in their basal state.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound or reference agonist (8-OH-DPAT) at various concentrations. Basal binding is determined in the absence of any agonist.
-
Membrane/GDP mixture.
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination & Filtration: Terminate the reaction and filter as described in Protocol 1.
-
Counting: Quantify radioactivity using a scintillation counter.
Data Analysis:
-
Subtract basal binding from all agonist-stimulated values.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal stimulation).
-
Calculate the efficacy of a test compound as a percentage of the maximal stimulation produced by the full agonist 8-OH-DPAT (%Eₘₐₓ).
Caption: 5-HT1A receptor signaling cascade upon agonist binding.
Protocol 3: Elevated Plus Maze (EPM) Test
Objective: To assess the effect of 8-OH-DPAT on anxiety-like behavior in rodents.
Causality: This test relies on the conflict between a rodent's innate drive to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the aversive open arms, while anxiogenic compounds have the opposite effect. Pre-handling and habituation are critical to reduce confounding stress from the experimental procedure itself.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-80 cm).[29][30]
-
Video tracking software and camera.
-
Test animals (mice or rats).
-
8-OH-DPAT solution and vehicle (e.g., 0.9% saline).
-
Disinfectant (e.g., 30-70% ethanol) for cleaning the maze between trials.[29]
Procedure:
-
Habituation: Handle the animals for 3-5 days prior to testing. On the test day, acclimate the animals to the testing room for at least 60 minutes.[21]
-
Drug Administration: Administer 8-OH-DPAT (e.g., 0.05 - 1.0 mg/kg, subcutaneously) or vehicle 15-30 minutes before the test.
-
Test: Gently place the animal in the center of the maze, facing an open arm.[29]
-
Recording: Allow the animal to freely explore the maze for 5 minutes.[20][29] Record the session using video tracking software.
-
Post-Test: Return the animal to its home cage. Thoroughly clean the maze with disinfectant to remove olfactory cues before testing the next animal.[29]
Data Analysis:
-
Primary Measures:
-
Time spent in open arms (s).
-
Time spent in closed arms (s).
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
-
Calculated Indices of Anxiety:
-
% Time in Open Arms = [Time in Open / (Time in Open + Time in Closed)] x 100.
-
% Open Arm Entries = [Open Entries / (Open + Closed Entries)] x 100.
-
-
Measure of Locomotor Activity: Total number of arm entries (Open + Closed). This is crucial to ensure the drug's effects are on anxiety and not simply sedation or hyperactivity.
Protocol 4: Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of 8-OH-DPAT.
Causality: The test is based on the observation that after initial escape-oriented behaviors, rodents will adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments, including 8-OH-DPAT, are known to increase active behaviors (swimming, climbing) and reduce the duration of immobility.
Materials:
-
Cylindrical container (e.g., 25 cm height, 12 cm diameter for mice).
-
Water at 24-30°C, deep enough so the animal cannot touch the bottom (~15 cm for mice).[23]
-
Video camera for recording or a trained observer.
-
8-OH-DPAT solution and vehicle.
-
Dry towels and a warming area for post-test recovery.
Procedure:
-
Drug Administration: Administer 8-OH-DPAT (e.g., 0.1 - 1.0 mg/kg, s.c.) or vehicle 30 minutes before the test session.[26]
-
Test Session: Gently place the animal into the cylinder of water.
-
Recording: Record the behavior for a 6-minute session. Typically, the first 2 minutes are considered a habituation period and are not scored.
-
Scoring: During the final 4 minutes of the test, score the duration of immobility. Immobility is defined as the cessation of struggling and active swimming, with movements being limited to those necessary to keep the head above water.
-
Post-Test: Remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning to the home cage.
Data Analysis:
-
The primary measure is the total duration of immobility (in seconds) during the 4-minute scoring period.
-
Compare the immobility time between the 8-OH-DPAT-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
References
-
Goodwin, G. M., & Green, A. R. (1985). The behavioural effects of a single dose of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice. Psychopharmacology, 87(4), 434-438. [Link]
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Tricklebank, M. D., Forler, C., & Fozard, J. R. (1985). An ethopharmacological analysis of the behavioral effects of 8-OH-DPAT. British Journal of Pharmacology, 86(S1), 601P. [Link]
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Lee, M. D., & Simansky, K. J. (1997). Behavioral effects of 8-OH-DPAT: studies using the Microtaxic ventricular injector. Pharmacology Biochemistry and Behavior, 58(2), 347-354. [Link]
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Ohi, K., & Mikuni, M. (1987). [Behavioural effects of 8-OH-DPAT, a 5-HT1A agonist in rats and effects on the behaviour of antimanic drugs]. Yakubutsu Seishin Kodo, 7(3), 383-392. [Link]
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Wadenberg, M. L., & Ahlenius, S. (1991). Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat. Journal of Neural Transmission. General Section, 83(1-2), 43-53. [Link]
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Marona-Lewicka, D., & Nichols, D. E. (2007). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 87(2), 201-210. [Link]
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8-OH-DPAT – Knowledge and References. Taylor & Francis. [Link]
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Meneses, A. (1998). Mechanism of action of 8-OH-DPAT on learning and memory. Pharmacology Biochemistry and Behavior, 61(2), 161-167. [Link]
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8-OH-DPAT. Grokipedia. [Link]
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Koek, W., Patoiseau, J. F., & Assié, M. B. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 125(6), 1297-1305. [Link]
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Kim, H. C., Jhoo, W. K., Choi, D. Y., Im, D. H., Shin, E. J., & Lee, H. H. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology, 123, 125-141. [Link]
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Darmani, N. A. (1998). Production of serotonin syndrome by 8-OH DPAT in Cryptotis parva. Pharmacology Biochemistry and Behavior, 61(4), 437-443. [Link]
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Fahlman, Å., Valros, A., & Groen, C. (2019). Pharmacokinetics and bioavailability after intramuscular injection of the 5-HT1A serotonin agonist R-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in domestic goats (Capra aegagrus hircus). Journal of Veterinary Pharmacology and Therapeutics, 42(4), 444-450. [Link]
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Martin, P., Beninger, R. J., Hamon, M., & Puech, A. J. (1990). Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism. Psychopharmacology, 101(3), 367-373. [Link]
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Chidlow, G., & Osborne, N. N. (1999). The 5-HT(1A)receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Experimental Eye Research, 69(6), 599-607. [Link]
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Mason, J. N., & Mason, J. D. (1995). Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. Xenobiotica, 25(11), 1267-1276. [Link]
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Goodwin, G. M., De Souza, R. J., Green, A. R., & Heal, D. J. (1986). The enhancement by lithium of the 5-HT1A mediated serotonin syndrome produced by 8-OH-DPAT in the rat: evidence for a post-synaptic mechanism. Psychopharmacology, 90(4), 488-493. [Link]
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8-OH-DPAT. Wikipedia. [Link]
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Miszkiel, J., Kłodzinska, A., & Chojnacka-Wójcik, E. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Bioorganic & Medicinal Chemistry, 14(16), 5466-5475. [Link]
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8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Portas, C. M., Bjorvatn, B., Fagerland, M., Grønli, J., & Ursin, R. (1996). Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat. The Journal of Neuroscience, 16(8), 2820-2828. [Link]
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Sharp, T., Bramwell, S. R., Hjorth, S., & Grahame-Smith, D. G. (1990). Pharmacological characterization of 8-OH-DPAT-induced inhibition of rat hippocampal 5-HT release in vivo as measured by microdialysis. British Journal of Pharmacology, 100(4), 879-886. [Link]
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Kalén, P., Rask, P., & Björklund, A. (1990). In vivo brain dialysis study of the somatodendritic release of serotonin in the Raphe nuclei of the rat: effects of 8-hydroxy-2-(di-n-propylamino)tetralin. European Journal of Pharmacology, 186(1), 123-132. [Link]
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Cervo, L., & Samanin, R. (1991). Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms. European Journal of Pharmacology, 193(2), 217-222. [Link]
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David, D. J., & Lucki, I. (2007). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 2(1), 100-107. [Link]
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Elevated plus maze protocol. protocols.io. (2023). [Link]
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Lanzafame, A. A., Sexton, P. M., & Christopoulos, A. (2001). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 46(1), 1-10. [Link]
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The effect of 8-OH-DPAT treatment on elevated plus maze behaviour of... ResearchGate. [Link]
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Portas, C. M., Bjorvatn, B., Fagerland, M., Grønli, J., & Ursin, R. (1996). Microdialysis Perfusion of 8-Hydroxy-2-(Di-n-Propylamino)Tetralin (8-OH-DPAT) in the Dorsal Raphe Nucleus Decreases Serotonin Release and Increases Rapid Eye Movement Sleep in the Freely Moving Cat. Journal of Neuroscience, 16(8), 2820-2828. [Link]
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Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. GTPγS Binding Assays. [Link]
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Yamada, J., Sugimoto, Y., & Horisaka, K. (1998). 5-HT(1A) receptor full agonist, 8-OH-DPAT, exerts antidepressant-like effects in the forced swim test in ACTH-treated rats. Pharmacology Biochemistry and Behavior, 60(2), 367-372. [Link]
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Kusunoki, J., Taniyama, K., & Tanaka, C. (1997). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. Neuropharmacology, 36(7), 991-999. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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Bertoglio, L. J., Joca, S. R., & Guimarães, F. S. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 41. [Link]
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Elevated Plus Maze. MMPC. (2024). [Link]
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Newman-Tancredi, A., & Albert, P. R. (2002). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 135(5), 1085-1090. [Link]
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Probing the Dopaminergic System: Detailed Application Notes and Protocols for Cell-Based Assays of Receptor Agonists
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for utilizing cell-based assays to characterize dopamine receptor agonists. This document is designed to offer full editorial control to the reader, allowing for a flexible yet in-depth understanding of the methodologies. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible experimental design.
Introduction: The Significance of Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous physiological processes within the central nervous system (CNS), including motor control, motivation, reward, and cognition.[1][2] Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] Consequently, dopamine receptors are critical targets for therapeutic drug development. Cell-based assays provide a powerful and scalable platform to identify and characterize novel dopamine receptor agonists, offering insights into their potency, efficacy, and signaling mechanisms.[3]
There are five main subtypes of dopamine receptors, categorized into two families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[2][4] These families are distinguished by their primary G protein coupling and downstream signaling effects.
-
D1-like Receptors (D1, D5): Primarily couple to Gαs/olf, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4][5]
-
D2-like Receptors (D2, D3, D4): Primarily couple to Gαi/o, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][4]
Beyond this canonical pathway, dopamine receptor activation can trigger a cascade of other signaling events, including calcium mobilization and β-arrestin recruitment, which can lead to G protein-independent signaling.[1][4] A thorough understanding of these pathways is crucial for developing agonists with desired therapeutic profiles.
Visualizing Dopamine Receptor Signaling Pathways
To better understand the mechanisms underlying the assays described in this guide, the following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Caption: D2-like receptor signaling pathway.
Core Methodologies: A Suite of Cell-Based Assays
The choice of a cell-based assay depends on the specific research question, the dopamine receptor subtype being investigated, and the desired throughput. Here, we detail several of the most common and robust assay formats.
cAMP Accumulation Assays
These assays directly measure the functional consequence of D1-like receptor activation (cAMP increase) or D2-like receptor activation (cAMP decrease). They are a foundational method for characterizing dopamine receptor agonists.
Principle of the Assay: Activation of D1-like receptors stimulates adenylyl cyclase to produce cAMP, while D2-like receptor activation inhibits this process. [2][4]The intracellular cAMP concentration is then quantified using various detection methods, most commonly competitive immunoassays employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence. [6] Recommended Cell Lines: HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are widely used due to their robust growth characteristics and amenability to transfection. [7][8][9]It is crucial to use a cell line stably or transiently expressing the specific human dopamine receptor subtype of interest.
General Protocol for a TR-FRET based cAMP Assay (e.g., HTRF, LANCE):
Caption: General workflow for a TR-FRET cAMP assay.
Detailed Protocol:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing the dopamine receptor of interest into a 384-well white opaque plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the dopamine receptor agonist in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4). [10]The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical to prevent the degradation of cAMP and enhance the assay window.
-
Agonist Stimulation: Add 10 µL of the diluted agonist to the cells. For D2-like receptor assays, co-stimulation with forskolin (an adenylyl cyclase activator) is necessary to induce a measurable decrease in cAMP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes. [10][11]5. Cell Lysis and Detection: Add 10 µL of the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) directly to the wells. [11]6. Final Incubation: Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium. [12]7. Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm. [12]8. Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the agonist concentration to determine the EC50 (for D1-like agonists) or IC50 (for D2-like agonists).
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293 or CHO expressing the target receptor | Robust and easy to transfect. |
| Plate Format | 384-well, white, solid bottom | Minimizes well-to-well crosstalk and maximizes signal. |
| Cell Density | 5,000 - 10,000 cells/well | Ensures a sufficient signal-to-noise ratio. |
| PDE Inhibitor | 0.5 mM IBMX | Prevents cAMP degradation, increasing the assay window. |
| Stimulation Time | 30-60 minutes | Allows for sufficient cAMP accumulation. [10][11] |
| Detection Method | TR-FRET (HTRF, LANCE) | Homogeneous, sensitive, and high-throughput compatible. [3] |
Calcium Flux Assays
While D1-like receptors primarily couple to Gαs, they can also signal through pathways that lead to an increase in intracellular calcium ([Ca2+]i), particularly when expressed at high levels or in certain cellular contexts. [2]This provides an alternative readout for agonist activity.
Principle of the Assay: This method utilizes a calcium-sensitive fluorescent dye that is loaded into the cells. [13]Upon receptor activation and subsequent Gq-mediated or other pathway-induced release of calcium from intracellular stores, the dye binds to Ca2+ and its fluorescence intensity increases. [13]This change in fluorescence is monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader). [14] General Protocol for a Calcium Flux Assay:
-
Cell Plating: Seed cells expressing the dopamine receptor in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate for 1 hour at 37°C. [15]Some protocols may require a wash step after dye loading.
-
Compound Addition and Reading: Place the plate in a fluorescence kinetic plate reader. Add the agonist and immediately begin measuring fluorescence intensity over a period of 1-3 minutes.
-
Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the agonist's potency (EC50).
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293 or CHO expressing the target receptor | Commonly used and well-characterized. |
| Plate Format | 96- or 384-well, black-walled, clear-bottom | Reduces background fluorescence and allows for bottom-reading. |
| Calcium Dye | Fluo-4 AM, Cal-520 AM | High signal-to-background ratio and sensitivity. |
| Instrumentation | FLIPR or other kinetic fluorescence plate reader | Enables real-time monitoring of the rapid calcium response. [14] |
Reporter Gene Assays
Reporter gene assays provide a downstream, integrated measure of receptor activation by linking the signaling pathway to the expression of a readily quantifiable protein, such as luciferase or β-galactosidase. [16] Principle of the Assay: For D1-like receptors, the increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB binds to cAMP Response Elements (CREs) in the promoter region of a reporter gene, driving its expression. [1]The amount of reporter protein produced is proportional to the extent of receptor activation.
General Protocol for a CRE-Luciferase Reporter Assay:
-
Cell Transfection/Plating: Use a stable cell line co-expressing the dopamine receptor and a CRE-luciferase reporter construct, or co-transfect these plasmids into a suitable host cell line (e.g., HEK293). Plate the cells in a 96- or 384-well white plate.
-
Agonist Stimulation: Add the dopamine agonist at various concentrations and incubate for 4-6 hours. [1][5]This longer incubation time is necessary to allow for transcription and translation of the reporter gene.
-
Cell Lysis and Luciferase Detection: Lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50.
| Parameter | Recommendation | Rationale |
| Reporter Construct | CRE-luciferase | Directly links to the cAMP/PKA pathway. |
| Incubation Time | 4-6 hours | Allows for transcription and translation of the reporter gene. [1][5] |
| Detection Method | Luminescence | Highly sensitive with a wide dynamic range. [17] |
β-Arrestin Recruitment Assays
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling pathways. [1]Assays that measure β-arrestin recruitment are valuable for identifying biased agonists, which preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin).
Principle of the Assay: These assays are often based on enzyme fragment complementation (EFC), such as the PathHunter® assay, or Bioluminescence Resonance Energy Transfer (BRET). [4][16][18]In the PathHunter system, the dopamine receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal. [19]In BRET assays, the receptor is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin to a fluorescent acceptor (e.g., YFP). Recruitment brings the donor and acceptor into close proximity, allowing for energy transfer and a measurable change in the emission spectrum. [4]
Caption: General workflow for a PathHunter β-arrestin assay.
General Protocol for a PathHunter® β-Arrestin Assay:
-
Cell Plating: Plate PathHunter® cells co-expressing the dopamine receptor-ProLink and β-arrestin-Enzyme Acceptor constructs in a 384-well white plate at 5,000 cells per well. [16]2. Agonist Stimulation: Add the dopamine agonist and incubate for 90 minutes at 37°C. [2]3. Signal Development: Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes. [16]4. Data Acquisition: Read the chemiluminescence on a plate reader.
-
Data Analysis: Determine the EC50 from the dose-response curve.
Data Interpretation and Quality Control
For all assays, it is essential to include appropriate controls to ensure data quality and aid in interpretation.
-
Positive Control: A known, full agonist for the receptor should be included to define the maximum response.
-
Negative Control: Vehicle-treated cells (e.g., buffer with DMSO) should be included to define the basal response.
-
Dose-Response Curves: Agonists should be tested over a range of concentrations to accurately determine their potency (EC50) and efficacy (Emax).
-
Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | - Low receptor expression- Suboptimal cell density- Inefficient dye loading (Calcium Flux)- High background | - Validate receptor expression (e.g., by Western blot or radioligand binding)- Optimize cell seeding density- Optimize dye loading conditions (time, temperature)- Use appropriate plate types (e.g., white plates for luminescence) |
| High Well-to-Well Variability | - Inconsistent cell plating- Edge effects in the plate- Inaccurate liquid handling | - Ensure a homogeneous cell suspension before plating- Avoid using the outer wells of the plate or fill them with buffer- Use calibrated pipettes and automated liquid handlers |
| Inconsistent EC50/IC50 Values | - Cell passage number- Serum variability- Compound instability | - Use cells within a defined passage number range- Use a consistent lot of serum or switch to serum-free media for the assay- Prepare fresh compound dilutions for each experiment |
Conclusion
The cell-based assays outlined in this guide provide a powerful toolkit for the discovery and characterization of dopamine receptor agonists. By carefully selecting the appropriate assay and paying close attention to experimental details and quality control, researchers can obtain reliable and reproducible data to advance our understanding of dopaminergic signaling and develop novel therapeutics for a range of debilitating disorders.
References
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INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]
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Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017, January 11). YouTube. Retrieved from [Link]
- Urs, N. M., Bido, S., & Peterson, S. M. (2013). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. PLoS ONE, 8(1), e52326.
- Charfi, I., et al. (2001). Characterization of HEK 293 cells expressing the D 1 or D 5 dopamine receptor subtype. Journal of Neurochemistry, 79(5), 985-994.
- Carrasco, M. R., et al. (2006). Bioluminescence resonance energy transfer (BRET) methods to study G protein-coupled receptor-receptor tyrosine kinase heteroreceptor complexes. Molecular BioSystems, 2(6-7), 323-331.
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Cisbio. (n.d.). cAMP-Glo Assay agonist screening results with 1000 D1 D293 cells per well and 10 µM LoPAC 1280 library compounds in a 1536-well plate. ResearchGate. Retrieved from [Link]
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DiscoveRx. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
- Li, Y., et al. (2009). Luciferase Reporter Assay System for Deciphering GPCR Pathways. ASSAY and Drug Development Technologies, 7(1), 64-75.
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GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]
- Bonaventura, J., et al. (2019). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Frontiers in Pharmacology, 10, 25.
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DiscoveRx. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
- Staus, D. P., et al. (2023). G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D 2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation. International Journal of Molecular Sciences, 24(20), 15433.
- Vickery, R. G., & von Zastrow, M. (1999). Distinct Dynamin-dependent and -independent Mechanisms Target Structurally Homologous Dopamine Receptors to Different Endocytic Membranes. Journal of Biological Chemistry, 274(46), 32941-32948.
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Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
- Gormal, R. S., et al. (2016). Visualization and ligand-induced modulation of dopamine receptor dimerization at the single molecule level. Scientific Reports, 6, 33234.
-
GenScript. (n.d.). Human Dopamine D2 Receptor Cell Line. Retrieved from [Link]
- Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493.
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]
- Hunter, M. R., & Glass, M. (2015). Increasing the flexibility of the LANCE cAMP detection kit. Journal of Pharmacological and Toxicological Methods, 71, 1-6.
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Mirus Bio. (n.d.). TransIT®-CHO Transfection Kit. Retrieved from [Link]
- Bonaventura, J., et al. (2015). Detection of Receptor Heteromers Involving Dopamine Receptors by the Sequential BRET-FRET Technology. Methods in Molecular Biology, 1335, 141-154.
- National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Storch, A., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism.
- Strange, P. G. (2001). Evaluation of a CRE-Directed Luciferase Reporter Gene Assay as an Alternative to Measuring cAMP Accumulation. Journal of Receptors and Signal Transduction, 21(2-3), 137-149.
- Wang, S., et al. (2017). Structure–Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D2 Receptor Agonists. Journal of Medicinal Chemistry, 60(17), 7435-7451.
- Mayfield, R. D., & Harris, R. A. (2009). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Alcoholism: Clinical and Experimental Research, 33(6), 1057-1064.
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Eurofins DiscoverX. (n.d.). β-arrestin Assays. Retrieved from [Link]
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Dove Medical Press. (n.d.). In vitro screening of major neurotransmi. Retrieved from [Link]
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Altogen Biosystems. (n.d.). CHO Cell Transfection: Reagents, Methods, Protocols. Retrieved from [Link]
- Angers, S., et al. (2000). Detection of 2-adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Proceedings of the National Academy of Sciences, 97(7), 3684-3689.
- Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology, 9(2), 93-112.
- National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...] In Assay Guidance Manual.
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DiscoveRx. (n.d.). PathHunter™ eXpress β-Arrestin Human and Ortholog GPCR Assays. Retrieved from [Link]
- Hauser, A. S., et al. (2020). Recent progress in assays for GPCR drug discovery. Expert Opinion on Drug Discovery, 15(1), 43-55.
- Grundmann, M., et al. (2024).
- Bouvier, M., & Hébert, T. E. (2014). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells.
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analytical methods for 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine quantification
An Application Guide to the Quantitative Analysis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction
This compound is a synthetic compound featuring a tetralin core, a structure of interest in medicinal chemistry and pharmaceutical development. As a primary amine derivative, it serves as a crucial intermediate or a potential pharmacophore in the synthesis of various biologically active molecules.[1][2][3] The precise and accurate quantification of this compound is paramount for ensuring the purity of active pharmaceutical ingredients (APIs), conducting pharmacokinetic and metabolic studies, and maintaining quality control throughout the drug development lifecycle.[4][5][6]
This technical guide, designed for researchers and analytical scientists, provides a comprehensive overview and detailed protocols for the quantification of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory standards.[7][8]
Core Principles of Method Selection
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.
-
HPLC-UV: This technique is a workhorse in quality control (QC) laboratories. It offers excellent precision and robustness for quantifying the analyte in bulk materials or simple formulations where concentration levels are relatively high. Its operational simplicity and cost-effectiveness make it ideal for routine purity assessments and content uniformity testing.
-
GC-MS: Gas chromatography is well-suited for volatile and thermally stable compounds.[9] However, primary amines like the target analyte can exhibit poor peak shape due to interactions with the stationary phase. Derivatization is therefore often employed to block the active amine group, increasing volatility and improving chromatographic performance.[10][11] GC-MS provides excellent selectivity and structural confirmation through mass spectral data.
-
LC-MS/MS: This is the gold standard for quantifying trace levels of analytes in complex biological matrices such as plasma, urine, or tissue homogenates.[12][13] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in the presence of significant endogenous interference.[14][15]
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is designed for the accurate quantification of this compound in raw materials or simple dosage forms. The reverse-phase approach separates compounds based on hydrophobicity.
Rationale for Experimental Design
A C18 column is selected for its versatility and strong retentive capacity for moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., formic acid), serves two purposes: the organic solvent elutes the analyte, while the acidic pH ensures the primary amine is protonated, leading to sharper peaks and more reproducible retention times. UV detection is chosen for its simplicity and applicability, assuming the naphthalene ring system provides a sufficient chromophore for detection (typically around 220-280 nm).
Experimental Protocol
1. Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.[16]
-
Formic acid (≥98% purity).
-
Reference standard of this compound (purity ≥99%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.[17]
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the standard (e.g., 225 nm).
-
Gradient Elution:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
4. System Suitability: Before sample analysis, inject a mid-range standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.
5. Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the linearity of the curve using the coefficient of determination (R²), which should be ≥ 0.999.
-
Inject the sample solutions and calculate the concentration of the analyte using the regression equation from the calibration curve.
Workflow and Validation Summary
Caption: HPLC-UV workflow for quantification.
Table 1: Typical HPLC-UV Method Validation Parameters (ICH Q2(R2)) [7]
| Parameter | Specification | Purpose |
| Specificity | No interference at analyte retention time | Ensures the signal is from the analyte only. |
| Linearity | R² ≥ 0.999 | Confirms a direct relationship between concentration and response. |
| Range | e.g., 1-100 µg/mL | The interval where the method is precise, accurate, and linear. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the results to the true value. |
| Precision (RSD) | ≤ 2.0% | Measures the degree of scatter between a series of measurements. |
| LOD | S/N ratio of 3:1 | The lowest amount of analyte that can be detected. |
| LOQ | S/N ratio of 10:1 | The lowest amount of analyte that can be quantified reliably. |
Method 2: Quantification by GC-MS with Derivatization
This method is suitable for identifying and quantifying the analyte, particularly for impurity profiling where structural confirmation is needed. Derivatization with an agent like trifluoroacetic anhydride (TFAA) is crucial.[11]
Rationale for Experimental Design
The primary amine of the analyte is reactive and can cause peak tailing on standard non-polar GC columns. Reacting it with TFAA converts the -NH₂ group into a -NHCOCF₃ group. This derivative is more volatile, less polar, and thermally stable, resulting in symmetric peaks and improved chromatographic resolution.[9][10] A standard non-polar column like a 5% phenyl-methylpolysiloxane is used. Mass spectrometry provides high selectivity and allows for definitive identification based on the fragmentation pattern.
Experimental Protocol
1. Equipment and Reagents:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standard of the analyte.
-
Ethyl acetate (GC grade), Pyridine.
-
Trifluoroacetic anhydride (TFAA).
2. Derivatization Procedure:
-
To 100 µL of the sample solution in ethyl acetate, add 50 µL of pyridine and 100 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
Safety Note: Perform derivatization in a fume hood as TFAA is corrosive and volatile.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
4. Analysis and Quantification:
-
Prepare calibration standards and derivatize them using the same procedure as the samples.
-
Acquire data in full scan mode for qualitative analysis and to confirm the mass spectrum of the derivative.
-
For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte for enhanced sensitivity.
-
Construct a calibration curve and calculate the sample concentration as described for the HPLC method.
Workflow and Validation Summary
Caption: GC-MS workflow including derivatization.
Table 2: GC-MS Method Validation Parameters
| Parameter | Specification | Purpose |
| Specificity | Unique retention time and mass spectrum | Confirms identity and purity of the peak. |
| Linearity | R² ≥ 0.998 | Establishes a quantitative relationship. |
| Accuracy | 95.0% - 105.0% recovery | Ensures results are close to the true value. |
| Precision (RSD) | ≤ 5.0% | Demonstrates method consistency. |
| LOQ | S/N ratio of 10:1 in SIM mode | Defines the lower limit for reliable quantification. |
Method 3: Bioanalytical Quantification by LC-MS/MS
This ultra-sensitive method is essential for pharmacokinetic or toxicokinetic studies, enabling the quantification of the analyte in biological fluids like human or mouse plasma.[18]
Rationale for Experimental Design
LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry.[12] A rapid gradient is used to minimize run time. Sample preparation is critical to remove proteins and phospholipids that interfere with ionization (matrix effects).[14][15] Protein precipitation with acetonitrile is a simple and effective method. An internal standard (ideally a stable isotope-labeled version of the analyte) is used to correct for variations in sample recovery and instrument response. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion. This transition is highly unique to the analyte, providing exceptional selectivity.
Experimental Protocol
1. Equipment and Reagents:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents from HPLC method, plus LC-MS grade solvents.
-
Control (blank) biological matrix (e.g., human plasma).
-
Internal Standard (IS), e.g., deuterated this compound.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
3. LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% to 95% B over 3 minutes.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: (To be optimized by infusing the analyte)
-
Analyte: e.g., m/z 192.1 → 175.1 [M+H - NH₃]⁺
-
Internal Standard: e.g., m/z 196.1 → 179.1 (for a D4-labeled IS)
-
-
Key MS Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for maximum signal intensity.
-
4. Analysis and Quantification:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of IS into the blank biological matrix.
-
Process all samples, standards, and QCs as described above.
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.
-
Use a weighted (1/x²) linear regression.
-
Calculate the concentration of the analyte in unknown samples from the calibration curve.
Workflow and Validation Summary
Caption: Bioanalytical LC-MS/MS workflow.
Table 3: Bioanalytical LC-MS/MS Method Validation Parameters
| Parameter | Specification | Purpose |
| Selectivity | No interference in blank matrix | Ensures endogenous compounds do not affect results. |
| Linearity | R² ≥ 0.995 with 1/x² weighting | Defines the quantifiable range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Confirms reliability across the range. |
| Matrix Effect | Consistent IS-normalized factor | Assesses ion suppression or enhancement from the matrix. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| LLOQ | S/N ≥ 10, with acceptable accuracy/precision | Defines the lowest reliable measurement point. |
References
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Banerjee, A. K., Bedoya, L., Adheríana, M. E., Vera, W. J., Cabrera, E. V., & Karineyb, E. R. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Journal of Chemical Research, 2010(9), 522–524. Available from: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
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Kavanagh, P., Angelov, D., O'Brien, J., Fox, J., O'Donnell, C., & Christie, R. (2013). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Available from: [Link]
-
Gajewska, M., Kaczmarek, L., & Osińska, M. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(5), 339-345. Available from: [Link]
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Rochman, C. (n.d.). Analytical Methods. Rochman Lab. Available from: [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
-
Matuszewski, B. K. (2006). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. Available from: [Link]
-
Powers, M. E., Angelos, R. M., & DeFrancesco, L. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1326–1335. Available from: [Link]
-
Banerjee, A. K. (2012). Synthesis of 8-Methoxy-1-Tetralone. ResearchGate. Available from: [Link]
-
Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available from: [Link]
-
Alagammal, M., Tresina Soris, P., & Mohan, V. R. (2012). GC-MS analysis of Polygala rosmarinifolia Wights & Arn. Journal of Applied Pharmaceutical Science, 2(4), 188-190. Available from: [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available from: [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Available from: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Available from: [Link]
-
Kumar, P., & Singh, A. (2016). Synthesis, characterization and identification of sertraline hydrochloride related impurities. Der Pharma Chemica, 8(19), 32-37. Available from: [Link]
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Chalmers, I. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
Ramagiri, S. (2015). Trends in Bioanalysis Using LC–MS–MS. LCGC International, 28(12). Available from: [Link]
-
Kusch, P., Knupp, G., Hergarten, M., & Feltes, J. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 227-233. Available from: [Link]
-
Waters Corporation. (2011, August 19). Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. YouTube. Available from: [Link]
-
DeRoco, D. P. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available from: [Link]
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Cabrera, E. V., & Banerjee, A. K. (2010). A Simple Synthesis of 8-Methoxy-1-tetralone. Organic Preparations and Procedures International, 42(6), 499-502. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. EPA. Available from: [Link]
- Reddy, K., & al, et. (2007). Highly Steroselective Synthesis of Sertraline. Google Patents.
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Spenkelink, B., et al. (2019). A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method. Utrecht University. Available from: [Link]
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Singh, S., & Sharma, N. (2023). Analytical methods for quantifying amiloride and enhancer in skin layers. ResearchGate. Available from: [Link]
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Li, Y., & Liu, Z. (2004). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. ResearchGate. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available from: [Link]
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Lead Sciences. (n.d.). (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link]
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large-scale synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
An Application Note and Protocol for the Large-Scale Synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable two-stage synthetic route for this compound, a valuable building block in pharmaceutical research. The strategy hinges on the regioselective synthesis of the key intermediate, 8-methoxy-1-tetralone, followed by a high-efficiency reductive amination. This document provides not only step-by-step protocols but also elucidates the critical scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deep understanding of the process for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound and its derivatives are pivotal structural motifs in medicinal chemistry, notably serving as precursors for compounds targeting dopamine and serotonin receptors.[1] The efficient synthesis of this amine on a large scale is therefore a critical objective. The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity during the formation of the tetralone ring. Direct Friedel-Crafts cyclization of 4-(3-methoxyphenyl)butanoic acid derivatives often leads to the thermodynamically more stable 6-methoxy-1-tetralone as the major product.[2]
To overcome this, our selected strategy employs a blocking group to direct the intramolecular acylation to the desired ortho position relative to the methoxy group. The overall synthetic pathway is a two-stage process:
-
Stage 1: Regiocontrolled Synthesis of 8-Methoxy-1-tetralone. This is achieved via a multi-step sequence involving a Heck coupling, catalytic hydrogenation to form a 4-arylbutanoic acid ester, strategic bromination to introduce a blocking group, a highly efficient intramolecular Friedel-Crafts acylation using Eaton's reagent, and subsequent debromination.[1][3]
-
Stage 2: Direct Reductive Amination. The synthesized tetralone is converted to the target primary amine in a one-pot reaction using a suitable ammonia source and a robust reducing agent. This method is chosen for its operational simplicity and high yield on a large scale.[4][5]
The complete synthetic pathway is illustrated below.
Caption: Overall Synthetic Pathway.
Stage 1 Protocol: Synthesis of 8-Methoxy-1-tetralone (1)
This stage is the cornerstone of the entire synthesis, ensuring the correct isomer is produced. The use of a bromine atom as a removable blocking group is a pivotal and elegant solution to the regioselectivity challenge.[6]
Step 1: Synthesis of Methyl 4-(2-bromo-5-methoxyphenyl)butanoate (5)
This step is typically achieved through a palladium-catalyzed Heck coupling reaction followed by catalytic hydrogenation. For the purpose of this large-scale protocol, we will assume this intermediate is sourced or prepared according to established literature procedures.[1] The critical subsequent step is the cyclization.
Step 2: Intramolecular Acylation to 5-Bromo-8-methoxy-1-tetralone (6)
Rationale: Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is a powerful, yet safe and commercially available, dehydrating agent and Lewis acid catalyst for Friedel-Crafts acylation.[2] It promotes the intramolecular cyclization of the butanoate ester (5) with high efficiency. The bromine atom at the C2 position of the phenyl ring sterically and electronically deactivates the adjacent C6 position, forcing the cyclization to occur exclusively at the C4 position, ortho to the methoxy group, yielding the desired 5-bromo-8-methoxy-1-tetralone (6).
Protocol:
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge methyl 4-(2-bromo-5-methoxyphenyl)butanoate (5) (1.0 eq) and 1,2-dichloroethane (DCE) (approx. 4 mL per gram of substrate).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add Eaton's reagent (approx. 3.0 eq) to the stirred solution. The addition is exothermic and the temperature should be maintained below 30 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 75 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-bromo-8-methoxy-1-tetralone (6) can be purified by flash chromatography or recrystallization to yield the product with high purity (typically >95%).[1]
Step 3: Debromination to 8-Methoxy-1-tetralone (1)
Rationale: The final step to obtain the key ketone intermediate is the reductive removal of the bromine blocking group. Catalytic hydrogenation is an ideal method for this transformation on a large scale due to its clean nature and high efficiency.
Protocol:
-
Reactor Setup: To a hydrogenation reactor, add 5-bromo-8-methoxy-1-tetralone (6) (1.0 eq), ethyl acetate as the solvent, and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (a balloon or 1-3 bar pressure is sufficient).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to afford 8-methoxy-1-tetralone (1) as a solid, which is typically of sufficient purity (>96%) for the next step.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 5-Bromo-8-methoxy-1-tetralone (6) | C₁₁H₁₁BrO₂ | 271.11 | ~95% |
| 8-Methoxy-1-tetralone (1) | C₁₁H₁₂O₂ | 176.21 | ~96% |
| Table 1: Summary of Intermediates in Stage 1 Synthesis. |
Stage 2 Protocol: Large-Scale Reductive Amination
This stage converts the ketone into the target primary amine. Direct reductive amination is a highly efficient process that combines the formation of an imine and its subsequent reduction into a single operation.[4]
Rationale: The reaction proceeds via the formation of an imine intermediate from the ketone (1) and an ammonia source (ammonium acetate). Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for reducing imines in the presence of ketones, minimizing side reactions.[7] It operates well under weakly acidic conditions, which are ideal for imine formation.
Caption: Experimental Workflow for Reductive Amination.
Protocol:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, nitrogen inlet, and addition funnel, dissolve 8-methoxy-1-tetralone (1) (1.0 eq) in methanol.
-
Ammonia Source: Add ammonium acetate (approx. 10 eq) to the solution and stir until dissolved.
-
Reduction: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2.0 eq) in methanol via the addition funnel, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction for the disappearance of the ketone by TLC or HPLC.
-
Quenching: Carefully quench the reaction by slowly adding 2M hydrochloric acid until the pH is ~1-2 (cease gas evolution).
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Aqueous Workup: To the remaining aqueous residue, add water and wash with diethyl ether or dichloromethane to remove any unreacted ketone.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and basify by the slow addition of concentrated sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (3x volumes).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by vacuum distillation or by forming a hydrochloride salt through the addition of HCl in ether, followed by recrystallization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| This compound | C₁₁H₁₅NO | 177.24 | 75-85% |
| Table 2: Final Product Data. |
Safety and Handling
-
Eaton's Reagent: Highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Sodium Cyanoborohydride (NaBH₃CN): Toxic. Do not acidify this reagent directly, as it can release highly toxic hydrogen cyanide gas. The quenching step must be performed slowly in a well-ventilated fume hood.
-
Flammable Solvents: All organic solvents used (DCE, ethyl acetate, methanol, etc.) are flammable. Ensure all operations are performed away from ignition sources.
-
Hydrogenation: Hydrogen gas is highly flammable and explosive. Use appropriate hydrogenation equipment and follow all safety protocols for handling pressurized gases. Ensure the system is properly purged with an inert gas before and after the reaction.
Conclusion
The synthetic route outlined in this application note provides a reliable and scalable method for producing this compound. The strategic use of a bromine blocking group effectively solves the critical issue of regioselectivity in the Friedel-Crafts acylation step. Furthermore, the direct reductive amination protocol is a robust and high-yielding transformation suitable for large-scale production. This guide provides the necessary detail and scientific rationale to empower researchers to successfully implement this synthesis in their drug discovery and development programs.
References
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Castillo-Rangel, J. et al. (2016). An Expeditious Synthesis of 8-Methoxy-1-tetralone. ResearchGate. Available at: [Link]
-
Castillo-Rangel, J. et al. (2016). An Expeditious Synthesis of 8-Methoxy-1-tetralone. Synthesis, 48(13), 2095-2100. Available at: [Link]
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Banerjee, A. K. et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. Available at: [Link]
-
Castillo-Rangel, J. et al. (2016). An Expeditious Synthesis of 8-Methoxy-1-tetralone. Semantic Scholar. Available at: [Link]
-
Contente, M. L. & Paradisi, F. (2018). Reductive aminations by imine reductases: from milligrams to tons. RSC Green Chemistry. Available at: [Link]
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Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for Investigating Dopaminergic Pathways with 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
Abstract
This comprehensive guide details the application of 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective serotonin 1A (5-HT1A) receptor agonist, as a sophisticated tool for the indirect investigation of dopaminergic pathways. While the user's initial query specified 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, the vast body of scientific literature points to 8-OH-DPAT as the canonical compound in this chemical class for neuropharmacological research. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for utilizing 8-OH-DPAT to probe the intricate and functionally significant interactions between the serotonergic and dopaminergic systems. We will cover its pharmacological profile and provide step-by-step protocols for in vitro receptor binding assays, in vivo microdialysis, and fast-scan cyclic voltammetry (FSCV), as well as behavioral paradigms sensitive to dopamine modulation.
Introduction: The Serotonin-Dopamine Crosstalk
The dopaminergic system, with its major pathways—nigrostriatal, mesolimbic, mesocortical, and tuberoinfundibular—is a critical regulator of motor control, motivation, reward, and cognition.[1] Dysfunction in these pathways is implicated in numerous neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction. A nuanced understanding of these pathways requires not only studying them in isolation but also exploring how they are modulated by other neurotransmitter systems.
The interaction between serotonin (5-HT) and dopamine (DA) is one of the most crucial modulatory relationships in the central nervous system.[2] Serotonergic neurons originating in the raphe nuclei project extensively to key dopaminergic areas, including the substantia nigra (SNc) and the ventral tegmental area (VTA), where they exert significant control over the firing of dopamine neurons and subsequent dopamine release in terminal fields like the striatum and prefrontal cortex.
This guide focuses on leveraging 8-OH-DPAT, a selective 5-HT1A receptor agonist, to dissect this interaction.[3] By selectively activating 5-HT1A receptors, researchers can induce predictable changes in the dopaminergic system and observe the functional consequences at the molecular, cellular, and behavioral levels.
Pharmacological Profile of 8-OH-DPAT
8-OH-DPAT is the prototypical 5-HT1A receptor agonist, valued for its high affinity and selectivity.[3] Its primary mechanism of action involves binding to and activating 5-HT1A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase.[4] These receptors are located both presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, septum, and cortex (heteroreceptors).[5]
Activation of presynaptic 5-HT1A autoreceptors by 8-OH-DPAT leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. This disinhibition of downstream targets, including dopaminergic neurons, is a key mechanism by which 8-OH-DPAT modulates dopamine pathways.
While highly selective, 8-OH-DPAT does exhibit weak affinity for other receptors at higher concentrations. It is crucial for researchers to be aware of this profile to design experiments with appropriate concentrations that favor 5-HT1A-mediated effects.
Table 1: Receptor Binding Profile of 8-OH-DPAT
| Receptor Subtype | Species | K_i (nM) | pK_i | Source |
| 5-HT1A | Human | 1.0 | 9.0 | [6] |
| 5-HT1A | Rat | 0.9 - 3.2 | 8.5 - 9.0 | [6][7] |
| 5-HT7 | Human | 466 | 6.33 | [2] |
| Dopamine D2 | Rat | >1000 | <6.0 | [7] |
| Dopamine D3 | Human | ~2500 | ~5.6 | [6] |
| SERT | Rat | ~630 | ~6.2 | [6] |
| α1-adrenoceptor | Rat | >1000 | <6.0 | [7] |
| α2-adrenoceptor | Rat | >1000 | <6.0 | [7] |
Note: K_i values can vary based on experimental conditions (e.g., radioligand used, tissue preparation). Researchers should consult primary literature for specific assay conditions.
Key Experimental Protocols
This section provides detailed, self-validating protocols for investigating the effects of 8-OH-DPAT on the dopaminergic system.
In Vitro Characterization: Radioligand Binding Assay
Objective: To determine the binding affinity (K_i) of 8-OH-DPAT for dopamine D2 receptors, confirming its selectivity relative to the 5-HT1A receptor.
Causality: This assay is foundational. By quantifying the affinity of 8-OH-DPAT for its intended target (5-HT1A) versus off-targets (e.g., D2), we can establish the concentration window in which the compound acts selectively. This is critical for interpreting results from more complex functional assays.
Protocol: Competitive Radioligand Binding for Dopamine D2 Receptor
-
Membrane Preparation:
-
Homogenize tissue from a dopamine-rich brain region (e.g., rat striatum) or membranes from cells stably expressing the human D2 receptor in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL of [³H]-Spiperone or [³H]-Raclopride (a D2-selective radioligand) at a concentration near its K_d.
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL of a saturating concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) + 50 µL of radioligand.
-
Competition Binding: 150 µL membrane preparation + 50 µL of varying concentrations of 8-OH-DPAT (e.g., 10⁻¹¹ M to 10⁻⁴ M) + 50 µL of radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[6]
-
Wash the filters rapidly four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of 8-OH-DPAT.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[8]
-
Caption: Workflow for Radioligand Binding Assay.
In Vivo Neurochemical Monitoring: Microdialysis
Objective: To measure changes in extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens, prefrontal cortex) of a freely moving animal following systemic or local administration of 8-OH-DPAT.
Causality: Microdialysis allows for the direct sampling of the neurochemical environment in deep brain structures.[9] By measuring dopamine concentrations before and after 8-OH-DPAT administration, we can directly test the hypothesis that 5-HT1A receptor activation modulates tonic and phasic dopamine release in vivo.
Protocol: In Vivo Microdialysis for Dopamine Measurement
-
Surgical Implantation:
-
Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) and place it in a stereotaxic frame.[10]
-
Implant a guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens: AP +1.6 mm, ML ±1.5 mm, DV -6.0 mm from bregma).[11]
-
Secure the cannula with dental acrylic and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa MWCO) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9]
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour to ensure stable dopamine levels.
-
-
Drug Administration:
-
Sample Analysis (HPLC-ECD):
-
Immediately inject the collected dialysate into an HPLC system coupled with an electrochemical detector.
-
Separate dopamine from other neurochemicals on a C18 reverse-phase column.
-
Quantify dopamine concentration by comparing the peak height or area to that of known standards.
-
-
Data Analysis:
-
Express dopamine concentrations in each sample as a percentage of the average baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to compare dopamine levels across different time points and treatment groups (vehicle vs. 8-OH-DPAT).
-
Caption: Workflow for In Vivo Microdialysis.
High Temporal Resolution Monitoring: Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure rapid, sub-second changes in dopamine release and uptake in brain slices or in vivo following administration of 8-OH-DPAT.
Causality: FSCV offers superior temporal resolution compared to microdialysis, making it ideal for studying how 8-OH-DPAT affects the kinetics of phasic dopamine release events (e.g., those triggered by electrical or optogenetic stimulation).[14][15]
Protocol: Ex Vivo FSCV in Brain Slices
-
Brain Slice Preparation:
-
Rapidly decapitate an anesthetized rodent and remove the brain.
-
Prepare 300 µm coronal or sagittal slices containing the region of interest (e.g., dorsal striatum) using a vibratome in ice-cold, oxygenated cutting solution.[16]
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position a carbon-fiber microelectrode (~100 µm deep) in the area of interest.
-
Place a bipolar stimulating electrode nearby (~100-200 µm away).[17]
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode.[15]
-
-
Evoked Dopamine Release:
-
Deliver a single electrical pulse (e.g., 0.1-0.5 mA, 1 ms duration) to evoke dopamine release.
-
Record the resulting current, which is proportional to the dopamine concentration. The characteristic oxidation peak for dopamine occurs at approximately +0.6 V.
-
Establish a stable baseline of evoked dopamine release (at least 3-5 consistent measurements, 2-3 minutes apart).
-
-
Drug Application:
-
Bath-apply 8-OH-DPAT at the desired concentration (e.g., 100 nM - 10 µM) to the aCSF.
-
After a 10-15 minute incubation period, resume stimulation and record the evoked dopamine release in the presence of the drug.
-
-
Data Analysis:
-
Calibrate the electrode at the end of the experiment using known concentrations of dopamine to convert the current signal (nA) to concentration (µM).
-
Analyze key parameters: peak concentration of released dopamine, and the rate of dopamine uptake (often modeled as Tau, τ).
-
Compare these parameters before and after 8-OH-DPAT application using appropriate statistical tests (e.g., paired t-test).
-
Caption: Workflow for Ex Vivo Fast-Scan Cyclic Voltammetry.
Synthesis of 8-OH-DPAT
The synthesis of 8-OH-DPAT is a multi-step process that has been well-documented. A common route starts from 1,7-dihydroxynaphthalene, providing a scalable method for laboratory synthesis.
Caption: Synthetic Pathway for Racemic and Enantiomeric 8-OH-DPAT.
Conclusion and Future Directions
8-OH-DPAT serves as an invaluable pharmacological tool for probing the complex relationship between the serotonin and dopamine systems. By understanding its selectivity and employing rigorous, well-controlled experimental designs, researchers can elucidate the specific role of 5-HT1A receptors in modulating dopamine-dependent behaviors and pathologies. The protocols outlined in this guide provide a robust framework for such investigations. Future studies could leverage optogenetic tools to selectively stimulate serotonergic projections to dopamine neurons while recording the effects of 8-OH-DPAT, offering an even more precise dissection of this critical neural circuit.
References
-
Arvidsson, L. E., et al. (1981). 8-Hydroxy-2-(di-n-propylamino)tetralin, a new centrally acting 5-hydroxytryptamine receptor agonist. Journal of Medicinal Chemistry, 24(8), 921-923. [Link]
-
Björk, L., et al. (1991). Synthesis of R-(+)- and S-(-)-8-hydroxy-2-(N,N-dipropylamino)-2[2-3H]tetralin. HCl (8-OH-DPAT) a 5HT1A receptor agonist. Journal of Labelled Compounds and Radiopharmaceuticals, 29(8), 909-918. [Link]
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Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry & Neuroscience, 38(4), 223-224. [Link]
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Fink, K. B., & Göthert, M. (2007). 5-HT receptor regulation of neurotransmitter release. Pharmacological Reviews, 59(4), 360-417. [Link]
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Goodwin, G. M., et al. (1987). The pharmacology of the behavioural and hypothermic responses of rats to 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Psychopharmacology, 91(4), 506-511. [Link]
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Hjorth, S., et al. (1990). A pharmacological analysis of the eating response induced by 8-OH-DPAT injected into the dorsal raphé nucleus reveals the involvement of a dopaminergic mechanism. Psychopharmacology, 100(2), 188-194. [Link]
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Hoyer, D., et al. (2002). International Union of Pharmacology. X. Classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 54(2), 267-290. [Link]
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Hudson, A. L., et al. (1993). The pharmacology of 8-OH-DPAT-induced behaviour in the rat. British Journal of Pharmacology, 108(2), 531-537. [Link]
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Hutson, P. H., et al. (1989). 8-OH-DPAT-induced hyperphagia: a behavioural and neurochemical analysis. European Journal of Pharmacology, 160(3), 367-376. [Link]
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Millan, M. J., et al. (2000). S18126, a novel, potent, and selective 5-HT1A receptor antagonist: I. In vitro pharmacological profile. Journal of Pharmacology and Experimental Therapeutics, 295(2), 852-861. [Link]
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Newman-Tancredi, A., et al. (1997). Neurochemical and behavioral characterization of the potent and selective 5-HT1A receptor antagonist, S 15535. Neuropharmacology, 36(4-5), 451-459. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways in the brain. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(3), 543-550. [Link]
-
Pum, M. E., et al. (2007). The stimulus effects of 8-OH-DPAT: Evidence for a 5-HT2A receptor-mediated component. Pharmacology Biochemistry and Behavior, 88(2), 169-175. [Link]
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Sharp, T., et al. (1990). Pharmacological characterization of 8-OH-DPAT-induced inhibition of rat hippocampal 5-HT release in vivo as measured by microdialysis. British Journal of Pharmacology, 100(4), 817-822. [Link]
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Vergé, D., et al. (1985). [3H]8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. European Journal of Pharmacology, 113(3), 463-464. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT. Retrieved from [Link]
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Hull, K. M., et al. (1998). 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats. Brain Research, 792(2), 225-234. [Link]
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Tricklebank, M. D., et al. (1985). The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice. European Journal of Pharmacology, 106(2), 271-281. [Link]
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Heisler, L. K., et al. (2006). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. Nature Protocols, 1(4), 1872-1879. [Link]
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Polter, A. M., & Kauer, J. A. (2014). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. Biological Psychiatry, 75(1), 10-17. [Link]
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Millan, M. J., et al. (2008). The serotonin 5-HT1A receptor: a key player in the treatment of neuropsychiatric disorders. Current Opinion in Pharmacology, 8(1), 13-23. [Link]
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Phillips, P. E., et al. (2003). Fast-scan cyclic voltammetry: a new look at neurotransmitter release. Trends in Neurosciences, 26(7), 361-369. [Link]
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Wikipedia. (n.d.). Fast-scan cyclic voltammetry. Retrieved from [Link]
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protocols.io. (2024). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices v2. Retrieved from [Link]
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Brown, G. L., & Nemeroff, C. B. (1990). Dopamine agonist activity of 8-OH-DPAT. European Journal of Pharmacology, 191(2), 221-224. [Link]
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Grokipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]
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Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press. [Link]
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Portas, C. M., et al. (1996). Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat. Journal of Neuroscience, 16(8), 2820-2828. [Link]
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Jo, Y. S. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58121. [Link]
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PubChem. (n.d.). 8-OH-Dpat. Retrieved from [Link]
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Johnson, R. L., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(2), 1137-1144. [Link]
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Smith, A. D., & Sharp, T. (1994). The in Vivo Microdialysis Recovery of Dopamine Is Altered Independently of Basal Level by 6-hydroxydopamine Lesions to the Nucleus Accumbens. Journal of Neurochemistry, 62(5), 1867-1874. [Link]
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Application Notes and Protocols for Behavioral Studies Using 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of behavioral studies in animal models using 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This compound, a structural analog of various neuroactive agents, holds potential for investigating monoaminergic systems. These notes offer detailed, field-proven protocols for assessing its potential anxiolytic, antidepressant, and cognitive-modulating effects. The causality behind experimental choices is explained to ensure scientific rigor and the generation of reproducible, high-quality data.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a member of the tetralin-amine chemical class. This structural scaffold is the backbone for numerous compounds with significant activity at monoamine receptors and transporters. For instance, the well-characterized compound 8-OH-DPAT is a potent 5-HT1A receptor agonist, and derivatives of tetralin-amines are being explored as selective monoamine oxidase (MAO) inhibitors for conditions like Parkinson's disease.[1][2] The core structure suggests a high probability of interaction with serotonergic and/or dopaminergic pathways, making it a compelling candidate for neuropsychiatric drug discovery.
The primary amine and the methoxy group on the aromatic ring are key features that will dictate its pharmacological profile, including its affinity for targets such as Trace-Amine Associated Receptors (TAARs), which are known to modulate monoamine neurotransmission.[3] Therefore, a systematic behavioral evaluation in validated animal models is the critical next step to elucidate its functional effects in vivo.
This guide outlines a logical, multi-tiered approach to behavioral screening, starting with general locomotor assessment and progressing to more complex paradigms for anxiety, depression, and memory.
Foundational Experimental Design
Before embarking on specific behavioral assays, a robust experimental design is paramount. This ensures that observed effects are attributable to the compound and not confounding variables.
Animal Models
The most commonly used models for initial behavioral screening are mice and rats. C57BL/6J mice are often chosen for their well-characterized genetics and behavioral baseline.[4] For rat studies, Sprague-Dawley or Wistar strains are standard. All animals should be acquired from a reputable vendor and allowed to acclimate to the facility for at least one week prior to any experimental manipulation.
Compound Formulation and Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring the compound is fully solubilized and bioavailable. A common starting point for novel amines is a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80 or DMSO. It is imperative to conduct vehicle-only control experiments, as the vehicle itself can have behavioral effects.
-
Route of Administration: Intraperitoneal (i.p.) injection is a standard route for systemic administration in preclinical studies, offering rapid absorption.
-
Dosage Selection: A dose-response study is essential. Based on related tetrahydroisoquinoline compounds, a starting range of 10, 25, and 50 mg/kg can be proposed.[4] However, an initial dose-finding study observing for overt toxicity or sedation is a mandatory prerequisite.
The Importance of Controls
Every behavioral experiment must include, at a minimum:
-
Vehicle Control Group: Receives the same volume and formulation of the vehicle as the treatment groups, administered via the same route.
-
Treatment Group(s): Receive varying doses of this compound.
-
Positive Control Group (Optional but Recommended): Administered a known drug (e.g., imipramine for the Forced Swim Test, diazepam for the Elevated Plus Maze) to validate the assay's sensitivity.
The following diagram illustrates a standard experimental workflow.
Protocol: Assessing Anxiety-Like Behavior - The Elevated Plus Maze (EPM)
The EPM test is a widely used assay to assess anxiety-like behaviors in rodents.[5] It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[6][7] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Apparatus
-
A plus-shaped maze, typically made of non-reflective plastic, elevated 50-80 cm from the floor.[8]
-
Two opposite arms are open (e.g., 50 x 10 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).[9]
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The test should be conducted under dim, indirect lighting.
Step-by-Step Protocol
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the trial begins.[5]
-
Administration: Administer the compound or vehicle i.p. and return the animal to its home cage for a predetermined uptake period (e.g., 30 minutes).
-
Trial Initiation: Gently place the mouse onto the central platform of the EPM, facing one of the open arms.[7]
-
Data Collection: Allow the animal to explore the maze freely for 5 minutes.[7][9] An overhead camera connected to video-tracking software (e.g., ANY-maze, EthoVision XT) should record the session.
-
Key Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Inter-Trial Procedure: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Data Analysis & Interpretation
| Parameter | Calculation | Interpretation of an Increase | Interpretation of a Decrease |
| % Time in Open Arms | (Time in Open / Total Time) * 100 | Anxiolytic Effect | Anxiogenic Effect |
| % Open Arm Entries | (Entries to Open / Total Entries) * 100 | Anxiolytic Effect | Anxiogenic Effect |
| Total Arm Entries | Open Entries + Closed Entries | Increased Locomotion | Sedation / Decreased Locomotion |
Causality Check: A valid anxiolytic effect is an increase in open arm exploration without a significant change in total arm entries or distance traveled. If locomotion is significantly increased or decreased, the results may be confounded by hyperactivity or sedation, respectively.
Protocol: Assessing Antidepressant-Like Behavior - The Forced Swim Test (FST)
The FST is a primary screening tool for the efficacy of antidepressant compounds.[10] It is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture.[11] Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.[4][10]
Apparatus
-
A transparent glass or plastic cylinder (e.g., 25 cm high, 15 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm).[10][12]
Step-by-Step Protocol
-
Habituation: Acclimate animals to the testing room for at least 60 minutes.
-
Administration: Administer the compound or vehicle i.p. at the appropriate pre-treatment time.
-
Trial Initiation: Gently place the mouse into the water cylinder.[13]
-
Data Collection: The test duration is typically 6 minutes.[10] Behavior is often recorded via a side-view camera. The first 2 minutes are often discarded as an initial frantic escape period, and the final 4 minutes are scored.[12]
-
Scoring: An observer, blind to the treatment condition, scores the duration of immobility. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Post-Trial Care: After the test, remove the animal, dry it thoroughly with a towel, and place it in a clean, heated cage until fully dry before returning it to its home cage.
Data Analysis & Interpretation
The primary dependent variable is the total duration of immobility during the scoring period.
-
Expected Outcome for Antidepressant Effect: A significant decrease in the duration of immobility compared to the vehicle-treated group.
-
Causality Check: It is crucial to ensure that the compound does not simply induce hyperactivity. Data from an open-field test can be used to rule out a general increase in locomotor activity as the cause for reduced immobility.
Protocol: Assessing Recognition Memory - The Novel Object Recognition (NOR) Test
The NOR test evaluates aspects of learning and memory.[14][15] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[15] This paradigm is advantageous as it does not rely on external reinforcement or punishment.[15]
Apparatus
-
An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material.
-
A set of objects that are distinct in shape, color, and texture, but are not inherently rewarding or aversive. The objects should be heavy enough that the animal cannot move them.
-
An overhead camera and tracking software.
Step-by-Step Protocol
The test is typically conducted over 2-3 days.[14][15]
-
Day 1: Habituation: Place each animal in the empty arena for 5-10 minutes to allow for free exploration and reduce novelty-induced anxiety.[14][16]
-
Day 2: Training/Familiarization (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore for a set period (e.g., 10 minutes).[14] Record the time spent exploring each object. Exploration is defined as the animal's nose being pointed toward the object within a 2 cm proximity.
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Day 2/3: Testing (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and record its exploration of both the familiar and novel objects for a set period (e.g., 5-10 minutes).[17]
-
Data Analysis & Interpretation
-
Discrimination Index (DI): This is the primary measure of recognition memory.
-
DI = (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time)
-
-
Interpretation:
-
A DI significantly above zero indicates that the animal remembers the familiar object and prefers the novel one, signifying intact recognition memory.
-
A DI at or near zero suggests a memory deficit, as the animal explores both objects equally.[17]
-
-
Causality Check: Ensure that the total exploration time in the testing phase does not significantly differ between groups. A lack of exploration could indicate sedation, anxiety, or motor impairment, which would confound the memory interpretation.
The following diagram illustrates the decision-making process based on a battery of these tests.
Concluding Remarks
The protocols outlined in this document provide a validated framework for the initial behavioral characterization of this compound. It is crucial to remember that these tests are screening tools. Positive findings should be followed by more specific assays to delineate the precise neurochemical mechanisms, such as receptor binding studies, microdialysis to measure neurotransmitter levels, or electrophysiology. By adhering to rigorous, well-controlled, and validated protocols, researchers can generate meaningful and translatable data, paving the way for a deeper understanding of this compound's potential therapeutic value.
References
-
The Mouse Forced Swim Test - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Elevated plus maze protocol. (2023, January 12). protocols.io. Retrieved January 22, 2026, from [Link]
-
Novel Object Recognition test. (2024, January 3). Mouse Metabolic Phenotyping Centers (MMPC). Retrieved January 22, 2026, from [Link]
-
Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. (2017). PubMed. Retrieved January 22, 2026, from [Link]
-
Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved January 22, 2026, from [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017, August 30). Journal of Visualized Experiments (JoVE). Retrieved January 22, 2026, from [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014, August 20). Bio-protocol. Retrieved January 22, 2026, from [Link]
-
Derivatives of cis-2-amino-8-hydroxy-1-methyltetralin: mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists. (1995, January 6). PubMed. Retrieved January 22, 2026, from [Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
In-vivo pharmacology of Trace-Amine Associated Receptor 1. (2015, September 15). PubMed. Retrieved January 22, 2026, from [Link]
-
The Behavioural Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in Mice. (1988). PubMed. Retrieved January 22, 2026, from [Link]
-
Novel object recognition test By Xuansong Mao. (n.d.). SlidePlayer. Retrieved January 22, 2026, from [Link]
-
Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved January 22, 2026, from [Link]
-
Elevated Plus Maze. (2024, January 3). Mouse Metabolic Phenotyping Centers (MMPC). Retrieved January 22, 2026, from [Link]
-
Novel Object Recognition. (n.d.). Maze Engineers. Retrieved January 22, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support center for the synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions are based on established chemical principles and field-proven insights.
I. Synthetic Overview
The synthesis of this compound typically proceeds through a two-step sequence starting from 8-methoxy-1-tetralone. The first step involves the formation of an oxime intermediate, followed by the reduction of this oxime to the desired primary amine. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity of the final product.
Common Synthetic Route
Caption: Common synthetic pathway to this compound.
II. Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime (Step 1)
Q: My oximation reaction is resulting in a low yield of the desired 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime. What are the likely causes and how can I improve it?
A: Low yields in the oximation step can often be attributed to incomplete reaction, unfavorable equilibrium, or side reactions. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction of a ketone with hydroxylamine hydrochloride is an equilibrium process.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (8-methoxy-1-tetralone) is no longer visible.
-
Adjust Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the equilibrium towards the product. However, avoid excessive heat, which can promote side reactions.
-
-
-
Unfavorable pH:
-
Cause: The pH of the reaction is critical. The reaction requires a mildly acidic to neutral pH to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl group. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.
-
Solution:
-
Use a Suitable Base: Employ a base such as sodium acetate, pyridine, or sodium bicarbonate to neutralize the HCl released from hydroxylamine hydrochloride. The goal is to maintain a pH between 4 and 6.
-
Monitor pH: If possible, monitor the pH of the reaction mixture and adjust as necessary.
-
-
-
Steric Hindrance:
-
Cause: The methoxy group at the 8-position of the tetralone can exert some steric hindrance, potentially slowing down the reaction compared to unsubstituted tetralones.
-
Solution: This is an inherent property of the substrate. The solutions mentioned above (increasing reaction time and optimizing pH) are the primary ways to overcome this kinetic barrier.
-
Problem 2: Incomplete Reduction of the Oxime (Step 2)
Q: I'm observing unreacted oxime in my final product after the reduction step. How can I ensure the complete conversion of the oxime to the amine?
A: Incomplete reduction is a common issue and can stem from several factors related to the choice of reducing agent and reaction conditions.
-
Insufficient Reducing Agent:
-
Cause: Using a stoichiometric or insufficient amount of the reducing agent. Some reducing agents, like sodium borohydride (NaBH₄), can be consumed by the solvent (e.g., methanol) or react with acidic protons.
-
Solution:
-
Increase Equivalents: Use a molar excess of the reducing agent. For NaBH₄, using 2-4 equivalents is common.
-
Portion-wise Addition: Add the reducing agent in portions to maintain a sufficient concentration throughout the reaction.
-
-
-
Inactive Catalyst (for Catalytic Hydrogenation):
-
Cause: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or not properly activated.
-
Solution:
-
Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Proper Handling: Avoid exposing the catalyst to air for extended periods.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The chosen solvent, temperature, or pressure (for hydrogenation) may not be optimal for the reduction of this specific oxime.
-
Solution:
-
Solvent Choice: For catalytic hydrogenation, solvents like ethanol, methanol, or acetic acid are commonly used. For hydride reductions, alcoholic solvents or THF are typical.
-
Temperature and Pressure: For catalytic hydrogenation, increasing the hydrogen pressure (e.g., from 1 atm to 50 psi) and/or temperature can significantly accelerate the reaction. For NaBH₄ reductions, the reaction is often performed at room temperature, but gentle heating can sometimes be beneficial.
-
-
Problem 3: Formation of Side Products During Reduction
Q: My final product is contaminated with impurities other than the starting oxime. What are these side products and how can I minimize their formation?
A: The reduction of oximes can sometimes lead to the formation of secondary amines or hydroxylamines.[1][2]
-
Formation of Secondary Amines:
-
Cause: This can occur, particularly in aldoxime reductions, where the intermediate imine can react with the newly formed primary amine.[2] While less common with ketoximes, it's a possibility.
-
Solution:
-
Acidic Conditions: Performing the reduction under acidic conditions can protonate the intermediate imine, making it more susceptible to reduction and less likely to react with the product amine.[3] For catalytic hydrogenation, adding an acid like acetic acid or a small amount of HCl can be beneficial.
-
-
-
Formation of Hydroxylamines:
-
Cause: Incomplete reduction of the N-O bond can lead to the formation of the corresponding hydroxylamine.[4][5] This is more likely with milder reducing agents or under conditions that are not forcing enough.
-
Solution:
-
Stronger Reducing Conditions: If hydroxylamine is a significant byproduct, consider using more forcing conditions such as a more active catalyst, higher hydrogen pressure, or a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) (use with caution and appropriate workup).
-
Catalyst Choice: Different catalysts can exhibit different selectivities. For example, Raney Nickel is often effective for reducing oximes to primary amines.
-
-
Problem 4: Difficulty in Product Isolation and Purification
Q: I'm struggling to isolate a pure sample of this compound. What purification strategies are most effective?
A: The basic nature of the amine product allows for straightforward purification, but challenges can arise from impurities with similar properties.
-
Acid-Base Extraction:
-
Procedure:
-
After the reaction, quench any remaining reducing agent (e.g., by adding acetone for NaBH₄).
-
Remove the organic solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 10% NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the pure amine.
-
-
Troubleshooting: If both the desired amine and imine impurity are extracted during the acid wash, it indicates incomplete reduction.[6] The primary focus should be on driving the reaction to completion.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. A small amount of a basic modifier, such as triethylamine (0.5-1%), should be added to the eluent to prevent the amine from streaking on the acidic silica gel.
-
Gradient Elution: Start with a lower polarity eluent and gradually increase the polarity to elute the product.
-
-
Crystallization/Salt Formation:
-
Procedure: The amine can often be purified by converting it to a crystalline salt (e.g., hydrochloride or maleate). Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ether) and add a solution of the corresponding acid. The salt will often precipitate out and can be collected by filtration. The free base can then be regenerated if needed.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the conversion of 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime to the corresponding amine?
A1: The "best" reducing agent depends on the scale of the reaction, available equipment, and safety considerations.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often a clean and high-yielding method, producing water as the only byproduct. It is highly scalable and considered a "green" chemistry approach.[7] However, it requires specialized equipment for handling hydrogen gas under pressure.
-
Sodium Borohydride (NaBH₄): This is a milder and more convenient reducing agent for lab-scale synthesis.[8] It is generally safe to handle but may require an excess to ensure complete reaction and can sometimes lead to the formation of hydroxylamine byproducts.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that will readily reduce the oxime to the amine. However, it is highly reactive with protic solvents and requires a strictly anhydrous reaction setup and a careful workup procedure. It is typically reserved for difficult reductions.
Q2: Can I perform a one-pot reductive amination directly from 8-methoxy-1-tetralone?
A2: Yes, a one-pot reductive amination is a viable and efficient strategy.[9] In this approach, the tetralone, an amine source (like ammonia or an ammonium salt), and a reducing agent are combined in a single reaction vessel.
-
Common Reducing Agents for One-Pot Reactions: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for one-pot reductive aminations because they are less reactive towards the ketone starting material and will selectively reduce the iminium ion as it is formed in situ.[8][10]
Q3: How does the methoxy group at the 8-position influence the synthesis?
A3: The 8-methoxy group can have both electronic and steric effects.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring, but its effect on the carbonyl group's reactivity is less direct.
-
Steric Effects: As mentioned earlier, the steric bulk of the methoxy group can hinder the approach of reagents to the carbonyl/oxime group, potentially slowing down the reaction rates compared to an unsubstituted tetralone. This may necessitate slightly more forcing reaction conditions (longer reaction times or higher temperatures).
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the equipment is properly set up and purged with an inert gas before introducing hydrogen.
-
Hydride Reducing Agents (NaBH₄, LiAlH₄): These reagents react with water and protic solvents to release flammable hydrogen gas. LiAlH₄ reacts violently with water. Always handle these reagents in a fume hood and add them to the reaction mixture carefully and in portions.
-
Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents.
IV. Summary of Key Optimization Parameters
| Parameter | Oximation (Step 1) | Oxime Reduction (Step 2) |
| pH/Acidity | Mildly acidic to neutral (pH 4-6) is optimal. | Can be neutral or acidic. Acidic conditions can suppress secondary amine formation. |
| Temperature | Room temperature to gentle heating (40-60 °C). | Varies with reducing agent. Room temperature for NaBH₄; may require heating for catalytic hydrogenation. |
| Solvent | Protic solvents like ethanol or methanol are common. | Ethanol, methanol, or acetic acid for hydrogenation; alcoholic solvents or THF for hydride reductions. |
| Reagents | Use a base (e.g., sodium acetate) to control pH. | Use a sufficient excess of hydride reducing agents. Ensure the activity of hydrogenation catalysts. |
V. References
-
Heterogeneous Catalysis for Selective Hydrogenation of Oximes - Encyclopedia.pub. (2022). Retrieved from [Link]
-
Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers - Ask this paper | Bohrium. (2024). Retrieved from [Link]
-
Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - NIH. (n.d.). Retrieved from [Link]
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - MDPI. (2022). Retrieved from [Link]
-
1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. (n.d.). Retrieved from [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Retrieved from [Link]
-
Catalytic homogeneous hydrogenations of oximes to hydroxylamine products. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - ResearchGate. (2021). Retrieved from [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. (n.d.). Retrieved from [Link]
-
1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. (2025). Retrieved from [Link]
-
An Expeditious Synthesis of 8-Methoxy-1-tetralone | Semantic Scholar. (n.d.). Retrieved from [Link]
-
A Simple Synthesis of 8-Methoxy-1-tetralone. - ResearchGate. (2010). Retrieved from [Link]
-
(PDF) Synthesis of 8-Methoxy-1-Tetralone - ResearchGate. (2024). Retrieved from [Link]
-
(PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone - ResearchGate. (2010). Retrieved from [Link]
-
Synthesis of 8-Methoxy-1-Tetralone | Banerjee | International Journal of Chemistry | CCSE. (n.d.). Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025). Retrieved from [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016). Retrieved from [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC. (n.d.). Retrieved from [Link]
-
Reductive Amination - Wordpress. (n.d.). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 8-Methoxy-1-Tetralone - IDEAS/RePEc. (2024). Retrieved from [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed. (2022). Retrieved from [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. (2017). Retrieved from [Link]
-
An efficient synthesis of 7-methoxy-8-methyl-α-tetralone - ResearchGate. (2009). Retrieved from [Link]
-
CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents. (n.d.). Retrieved from
-
Isopropylation of 6-Methoxy-1-tetralone - ResearchGate. (2019). Retrieved from [Link]
-
Synthesis of 8-Methoxy-1-Tetralones - Semantic Scholar. (n.d.). Retrieved from [Link]
Sources
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- 2. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
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- 4. Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. As Senior Application Scientists, we have compiled this resource based on established principles of chemical stability and analytical science to help you navigate potential challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound, like many pharmaceutical compounds, is susceptible to environmental factors.[1] The primary drivers of degradation are oxidation, pH, light, and temperature.[1][2]
-
Oxidation: The amine functional group and the benzylic position of the tetralin ring are susceptible to oxidation.[2][3] This can be initiated by atmospheric oxygen, peroxides present in solvents (e.g., older ethers like THF or dioxane), or metal ion contaminants. Oxidative degradation can lead to the formation of N-oxides, imines, or hydroxylated species.
-
pH: The amine group's basicity makes the compound's stability pH-dependent. In acidic solutions, the amine is protonated, which generally protects it from oxidation but can make other parts of the molecule, such as the methoxy ether, susceptible to hydrolysis under harsh acidic conditions (e.g., reflux in strong acid).[4][5] In alkaline conditions, the free base is more prone to oxidation.
-
Photostability: Aromatic amines and ethers can be susceptible to photodegradation.[2][5] Exposure to UV or high-intensity visible light can provide the energy to initiate free-radical reactions, leading to complex degradation pathways.[6]
-
Temperature: Elevated temperatures accelerate all degradation reactions, including hydrolysis, oxidation, and thermolysis.[1][7] It is a critical factor for both long-term storage and during experimental procedures involving heat.
FAQ 2: What are the recommended conditions for preparing and storing solutions of this compound?
To ensure the long-term integrity of your solutions, proper preparation and storage are critical. The following table summarizes our recommendations.
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use high-purity (HPLC-grade or equivalent) solvents. Acetonitrile, Methanol, or DMSO are common choices. Avoid aged ethers. | Low-grade solvents may contain impurities (e.g., peroxides, metal ions) that can catalyze degradation. |
| pH/Buffering | For aqueous solutions, consider buffering to a mildly acidic pH (e.g., pH 4-6) if compatible with the experiment. | Protonation of the amine group can enhance stability against oxidation. |
| Inert Atmosphere | Purge the solvent with an inert gas (Nitrogen or Argon) before preparing the solution. Store the final solution under an inert headspace. | This minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.[3] |
| Light Protection | Use amber glass vials or wrap containers in aluminum foil. Avoid prolonged exposure to direct sunlight or intense lab lighting. | Protects the compound from photolytic degradation.[2][6] |
| Storage Temperature | Store solutions at low temperatures, such as 2-8°C for short-term use or ≤ -20°C for long-term storage. | Reduces the rate of all potential degradation reactions.[1] |
| Antioxidants | If compatible with the downstream application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). | Scavenges free radicals to prevent the initiation of oxidative chain reactions. |
Troubleshooting Guides
Problem 1: I'm observing a decrease in the purity of my stock solution over time. How do I identify the cause?
A decline in purity is a clear indicator of degradation. The following workflow can help you systematically troubleshoot the issue.
Caption: Troubleshooting workflow for decreasing sample purity.
Problem 2: My chromatogram (HPLC/LC-MS) shows new, unexpected peaks. Are these degradation products?
The appearance of new peaks, especially those that grow over time, strongly suggests degradation. To confirm this and understand the compound's stability profile, a forced degradation study is the definitive approach.[8][9] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products.[5]
In-Depth Protocol: Forced Degradation Study
A forced degradation or "stress testing" study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[5][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Workflow
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology
1. Materials and Initial Preparation:
-
API: this compound
-
Solvents: HPLC-grade Acetonitrile (ACN) and water.
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂.
-
Instrumentation: Calibrated HPLC or UPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[10][11]
2. Stress Conditions: For each condition, prepare a sample alongside a control (API in solution, protected from the stress condition).
| Stress Condition | Protocol | Justification |
| Acid Hydrolysis | Mix 1 mL of API stock (1 mg/mL in ACN) with 1 mL of 0.1 M HCl. Incubate at 60°C. | To assess susceptibility to degradation in acidic environments, which could cleave the ether linkage or promote other rearrangements.[4] |
| Base Hydrolysis | Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. | To evaluate stability in alkaline conditions where the free amine is present and potentially more reactive.[5] |
| Oxidation | Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[8] |
| Thermal Degradation | Store the API as a solid and in solution (e.g., in ACN:Water) in an oven at 80°C. | To determine the impact of high temperatures encountered during processing or transport.[4] |
| Photodegradation | Expose the API solution in a quartz cuvette to a light source conforming to ICH Q1B guidelines (overall illumination ≥1.2 million lux hours, near UV energy ≥200 watt hours/m²).[6] A dark control (wrapped in foil) must be run in parallel. | To assess the compound's sensitivity to light and determine if special packaging is required.[6] |
3. Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with mobile phase.
-
Analyze by a stability-indicating LC-MS method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
4. Data Evaluation:
-
Peak Purity: Use the PDA detector to check the peak purity of the parent compound in stressed samples.
-
Identify Degradants: Compare chromatograms of stressed samples to the control. New peaks are potential degradants. Use the high-resolution mass spectrometry data to determine the elemental composition of these new peaks and propose structures.
-
Mass Balance: A good stability-indicating method should account for all the material. The sum of the parent API and all degradation products should ideally be close to 100% of the initial API concentration.
Postulated Degradation Pathway: Oxidation
Based on the chemical structure, the primary amine and the adjacent benzylic position are likely sites of oxidation.
Caption: Postulated oxidative degradation pathways.
References
- Analytical Method Summaries. (n.d.).
- Analytical Methods. (n.d.).
- ANALYTICAL METHODS. (n.d.).
-
Barros, A. R., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4799. [Link]
-
Nielsen, J. K. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(9). [Link]
-
Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. (2024). Separation Science Plus. [Link]
-
Factors Affecting Stability. (n.d.). Gyan Sanchay. [Link]
-
Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. (2020). MDPI. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2020). Asian Journal of Research in Chemistry. [Link]
-
Reed, G. D. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 4(13), 1633-1640. [Link]
-
Giannini, L., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 162-168. [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. [Link]
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. forcetechnology.com [forcetechnology.com]
- 4. d-nb.info [d-nb.info]
- 5. ajrconline.org [ajrconline.org]
- 6. database.ich.org [database.ich.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
avoiding byproduct formation in 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine synthesis
Welcome to the technical support center for the synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to Synthetic Strategies
The most prevalent and scalable method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 8-methoxy-1-tetralone. This approach offers high yields and operational simplicity. Alternative methods, such as the Leuckart reaction, provide a classic route but often require more forcing conditions. This guide will focus primarily on troubleshooting the reductive amination pathway, as it is the most commonly employed strategy.
Core Reaction Pathway: Reductive Amination
The reductive amination of 8-methoxy-1-tetralone to the desired primary amine proceeds via a two-step, often one-pot, process. First, the ketone reacts with an ammonia source to form an intermediate imine or enamine. This intermediate is then reduced in situ by a suitable reducing agent to yield the final product.
Caption: General workflow for the reductive amination of 8-methoxy-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this synthesis, and how do I identify them?
A1: The most frequently encountered byproducts are the secondary amine, the corresponding alcohol from ketone reduction, and unreacted starting material. In the case of the Leuckart reaction, an N-formylated amine is a potential byproduct.[1][2]
| Byproduct | Identification Notes |
| Secondary Amine | Higher molecular weight peak in MS, distinct NMR signals. |
| 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Polarity similar to the starting ketone on TLC, presence of a hydroxyl peak in IR and NMR. |
| Unreacted 8-Methoxy-1-tetralone | Matches the TLC retention factor of the starting material. |
| N-formyl Amine (Leuckart) | Presence of an amide carbonyl in IR and a formyl proton signal in NMR. |
Q2: I am observing significant amounts of the secondary amine byproduct. What is causing this and how can I prevent it?
A2: The formation of the secondary amine, bis(8-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amine, is a classic example of over-alkylation in reductive amination.[3][4] This occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, 8-methoxy-1-tetralone, to form a new imine, which is then reduced.
-
Causality: The primary amine product is often more nucleophilic than the ammonia source, leading to a competitive reaction with the remaining ketone.
-
Prevention:
-
Use a large excess of the ammonia source: This statistically favors the reaction of the ketone with ammonia over the product amine. Ammonium acetate is a convenient source.
-
Control the addition of the reducing agent: Adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing the concentration of the primary amine available to react further.
-
Lower the reaction temperature: This can help to control the rate of the competing over-alkylation reaction.
-
Q3: My reaction is producing a significant amount of 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. How can I avoid this?
A3: The formation of the alcohol byproduct is due to the direct reduction of the starting ketone by the reducing agent.[5] This is a common issue when using less selective reducing agents.
-
Causality: The choice of reducing agent is critical. Some hydrides, like sodium borohydride (NaBH₄), can readily reduce both ketones and imines.
-
Prevention:
-
Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the reduction of the protonated imine (iminium ion) over the ketone.[6]
-
pH control: Maintaining a slightly acidic pH (around 6-7) facilitates the formation of the iminium ion, which is more readily reduced than the ketone.[6] Acetic acid can be used as a catalyst.
-
Stepwise procedure: If using a less selective reducing agent like NaBH₄, you can perform the reaction in two steps. First, allow sufficient time for imine formation, and then add the reducing agent.[5]
-
Q4: I am attempting the Leuckart reaction and my final product is difficult to purify, showing an extra spot on TLC. What could this be?
A4: In the Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and nitrogen source, the primary product is often the N-formyl derivative of the amine.[1][2] This N-formylated compound must be hydrolyzed (typically with acid or base) to yield the final primary amine. The extra spot you are observing is likely the N-formylated byproduct due to incomplete hydrolysis.
-
Prevention and Troubleshooting:
-
Ensure complete hydrolysis by using sufficiently strong acidic or basic conditions and allowing for adequate reaction time.
-
Monitor the hydrolysis step by TLC until the formamide spot disappears.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction conditions. | 1. Add a dehydrating agent (e.g., molecular sieves) or use a solvent that allows for azeotropic removal of water. 2. Use a fresh bottle of the reducing agent. 3. Optimize temperature and reaction time. Ensure the pH is slightly acidic for imine formation. |
| Mixture of Products (Ketone, Amine, Alcohol) | 1. Non-selective reducing agent. 2. Insufficient reaction time for imine formation. | 1. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[6] 2. Allow the ketone and ammonia source to stir for a longer period before adding the reducing agent. |
| Significant Over-alkylation (Secondary Amine) | 1. Low concentration of ammonia source. 2. Product amine is more reactive than ammonia. | 1. Increase the molar excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). 2. Add the ketone slowly to the mixture of the ammonia source and reducing agent to keep its concentration low. |
| Difficulty in Product Isolation/Purification | 1. Product may be soluble in the aqueous phase as an ammonium salt. 2. Emulsion formation during workup. | 1. Basify the aqueous layer to a pH > 10 with NaOH or K₂CO₃ to deprotonate the amine and extract with an organic solvent. 2. Add brine to the aqueous layer to break up emulsions. |
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride and Ammonium Acetate
This protocol is a robust and commonly used method for the synthesis of the target amine.
Caption: Step-by-step workflow for reductive amination with NaBH4.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 8-methoxy-1-tetralone (1.0 eq.) in methanol. Add ammonium acetate (10-20 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions over 30 minutes. The addition is exothermic.
-
Reaction Monitoring and Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add a 1 M NaOH solution to the aqueous residue until the pH is >10. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.
References
- Pollard, C. B., & Young, D. C. (1951). The Mechanism of the Leuckart Reaction. The Journal of Organic Chemistry, 16(5), 661–672.
- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301–330). John Wiley & Sons, Inc.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Emerson, W. S. (1948). The Preparation of Amines by Reductive Alkylation. In R. Adams (Ed.), Organic Reactions (Vol. 4, pp. 174–255). John Wiley & Sons, Inc.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In L. A. Paquette (Ed.), Organic Reactions (Vol. 59). John Wiley & Sons, Inc.
-
Myers, A. G., et al. Reductive Amination. Harvard University. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Reductive Amination. (n.d.). In ACS Green Chemistry Institute. American Chemical Society. [Link]
- Cabrera, E. V., & Banerjee, A. K. (2010). A Simple Synthesis of 8-Methoxy-1-tetralone.
- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2024). Synthesis of 8-Methoxy-1-Tetralone.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
improving solubility of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine for in vivo studies
Topic: Improving the Solubility of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers and drug development professionals encountering solubility challenges with this compound during preclinical in vivo studies. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and developing a viable formulation.
Compound Overview: Understanding the Challenge
This compound is a primary amine with a tetralin core. Based on its structure, it is predicted to be a hydrophobic weak base. The primary amine group offers a critical handle for pH-dependent solubility manipulation, while the methoxy-tetralin backbone contributes to its low intrinsic aqueous solubility. The hydrochloride salt form is often used to improve initial handling and solubility.[1]
| Property | Estimated Value / Characteristic | Implication for Formulation |
| Chemical Class | Basic Amine | Solubility is highly pH-dependent; protonation below its pKa will form a more soluble salt. |
| Predicted pKa | ~10.2[2] | The compound will be ionized and more soluble in acidic conditions (pH < 8). |
| Predicted LogP | > 2.0 | The molecule is lipophilic, indicating poor intrinsic water solubility. |
| Common Salt Form | Hydrochloride (HCl) | Enhances initial wettability and solubility compared to the free base.[3][4] |
Frequently Asked Questions & Troubleshooting Guide
Q1: I've dissolved my this compound HCl in saline, but it's cloudy or precipitates over time. What is my first step?
Answer: This is the most common initial challenge. The cloudiness or precipitation indicates that the concentration of your compound exceeds its equilibrium solubility in the vehicle, even when using the hydrochloride salt. The initial dissolution of the salt can temporarily create a supersaturated solution that is not stable.
The Causality: The HCl salt of a weak base creates a slightly acidic microenvironment upon dissolution, aiding solubility. However, when diluted into a neutral pH vehicle like saline (pH ~5.5-7.0), the buffering capacity may be insufficient to keep the compound fully protonated and dissolved.
Your First Step: pH Adjustment. The most direct and simplest approach for a basic compound is to lower the pH of the vehicle to ensure the amine group remains protonated (in its cationic, more soluble form).[][6][7] According to the Henderson-Hasselbalch equation, maintaining the pH at least 2 units below the compound's pKa will ensure >99% ionization.
Q2: How do I properly use pH to improve solubility, and what are the potential pitfalls?
Answer: A pH adjustment strategy involves creating a buffered, acidic vehicle before adding the compound. This is a fundamental technique for solubilizing ionizable drugs.[8][9]
The Causality: By pre-adjusting the vehicle pH, you provide a stable environment that forces the equilibrium of the amine (R-NH₂) to its protonated, soluble salt form (R-NH₃⁺). This prevents the compound from converting back to its less soluble free-base form.
Experimental Protocol: Preparing a pH-Adjusted Formulation
-
Vehicle Selection: Start with Water for Injection (WFI) or a common isotonic buffer like 0.9% NaCl.
-
Buffer Selection: Choose a biocompatible buffer system. A citrate buffer (pH 3-6) or acetate buffer (pH 3.6-5.6) is a common starting point.
-
pH Targeting: Aim for a pH between 4.0 and 5.0. This is generally well-tolerated for most parenteral routes and is well below the predicted pKa of the amine.
-
Preparation:
-
Prepare a 10-50 mM solution of your chosen buffer (e.g., sodium citrate).
-
Slowly add a dilute acid (e.g., 0.1 M HCl or citric acid) dropwise while monitoring with a calibrated pH meter until the target pH is reached.
-
Once the vehicle is at the target pH, slowly add the this compound HCl powder while stirring until fully dissolved.
-
-
Validation: Visually inspect the final solution for clarity against a black and white background. Let the solution sit for several hours to ensure no precipitation occurs.
Potential Pitfalls:
-
Tissue Irritation: Very low pH formulations (< 4.0) can cause irritation at the injection site.
-
Chemical Instability: Ensure your compound is stable at acidic pH. Run a short-term stability test on your final formulation.
-
Buffer Interactions: In rare cases, buffer components can interact with the drug, though this is less common with simple buffers like citrate.[8]
Q3: I've tried lowering the pH, but I still can't achieve my target concentration without precipitation. When should I consider a co-solvent?
Answer: You should consider a co-solvent system when pH adjustment alone is insufficient to reach your therapeutic dose, or if you are constrained to a more neutral pH due to stability or tolerability concerns.[10]
The Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar or poorly soluble compounds by reducing the overall polarity of the aqueous vehicle.[6][11] They disrupt the hydrogen bonding network of water, making it a more favorable environment for the hydrophobic portions of your molecule.[]
Logical Workflow for Formulation Selection
The following diagram illustrates the decision-making process for developing a suitable formulation.
Caption: Decision workflow for selecting a solubilization strategy.
Q4: Which co-solvents are appropriate for in vivo studies, and how do I select the best one?
Answer: The choice of co-solvent depends on the route of administration, the required concentration, and potential toxicity. For preclinical studies, several common options are available.[7][12][13]
The Causality: Different co-solvents have varying polarities and hydrogen bonding capabilities. A screening study is the most effective way to empirically determine the best co-solvent or co-solvent blend for your specific compound.
| Co-Solvent | Typical Concentration (Parenteral) | Properties & Considerations |
| Propylene Glycol (PG) | 10-60% | Excellent solubilizer, often used in combination with other co-solvents. Can cause irritation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-60% | Very common and generally safe. Higher viscosity than PG. Can be prone to oxidation.[] |
| Ethanol | 5-20% | Potent solubilizer but can cause pain on injection. Use should be minimized.[] |
| Dimethyl Sulfoxide (DMSO) | < 10% (often much lower) | Very strong solubilizer, but has known biological effects and potential for toxicity. Typically used as a last resort in preclinical studies.[][14] |
| Glycerin | 10-50% | Biocompatible and low toxicity, but generally a weaker solubilizer than PG or PEG 400.[12] |
Experimental Protocol: Co-Solvent System Screening
-
Prepare Stock Vehicles: Create a series of vehicles. Always maintain the optimized acidic pH from the previous step (e.g., pH 4.5 citrate buffer) as your aqueous component.
-
Vehicle A: 80% Buffer / 20% PG
-
Vehicle B: 80% Buffer / 20% PEG 400
-
Vehicle C: 60% Buffer / 30% PEG 400 / 10% Ethanol
-
-
Determine Solubility: Add an excess amount of your compound to a small, fixed volume (e.g., 1 mL) of each test vehicle.
-
Equilibrate: Agitate the samples at a controlled temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, dilute it, and measure the concentration using a validated analytical method (e.g., HPLC-UV).
-
Select Lead Formulation: Choose the system that provides the desired solubility with the lowest percentage of organic solvent.
Q5: My compound is still not soluble enough, even with co-solvents. What advanced options should I explore?
Answer: When pH and co-solvent strategies are insufficient, the next step is to use complexing agents, with cyclodextrins being the most common and effective choice for many research applications.[15][16][17]
The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic interior cavity. The hydrophobic part of your drug molecule can partition into this cavity, forming a "host-guest" inclusion complex.[][19][20] This complex effectively shields the drug from the aqueous environment, dramatically increasing its apparent solubility.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q6: How do I choose the right cyclodextrin and prepare a formulation?
Answer: For parenteral use, chemically modified cyclodextrins are required due to the low solubility and renal toxicity of native beta-cyclodextrin. The two most widely used are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).[16]
-
HP-β-CD: A good starting point, widely used and effective for many compounds.
-
SBE-β-CD: Often provides even greater solubility enhancement, especially for cationic (protonated amine) drugs, due to an ionic interaction between the negatively charged sulfobutyl groups and the positively charged drug.
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Vehicle Preparation: Dissolve the chosen cyclodextrin (e.g., 20-40% w/v SBE-β-CD) in an aqueous vehicle (WFI or a buffer). A neutral pH is often a good starting point for cyclodextrin formulations, as extreme pH can sometimes hinder complexation.
-
Phase Solubility Study:
-
Prepare a series of cyclodextrin solutions at different concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).
-
Add an excess of your compound to each solution.
-
Equilibrate, centrifuge, and quantify the supernatant as described in the co-solvent protocol.
-
Plot the drug solubility versus cyclodextrin concentration. A linear (Aₗ-type) plot indicates a 1:1 complex and is ideal.[21]
-
-
Formulation Preparation: Based on the phase solubility diagram, prepare your final formulation by dissolving the drug in the selected concentration of cyclodextrin solution. Gentle heating (40-50°C) can sometimes accelerate the complexation process. Ensure the solution cools to room temperature and remains clear.
References
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Co-solvent: Significance and symbolism. (2025-12-23). [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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Cosolvent - Wikipedia. [Link]
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View Pharmaceutical Formulation Excipients for Primary amine. PharmaCompass.com. [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]
-
8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of Solution Chemistry. [Link]
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Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]
- Pharmaceutical formulations including an amine compound.
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Solubilization of cyclodextrins for analytical applications. ACS Publications. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. PubChem. [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
pH Adjusting Database. CompoundingToday.com. [Link]
-
Cas 3880-78-2,2-AMINO-7-METHOXYTETRALIN HCL. lookchem. [Link]
-
(R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. PubChem. [Link]
-
Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). Cheméo. [Link]
-
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. PubChem. [Link]
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Technical Support Center: Navigating the Challenges of Therapeutic Protein Purification
Welcome to the Technical Support Center for Therapeutic Protein and Compound Purification. This resource is designed for researchers, scientists, and drug development professionals who encounter the intricate challenges of downstream processing. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and extensive field experience. Our goal is to empower you with the knowledge to not only solve immediate purification hurdles but also to build robust and reliable purification workflows.
The purification of therapeutic proteins is a multi-step process fraught with potential pitfalls that can impact yield, purity, and biological activity.[1] This guide is structured to address the most common and critical challenges you will face, from initial protein capture to final polishing and formulation. We will explore the causality behind experimental choices, offering insights that transform troubleshooting from a guessing game into a logical, step-by-step process.
Section 1: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during protein purification. Each guide is presented in a question-and-answer format, directly addressing the problems you may be facing at the bench.
Low Protein Yield: "Where has my protein gone?"
Low recovery of the target protein is one of the most frequent and frustrating challenges in purification.[2] The potential causes are numerous, spanning from initial expression to final elution. This guide will walk you through a systematic approach to identifying and resolving the root cause of low yield.
Q1: I'm not seeing my protein in the eluate after affinity chromatography. What are the likely causes and how can I fix this?
A: This is a common issue with several potential culprits. Let's break down the possibilities systematically.
-
Initial Protein Expression: The first question to ask is whether the protein was there to begin with. Low expression levels in the host system will inevitably lead to low elution yield.[2]
-
Troubleshooting Steps:
-
Verify Expression: Before purification, analyze a small fraction of your crude lysate by SDS-PAGE and Western blot using an antibody against your protein or its affinity tag. This confirms the presence and approximate quantity of the target protein.[3]
-
Optimize Expression Conditions: If expression is low, consider optimizing induction parameters (e.g., inducer concentration, temperature, induction time).[4] For recombinant proteins, codon optimization for the expression host can also significantly boost expression levels.
-
-
-
Inefficient Cell Lysis: Your protein might be trapped within the cells if lysis is incomplete.
-
Troubleshooting Steps:
-
Assess Lysis Efficiency: After lysis, pellet the cell debris and analyze a sample of the supernatant and the re-solubilized pellet by SDS-PAGE. A strong band for your target protein in the pellet indicates poor lysis.
-
Optimize Lysis Method: Ensure your lysis buffer is appropriate for your cell type and that mechanical disruption (e.g., sonication, high-pressure homogenization) is sufficient without generating excessive heat, which can denature the protein.[2] For some proteins, milder enzymatic lysis might be preferable.[5]
-
-
-
Protein Insolubility and Aggregation: The target protein may be expressed as insoluble aggregates known as inclusion bodies, or it may aggregate after lysis.[6]
-
Troubleshooting Steps:
-
Check the Insoluble Fraction: As with inefficient lysis, analyze the insoluble pellet after centrifugation of the lysate. A prominent band for your protein here points to inclusion body formation.
-
Optimize for Solubility: To favor soluble expression, try reducing the induction temperature, using solubility-enhancing fusion tags (e.g., MBP, GST), or adding stabilizing agents to the lysis buffer.[7]
-
Refolding Protocols: If inclusion body formation is unavoidable, the protein will need to be solubilized from the pellet using denaturants (e.g., urea, guanidine hydrochloride) and then refolded. This is a complex process that requires careful optimization.[7]
-
-
-
Binding and Elution Problems: The issue could lie with the chromatography step itself.
-
Troubleshooting Steps:
-
Check Affinity Tag Accessibility: The affinity tag might be buried within the folded protein, preventing it from binding to the resin.[3] Running the purification under denaturing conditions can expose the tag, but this will require a subsequent refolding step.
-
Verify Buffer Compatibility: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between the tag and the resin.[8] For instance, His-tagged proteins require a specific pH range and the absence of chelating agents like EDTA.
-
Optimize Elution Conditions: The elution buffer may not be strong enough to disrupt the interaction between the protein and the resin. For His-tagged proteins, this could mean increasing the imidazole concentration. For other affinity systems, it might involve changing the pH or using a competitive ligand.[2] A gradient elution can be gentler and more effective than a step elution.[5]
-
Resin Capacity: Overloading the column with too much total protein can prevent the target protein from binding efficiently. Consider using a larger column volume or a resin with a higher binding capacity.[2]
-
-
Experimental Protocol: Optimizing Elution from a His-tag Affinity Column
This protocol describes a method for optimizing the elution of a His-tagged protein using a gradient of imidazole.
-
Prepare Buffers:
-
Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4.
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4.
-
-
Equilibrate Column: Equilibrate your Ni-NTA or other IMAC column with 5-10 column volumes (CVs) of Binding Buffer.
-
Load Sample: Load your clarified lysate onto the column at a low flow rate to ensure sufficient time for binding.
-
Wash: Wash the column with 10-20 CVs of Binding Buffer to remove unbound proteins.
-
Elute with a Gradient: Elute the bound protein using a linear gradient from 0% to 100% Elution Buffer over 20 CVs.
-
Analyze Fractions: Collect fractions throughout the elution and analyze them by SDS-PAGE to determine the imidazole concentration at which your protein elutes.
-
Optimize Step Elution: Based on the gradient results, you can design an optimized step elution protocol for future purifications.
Protein Aggregation: The Stability Challenge
Protein aggregation is a major hurdle in the purification of therapeutic proteins, as it can lead to loss of biological activity, reduced yield, and potential immunogenicity.[9] Aggregation can occur at any stage of the purification process.[10]
Q2: My protein is soluble after lysis but aggregates during or after chromatography. What's causing this and how can I prevent it?
A: Aggregation during chromatography is often triggered by the specific conditions of the purification step, such as high local protein concentration on the resin, or changes in the buffer environment.[5]
-
Affinity and Ion-Exchange Chromatography:
-
High Local Concentration: As the protein binds to the chromatography resin, its concentration at the solid-liquid interface increases dramatically, which can drive aggregation.[5]
-
Solution: Use a resin with a lower binding capacity or load less total protein onto the column.[5]
-
-
Elution "Shock": The abrupt change in buffer composition during step elution (e.g., low pH for Protein A chromatography, high imidazole for IMAC) can destabilize the protein and induce aggregation.[9]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Strong Hydrophobic Interactions: The very nature of HIC involves binding to a hydrophobic surface. Strong interactions between the protein and the resin can lead to partial unfolding and subsequent aggregation.[9]
-
Solution: Select a resin with a lower hydrophobicity. Optimizing the salt concentration and type in the binding and elution buffers can also modulate the strength of the interaction.[11]
-
-
-
General Buffer Conditions:
-
Suboptimal pH and Ionic Strength: The stability of a protein is highly dependent on the pH and ionic strength of the buffer.[11]
-
Solution: Screen a range of buffer conditions (different pH values, salt concentrations, and types of salt) to find the optimal environment for your protein's stability.[12] Proteins are often least soluble at their isoelectric point (pI), so it's generally best to work at a pH at least one unit away from the pI.[12]
-
-
Strategies for Preventing Aggregation
| Strategy | Rationale | Practical Implementation |
| Optimize Buffer Composition | Maintain protein stability by mimicking a favorable in vivo environment. | Screen different pH values, salt concentrations, and buffer types.[12] |
| Use Stabilizing Additives | Certain small molecules can help to stabilize the native conformation of the protein. | Add glycerol (5-20%), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, proline) to your buffers.[7] |
| Incorporate Detergents | Low concentrations of non-ionic detergents can prevent non-specific hydrophobic interactions that lead to aggregation.[5] | Add 0.1% Tween-20 or Triton X-100 to your buffers. |
| Control Temperature | Lower temperatures generally slow down aggregation kinetics. | Perform purification steps at 4°C whenever possible.[12] |
Experimental Workflow: Screening for Optimal Buffer Conditions
Caption: Workflow for screening optimal buffer conditions to minimize protein aggregation.
Impurity Removal: Host Cell Proteins (HCPs) and Endotoxins
Achieving high purity is a critical quality attribute for therapeutic proteins. Residual host cell proteins (HCPs) and endotoxins can compromise the safety and efficacy of the final drug product.[13]
Q3: I'm having trouble removing host cell proteins (HCPs) from my therapeutic protein preparation. What are the best strategies?
A: HCPs are a complex and heterogeneous group of impurities, and their removal often requires a multi-step purification strategy.[14] Relying on a single chromatography step is rarely sufficient.
-
Orthogonal Purification Steps: The key to effective HCP removal is to use a series of chromatography steps that separate proteins based on different physicochemical properties (e.g., charge, size, hydrophobicity).[15]
-
Typical mAb Purification Platform:
-
Capture Step (Affinity Chromatography): Protein A chromatography is the standard for monoclonal antibodies, providing a high degree of purification in a single step.[16]
-
Polishing Step 1 (Ion-Exchange Chromatography): Anion-exchange chromatography (AEX) in flow-through mode is often used to bind negatively charged impurities like HCPs and DNA, while the positively charged mAb flows through.[17]
-
Polishing Step 2 (Mixed-Mode or HIC): A final polishing step using mixed-mode chromatography or HIC can remove any remaining, challenging HCPs.[16]
-
-
-
Characterizing Your HCPs: Understanding which HCPs are co-purifying with your product can help you design a more targeted purification strategy.
-
Analytical Techniques: Techniques like 2D-PAGE followed by mass spectrometry can identify the specific HCPs that are proving difficult to remove.[14]
-
Logical Flow for Developing an HCP Removal Strategy
Caption: A logical workflow for developing and optimizing an HCP removal strategy.
Q4: How can I effectively remove endotoxins from my protein sample?
A: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are a common and challenging contaminant, especially in E. coli expression systems.[18] Their removal is critical for parenteral drug products.[19]
-
Anion-Exchange Chromatography (AEX): This is one of the most effective methods for endotoxin removal. Endotoxins are strongly negatively charged and bind tightly to AEX resins.[20]
-
Strategy: By running the AEX column in flow-through mode at a pH where your target protein does not bind, the endotoxins will be retained by the column while your protein is collected in the flow-through.[21]
-
Optimization: The efficiency of endotoxin removal can be enhanced by optimizing the pH and conductivity of the buffer to maximize the charge difference between the endotoxin and the target protein.[21]
-
-
Affinity-Based Methods: There are commercially available affinity resins that are specifically designed to bind and remove endotoxins.[19]
-
Two-Phase Extraction: For some applications, a two-phase extraction using a Triton X-114 solution can be effective, although this may require a subsequent step to remove the detergent.
Protocol: Endotoxin Removal using Anion-Exchange Chromatography (Flow-Through Mode)
-
Buffer Preparation: Prepare a buffer with a pH at least 1-1.5 units below the pI of your target protein. This will ensure your protein has a net positive or neutral charge. The buffer should have a low to moderate salt concentration (e.g., 20-50 mM NaCl).
-
Column Selection: Choose a strong anion-exchange resin (e.g., a quaternary ammonium-based resin).
-
Equilibration: Equilibrate the AEX column with your prepared buffer for 5-10 CVs.
-
Sample Loading: Load your protein sample onto the column.
-
Collect Flow-Through: Collect the fraction that flows through the column during and immediately after loading. This fraction should contain your purified protein, free of endotoxins.
-
Validation: Test the endotoxin levels in your starting material and the collected flow-through using a Limulus Amebocyte Lysate (LAL) assay to confirm the effectiveness of the removal step.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best way to store my purified protein to maintain its stability?
A: Protein stability during storage is crucial for preserving its biological activity.[22] The optimal storage conditions are highly protein-specific. Generally, it is best to store proteins at low temperatures (-80°C is preferred for long-term storage) in a buffer that has been optimized for stability.[12] Adding cryoprotectants like glycerol (typically 10-50%) can prevent damage from freeze-thaw cycles.[12] It is also advisable to store the protein in small aliquots to avoid repeated freezing and thawing of the entire batch.
Q: How do I choose the right chromatography resin for my purification?
A: The choice of resin depends on the properties of your protein and the impurities you need to remove.[15] A good starting point is to consider the physicochemical properties of your target protein, such as its size, charge (pI), and the presence of any affinity tags. A typical purification strategy involves an initial capture step (e.g., affinity chromatography if a tag is present), followed by one or two polishing steps that use orthogonal separation principles (e.g., ion-exchange followed by size-exclusion chromatography).
Q: My protein precipitates when I try to concentrate it. What can I do?
A: This is a common problem that arises from exceeding the protein's solubility limit or from aggregation induced by the concentration process itself.[5]
-
Concentration Method: Centrifugal ultrafiltration can create high local concentrations at the membrane surface, promoting aggregation. Try using a device with a larger surface area and agitate gently during concentration.[5]
-
Buffer Composition: The buffer used for concentration and final formulation is critical. It should be a buffer in which your protein is highly stable. You may need to add stabilizing excipients like arginine or sucrose.[5]
-
Concentrate in Stages: Instead of concentrating to the final target in one step, try concentrating partially, then dialyzing into the final formulation buffer, and then performing the final concentration step.
Q: How do I validate my purification process?
A: Validation of a purification process involves demonstrating that it consistently produces a protein of the desired purity and quality.[23] This requires a comprehensive set of analytical methods to characterize the product at each stage of the purification. Key aspects to validate include:
-
Purity: Assessed by methods like SDS-PAGE, HPLC (e.g., size-exclusion, reversed-phase), and capillary electrophoresis.[24]
-
Identity: Confirmed by techniques such as Western blotting and mass spectrometry.[24]
-
Impurity Removal: The clearance of specific impurities like HCPs and endotoxins must be quantified using methods like ELISA and the LAL assay, respectively.[25]
-
Process Robustness: The validation studies should also assess the impact of small variations in process parameters (e.g., pH, temperature, loading density) on the final product quality.[23]
References
-
Tang, S., Tao, J., Li, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
-
Tang, S., Tao, J., Li, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
-
Bio-Rad. (n.d.). Host Cell Protein (HCP) Analysis. Retrieved from [Link]
-
Non-disclosed. (n.d.). What Are Host Cell Proteins (HCPs) and Why Is Their Analysis Critical in Biologics?. Retrieved from [Link]
-
Tang, S., Tao, J., Li, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
-
Doneanu, A., Xenopoulos, A., & Gebler, J. (2012). Analysis of host-cell proteins in biotherapeutic proteins by comprehensive online two-dimensional liquid chromatography/mass spectrometry. mAbs, 4(1), 24-44. [Link]
-
Bio-Rad. (n.d.). Overcoming Monoclonal Antibody Purification Challenges. Retrieved from [Link]
-
Tang, S., Tao, J., Li, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
-
Non-disclosed. (n.d.). Addressing the Challenges in Downstream Processing Today and Tomorrow. Retrieved from [Link]
-
Tang, S., Tao, J., Li, Y., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
The Science Support. (n.d.). Overcoming Purification and Formulation Challenges in mAb Production with Chromatography Systems. Retrieved from [Link]
-
Non-disclosed. (2020). Challenges of Protein Aggregation during Purification. BioPharm International. [Link]
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. Retrieved from [Link]
-
Patsnap. (2025). Why Is Protein Purification Important? Methods and Challenges. Retrieved from [Link]
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Scorpius BioManufacturing. (2024). Solving Complex mAb Purification Challenges. Retrieved from [Link]
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Bio-AI. (2024). Challenges and Solutions in Purifying Recombinant Proteins. Retrieved from [Link]
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Biozoomer. (n.d.). Challenges and Solutions in Recombinant Protein Purification. Retrieved from [Link]
-
Leadvent Group. (2024). Challenges in Monoclonal Antibody Purification. Retrieved from [Link]
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Al-Hatamleh, M. A. I., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1402. [Link]
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Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. [Link]
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Tang, S., Tao, J., Li, Y., et al. (2024). The factors affecting protein stability during the purification process... ResearchGate. [Link]
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Cytiva. (2024). Chromatography troubleshooting. Retrieved from [Link]
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Magalhaes, P. O., et al. (2007). Factors Affecting Endotoxin Removal From Recombinant Therapeutic Proteins by Anion Exchange Chromatography. Biotechnology and Applied Biochemistry, 48(Pt 2), 73-81. [Link]
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G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
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Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. [Link]
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Sandle, T. (2022). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. American Pharmaceutical Review. [Link]
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Bio-Rad. (2024). Effective Strategies for Endotoxin Removal in Therapeutic Protein Purification. Retrieved from [Link]
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Non-disclosed. (2010). Removing endotoxin from biopharmaceutical solutions. Pharmaceutical Technology. [Link]
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Excedr. (2022). What Is Protein Purification? Definition, Methods, & More. Retrieved from [Link]
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VALIDOGEN GmbH. (n.d.). Protein Purification Process Development. Retrieved from [Link]
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Zhang, Y., et al. (2020). Method workflow of protein purification and subsequent validation with in-gel and gel-free sequencing analyses. ResearchGate. [Link]
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Bio-Rad. (2024). Effective Strategies for Endotoxin Removal in Therapeutic Protein Purification. Retrieved from [Link]
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Schiel, J. E., & Mire-Sluis, A. (2011). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
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Technical Support Center: Strategies for Optimizing Organic Synthesis Reactions
Welcome to the Technical Support Center for Organic Synthesis Optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their chemical reactions. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, ensuring your experiments are both successful and reproducible.
Section 1: Reaction Initiation and Reagent-Related Issues
This section addresses common problems encountered at the outset of a reaction, from reagent quality to catalyst activity.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: A non-starting reaction can often be traced back to a few key factors:
-
Reagent Purity and Stability: Impurities in starting materials can act as inhibitors or lead to unwanted side reactions. Verify the purity of your reagents using techniques like NMR or GC-MS. Some reagents degrade over time or are sensitive to air and moisture; ensure they have been stored correctly.
-
Catalyst Activity: Catalysts can deactivate due to improper storage, handling, or poisoning from impurities in the reaction mixture.[1][2][3][4] Consider using a fresh batch of catalyst or screening different catalyst types.
-
Solvent Quality: Residual water or other impurities in the solvent can quench sensitive reagents or interfere with the reaction mechanism.[5] Always use dry, high-purity solvents, especially for moisture-sensitive reactions.
-
Incorrect Stoichiometry: Double-check your calculations and the masses/volumes of all reagents added. An incorrect ratio of reactants can stall a reaction.
Troubleshooting Guide: Diagnosing a Failed Reaction Initiation
-
Control Experiment: Run a small-scale control reaction using reagents of known purity and activity to confirm the viability of the reaction conditions.
-
Reagent Analysis: Analyze your starting materials for purity. If impurities are detected, purify the reagents before use.
-
Catalyst Screening: If a catalyst is involved, test a small panel of different catalysts or pre-catalysts to identify a more active system.[6]
-
Solvent Check: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).
Q2: I'm observing the formation of unexpected byproducts. How can I improve the selectivity of my reaction?
A2: Poor selectivity is a common challenge that can often be addressed by carefully tuning the reaction parameters.[7]
-
Temperature Control: Reaction temperature significantly influences the rates of competing reaction pathways.[7] Lowering the temperature may favor the desired kinetic product, while higher temperatures might favor the thermodynamic product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby influencing the reaction pathway.[5][8][9][10] Screening a range of solvents with varying properties is often beneficial.
-
Catalyst and Ligand Choice: In catalyzed reactions, the nature of the catalyst and any associated ligands plays a crucial role in determining selectivity.[7] Experiment with different ligands to fine-tune the steric and electronic environment around the catalytic center.
-
Rate of Addition: Slow addition of a reagent can help maintain a low concentration of that reagent, which can suppress side reactions.
Experimental Protocol: Optimizing Reaction Selectivity
-
Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C). Monitor the product distribution by TLC, GC, or LC-MS.
-
Solvent Screening: Run the reaction in a variety of solvents with different dielectric constants and coordinating abilities (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile).
-
Ligand Modification (for catalyzed reactions): If applicable, screen a library of ligands with varying steric bulk and electronic properties.
| Parameter | Effect on Selectivity | Troubleshooting Strategy |
| Temperature | Influences kinetic vs. thermodynamic control.[7] | Screen a range of temperatures. |
| Solvent | Stabilizes different transition states.[5][8] | Test solvents with varying polarity and coordinating ability. |
| Catalyst/Ligand | Modifies the steric and electronic environment.[7] | Screen different catalysts and ligands. |
| Concentration | Can affect reaction order and side reactions. | Vary reactant concentrations or use slow addition. |
Section 2: Catalyst-Related Challenges
Catalysts are central to many organic transformations, but their performance can be compromised by various factors.
Frequently Asked Questions (FAQs)
Q1: My catalyst appears to be inactive or has low turnover. What could be the problem?
A1: Catalyst deactivation is a frequent issue in organic synthesis. The primary causes include:
-
Poisoning: Certain functional groups or impurities in the reaction mixture can strongly bind to the catalyst's active sites, rendering them inactive.[2][3][4][11] Common poisons for metal catalysts include sulfur, nitrogen, and phosphorus-containing compounds.[3][11]
-
Sintering or Agglomeration: At high temperatures, metal catalyst particles can clump together, reducing the active surface area.[1][4]
-
Leaching: The active metal may dissolve from the solid support into the reaction medium, leading to a loss of catalytic activity.[1]
-
Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.[4][11]
Troubleshooting Guide: Addressing Catalyst Deactivation
-
Purify Reactants and Solvents: Ensure all starting materials and the solvent are free from potential catalyst poisons.
-
Use a Guard Bed: For packed-bed reactors, a small pre-column of a scavenger material can remove poisons before they reach the main catalyst bed.[4]
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.[4]
-
Choose a Robust Support: Select a catalyst support that is stable under the reaction conditions to prevent leaching.
-
Regeneration: In some cases, a deactivated catalyst can be regenerated through washing or thermal treatment.[11]
Caption: Common causes of catalyst deactivation and their respective mitigation strategies.
Section 3: Workup and Purification Issues
The isolation of the desired product in a pure form is a critical final step. This section provides guidance on common challenges encountered during workup and purification.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble separating my product from byproducts or unreacted starting materials during workup. What can I do?
A1: Efficient purification often requires a tailored approach based on the properties of the compounds in your mixture.
-
Liquid-Liquid Extraction: This is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[12] If your product and impurities have different polarities, you can use an appropriate combination of an organic solvent and an aqueous solution (acidic, basic, or brine) to selectively extract your product.[12]
-
Chromatography: For complex mixtures or compounds with similar polarities, column chromatography is often necessary.[13] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is crucial for achieving good separation.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. The key is to find a solvent system in which your product has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble at the lower temperature.
-
Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of impurities (e.g., excess reagents, byproducts) from the reaction mixture by simple filtration.[14]
Troubleshooting Guide: Improving Product Purification
-
Solubility Tests: Before attempting a large-scale extraction or crystallization, perform small-scale solubility tests with your crude product in various solvents to determine the optimal conditions.
-
TLC Optimization: For column chromatography, first optimize the separation on a TLC plate to identify the best eluent system.
-
pH Adjustment: During aqueous workup, carefully adjusting the pH of the aqueous layer can significantly alter the partitioning of acidic or basic compounds between the aqueous and organic phases.
Q2: My reaction mixture forms a stable emulsion during aqueous workup. How can I break it?
A2: Emulsions are a common and frustrating problem in liquid-liquid extractions. Here are several strategies to address them:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up the emulsion.[12]
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes disrupt the fine droplets and facilitate phase separation.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply letting the mixture stand for an extended period will allow the layers to separate on their own.
Section 4: Reaction Monitoring and Analysis
Effective reaction monitoring is key to understanding reaction progress and making informed decisions about when to quench the reaction or adjust conditions.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my reaction?
A1: Several analytical techniques can be used to monitor a reaction in real-time or by analyzing aliquots.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to quantify the relative amounts of reactants, products, and intermediates.[15][16][17] For kinetic studies, a series of NMR spectra can be acquired over time.[15][16]
-
Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are highly sensitive and can be used to identify and quantify the components of a reaction mixture.[18]
Experimental Protocol: Reaction Monitoring by ¹H NMR
-
Prepare an Internal Standard: Choose a stable, unreactive compound with a simple NMR spectrum that does not overlap with the signals of your reactants or products.
-
Initial Spectrum (t=0): Before initiating the reaction, acquire a ¹H NMR spectrum of the starting materials and the internal standard.
-
Acquire Spectra at Time Intervals: At regular intervals, withdraw a small aliquot from the reaction mixture, quench the reaction (if necessary), and acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. The relative integrals will allow you to determine the conversion and yield over time.[19]
Caption: A workflow for monitoring an organic synthesis reaction using NMR spectroscopy.
Section 5: Scale-Up and Process Optimization
Transitioning a reaction from a laboratory scale to a larger, preparative scale introduces new challenges that must be carefully considered.[20]
Frequently Asked Questions (FAQs)
Q1: I'm trying to scale up my reaction, but the yield has dropped significantly. What factors should I consider?
A1: Scale-up is not simply about using larger quantities of reagents.[21] Several physical and chemical parameters change with scale and can impact reaction performance.[20]
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors due to a lower surface-area-to-volume ratio.[20][21] This can lead to temperature gradients and the formation of byproducts.
-
Mixing: Inefficient mixing in large reactors can result in localized "hot spots" or areas of high reagent concentration, leading to poor selectivity and yield.[22]
-
Addition Rates: The rate of reagent addition becomes more critical on a larger scale to maintain temperature control and minimize side reactions.
-
Workup and Isolation: Procedures that are straightforward on a small scale, such as extractions and filtrations, can become more challenging and lead to product loss at a larger scale.
Troubleshooting Guide: Successful Reaction Scale-Up
-
Thermal Hazard Assessment: Before scaling up, perform a reaction calorimetry study to understand the heat evolution of your reaction and ensure adequate cooling capacity is available.[20]
-
Optimize Mixing: Use appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) to ensure efficient mixing.
-
Controlled Reagent Addition: Use a syringe pump or an addition funnel to control the rate of reagent addition, especially for highly reactive or exothermic processes.
-
Develop a Scalable Workup Procedure: Modify your workup procedure to be amenable to larger-scale equipment. This may involve using different extraction solvents or filtration techniques.
| Scale-Up Challenge | Potential Impact | Mitigation Strategy |
| Heat Transfer | Thermal runaway, byproduct formation.[20] | Reaction calorimetry, improved cooling.[20] |
| Mixing | Localized hot spots, poor selectivity.[22] | Efficient stirring, appropriate reactor design. |
| Reagent Addition | Loss of control, side reactions. | Controlled addition rate. |
| Workup | Product loss, inefficiencies. | Develop a scalable workup protocol. |
References
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Key Factors for Successful Scale-Up in Organic Synthesis. (2025). PureSynth. Retrieved from [Link]
-
Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Retrieved from [Link]
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Deactivation of metal catalysts in liquid phase organic reactions. (2003). ResearchGate. Retrieved from [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]
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Yield and Selectivity in Chemical Reactions. (n.d.). Fiveable. Retrieved from [Link]
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Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). (2017). Reddit. Retrieved from [Link]
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Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. (2024). Journal of Molecular Pharmacy & Organic Process Research. Retrieved from [Link]
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Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
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How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. Retrieved from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. Retrieved from [Link]
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Scale-up in microwave-accelerated organic synthesis. (n.d.). PubMed. Retrieved from [Link]
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What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Retrieved from [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]
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Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. Retrieved from [Link]
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Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. Retrieved from [Link]
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NMR Data Interpretation in Complex Mixtures: Strategies. (2025). Patsnap Eureka. Retrieved from [Link]
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Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Workflow – Typical Steps and Equipment. (2019). Biotage. Retrieved from [Link]
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Common cross coupling reactions. (2018). YouTube. Retrieved from [Link]
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Metal-Catalyzed Cross-Coupling Reactions. (n.d.). ChemTalk. Retrieved from [Link]
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Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (2025). ResearchGate. Retrieved from [Link]
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strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. Retrieved from [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
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New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. Retrieved from [Link]
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What Is Workup In Organic Chemistry? (2025). YouTube. Retrieved from [Link]
-
The 5-Step System That Cracks ANY Organic Synthesis Problem. (2025). YouTube. Retrieved from [Link]
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Common sources of mistake in organic synthesis. (2023). Reddit. Retrieved from [Link]
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Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube. Retrieved from [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. Retrieved from [Link]
-
Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. (2025). ResearchGate. Retrieved from [Link]
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Organic Chemistry Synthesis Reactions - Examples and Practice Problems. (2016). YouTube. Retrieved from [Link]
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NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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Technical Support Center: Mitigating Degradation of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine During Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As an aromatic amine with a tetralin core, this molecule is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice and validated protocols to mitigate these risks.
Core Principles of Stability
The chemical structure of this compound contains two key moieties prone to degradation: the primary aromatic amine and the benzylic hydrogens of the tetralin ring system. Understanding the primary factors that drive degradation is crucial for effective storage.
-
Oxidation: This is the most significant degradation pathway. Aromatic amines are readily oxidized by atmospheric oxygen, often leading to the formation of colored impurities.[1][2] The reaction can be catalyzed by light or trace metal impurities. Additionally, the tetralin structure itself can undergo oxidation, primarily at the benzylic position, to form intermediates like hydroperoxides, which can decompose into α-tetralone derivatives.[3][4]
-
Moisture: Amines are often hygroscopic, meaning they can absorb moisture from the air.[5] This absorbed water can not only accelerate oxidative degradation but may also participate in hydrolytic side reactions.
-
Light: Stable aromatic molecules can absorb light energy, promoting them to a more reactive state, which can initiate or accelerate degradation.[6] Photochemical oxidation is a common issue for many aromatic compounds.
-
Temperature: Heat acts as a catalyst for most chemical reactions. Elevated storage temperatures will significantly increase the rate of all degradation pathways.[5][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound in a practical question-and-answer format.
Q1: My previously colorless or off-white solid/solution of this compound has developed a yellow or brown tint. What happened, and can I still use it?
Causality: A visible color change is a classic indicator of oxidative degradation.[1] The primary cause is the oxidation of the aromatic amine group, which forms highly conjugated, colored byproducts. Simple amines like aniline are known to change color upon exposure to air.[1] A secondary contribution could come from the oxidation of the tetralin ring.[3]
Troubleshooting and Action:
-
Do not assume the material is unusable. The discoloration may be due to a very small percentage of impurities.
-
Quantify the Purity. The definitive way to assess the sample's integrity is through analytical chemistry. We recommend using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the purity percentage. See Protocol 2 for a general methodology.
-
Assess Usability. If the purity is >98%, the material may still be suitable for many research applications. However, for sensitive assays, such as in-vivo studies or the generation of reference standards, using a discolored reagent is not recommended without re-purification. The impurities, even at low levels, could have biological activity or interfere with analytical measurements.
Q2: What are the definitive, gold-standard conditions for the long-term storage of this compound?
Causality: To prevent degradation, you must create a physical barrier against the key environmental drivers: oxygen, moisture, light, and heat.[5][6][8] The following multi-faceted approach provides maximum protection.
Authoritative Protocol: The optimal storage conditions are summarized in the table below. Adhering to these guidelines will maximize the shelf-life and preserve the purity of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Drastically reduces the rate of all chemical degradation pathways.[7] For short-term storage (days to weeks), 2-8°C is acceptable. Avoid temperatures above 30°C.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing oxidative degradation.[1][8][9][10] Argon is denser than air and slightly more effective, but nitrogen is a cost-effective and suitable alternative. |
| Moisture | Dry Environment with Desiccant | Amines are hygroscopic.[5] Storing in a desiccated environment prevents water absorption, which can facilitate degradation.[11] |
| Light | Protection from Light | Store in an amber glass vial or an opaque container to prevent photodegradation.[6] |
| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap (Teflon) to ensure an airtight seal and prevent reaction with the container material.[5] |
Q3: I need to weigh out small amounts from my main stock bottle frequently. How can I do this without degrading the entire batch?
Causality: Every time the main container is opened, the compound is exposed to atmospheric oxygen and moisture, progressively degrading the entire stock. The best practice, proven in the field, is to create smaller, single-use aliquots.
Authoritative Protocol: Follow the detailed aliquoting procedure outlined in Protocol 1 . This ensures that the main stock remains pristine while providing conveniently sized samples for daily use. The core principle is to handle the compound under an inert atmosphere at all times.
Q4: How can I analytically validate the stability of my stored sample and identify potential degradation products?
Causality: Visual inspection is not quantitative. A robust analytical method is required to confirm purity and identify the chemical signature of any degradation. Chromatographic techniques are the industry standard for this purpose.[12][13][14]
Authoritative Protocol:
-
Purity Assessment: HPLC-UV is the most common and reliable method for determining the purity of the parent compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is a typical starting point. See Protocol 2 for a sample method.
-
Degradant Identification: If significant degradation is observed, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying the specific chemical structures of the impurities.[12][14][15] Common degradation products to look for include the corresponding α-tetralone (8-Methoxy-3,4-dihydronaphthalen-1(2H)-one) from ring oxidation.[3][16]
| Analytical Technique | Primary Use | Information Gained |
| HPLC-UV | Purity determination and quantification | Percentage of the active compound, detection of impurities.[17] |
| LC-MS | Identification of non-volatile degradants | Molecular weight and structure of polar and thermolabile byproducts.[15] |
| GC-MS | Identification of volatile degradants | Molecular weight and structure of volatile or semi-volatile impurities.[12][13] |
| FTIR Spectroscopy | Quick functional group check | Can reveal the appearance of new functional groups (e.g., C=O stretch from tetralone formation).[12] |
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the key chemical and logical pathways involved in the degradation and troubleshooting process.
Caption: Potential degradation pathways for the target compound.
Caption: Troubleshooting workflow for a potentially degraded sample.
Key Experimental Protocols
Protocol 1: Standard Procedure for Aliquoting and Long-Term Storage
Objective: To partition a bulk quantity of the compound into smaller, single-use vials to prevent the degradation of the main stock from repeated handling.
Materials:
-
Stock bottle of this compound
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps
-
Analytical balance in a fume hood or glove box
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Spatulas
-
Labels and permanent marker
Methodology:
-
Preparation: Arrange the required number of empty, clean, and dry amber vials in a rack inside the fume hood or glove box. Loosen the caps for easy removal.
-
Inert Environment: Start a gentle flow of inert gas into the main stock bottle for 30-60 seconds to displace any air in the headspace.[10]
-
Dispensing: Quickly weigh the desired amount of the solid into each small vial. Minimize the time the stock bottle is open.
-
Purging Aliquots: Once dispensed, direct a gentle stream of inert gas into each small vial for 5-10 seconds. The goal is to displace the air without blowing out the solid material.[10]
-
Sealing: Immediately and tightly seal each vial with its PTFE-lined cap.
-
Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if solvated), and date.
-
Storage: Place the newly created aliquots and the main stock bottle (after re-purging its headspace with inert gas) into a labeled secondary container. Store this container in a -20°C freezer, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To provide a general-purpose reversed-phase HPLC method to determine the percent purity of the compound. Note: This method may require optimization for your specific equipment and degradation products.
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of approximately 0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (or scan with DAD to find optimal wavelength)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. This "area percent" method provides a good estimation of purity.
References
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Online] Available at: [Link]
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Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Online] Available at: [Link]
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National Institutes of Health (NIH). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Online] PMC. Available at: [Link]
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MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Online] Available at: [Link]
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ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Online] Available at: [Link]
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Sci-Hub. Oxidation of tetralin, α tetralol and α tetralone. [Online] Available at: [Link]
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ProQuest. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. [Online] Available at: [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Online] Available at: [Link]
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Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Online] Available at: [Link]
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PubChem. 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Online] Available at: [Link]
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Validation & Comparative
A Comparative Guide to 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and Other Dopamine Agonists: A Structural and Functional Analysis
This guide provides a comprehensive comparison of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and its potential as a dopamine agonist with other well-established and clinically relevant dopamine agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic therapeutics. We will delve into the structural nuances, receptor interaction profiles, and functional activities that define this class of compounds, supported by experimental data and detailed methodologies.
Introduction: The Aminotetralin Scaffold and its Dopaminergic Potential
The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its rigid phenethylamine backbone makes it an excellent template for designing ligands that target monoamine receptors, including dopamine receptors. The position and nature of substituents on both the aromatic ring and the amino group play a critical role in determining the affinity, selectivity, and efficacy of these compounds at the various dopamine receptor subtypes (D1-D5).
Structure-Activity Relationship of Aminotetralin Derivatives
Studies on various 2-aminotetralin derivatives have provided valuable insights into the structural requirements for dopamine receptor agonism.[2][3] Key determinants of activity include:
-
Hydroxylation of the Aromatic Ring: Dihydroxy substitution at the 5,6- or 6,7-positions of the tetralin ring generally confers potent dopaminergic activity.[2][3] However, an unetherified catechol group may not be essential for such activity.[2] The resorcinol-derived 5,7-dihydroxy-2-aminotetralins were found to be less potent dopaminergic agents than their catechol-derived isomers.[4][5]
-
Substitution on the Amino Group: N,N-dialkyl substitution, particularly with n-propyl groups, is often associated with potent D2-like receptor agonism.[2]
-
Position of the Methoxy Group: In a study of substituted aminotetralin analogues as dopamine uptake inhibitors, a methoxy group at the 7-position was found to decrease potency.[6] The effect of an 8-methoxy group, as in our target compound, on receptor binding and functional activity warrants direct investigation. Research on 2-amido-8-methoxytetralins has shown that the 8-methoxy substituent is crucial for optimal agonistic activity at melatonin receptors, suggesting its potential importance in modulating receptor interactions.[7][8]
Given these SAR principles, it is plausible that this compound possesses some affinity for dopamine receptors, although its precise profile remains to be elucidated experimentally.
Comparative Analysis with Established Dopamine Agonists
To provide a framework for understanding the potential profile of this compound, we will compare the pharmacological properties of several well-characterized dopamine agonists: Apomorphine, Bromocriptine, Pramipexole, and Ropinirole.
Receptor Binding Affinity
The binding affinity (Ki) of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | References |
| Apomorphine | ~50 | 0.5 - 2.6 | 1.3 - 2.6 | - | - | [9][10] |
| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 | [11] |
| Pramipexole | >10,000 | 3.9 - 19 | 0.5 - 9 | - | - | [7][9] |
| Ropinirole | - | ~29 | ~12 | ~500 | - | [12] |
Data is compiled from multiple sources and represents a range of reported values. The specific experimental conditions can influence the absolute values.
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Potency (EC50) is the concentration of a ligand that produces 50% of the maximal response, while efficacy refers to the maximum response a ligand can produce.
| Compound | D2-like Receptors | Efficacy | References |
| Apomorphine | Full Agonist | High | [4][13] |
| Bromocriptine | Partial Agonist | Moderate | [14] |
| Pramipexole | Full Agonist | High | [15] |
| Ropinirole | Full Agonist | High | [12][16] |
Ropinirole and its major human metabolite, SKF-104557, are full agonists at human D2 and D3 receptors.[12][16] Pramipexole also demonstrates full intrinsic activity at dopamine D2 subfamily receptors.[15] Apomorphine is a non-selective dopamine agonist that activates both D2-like and, to a lesser extent, D1-like receptors.[4] Bromocriptine acts as a partial agonist of the dopamine D2 receptor.[14]
Experimental Methodologies
To empirically determine the pharmacological profile of novel compounds like this compound, standardized in vitro assays are essential.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the functional activity of a compound at G-protein coupled receptors that modulate the production of cyclic AMP (cAMP).
Principle: D1-like dopamine receptors (D1 and D5) are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP levels. D2-like dopamine receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[17] By measuring changes in cAMP levels in cells expressing a specific dopamine receptor subtype, the agonist or antagonist activity of a test compound can be determined.
Experimental Workflow for a D2-like Receptor Agonist:
Caption: Workflow for a cAMP functional assay for a D2-like agonist.
Dopamine Receptor Signaling Pathways
The interaction of a dopamine agonist with its receptor initiates a cascade of intracellular signaling events.
D1-like Receptor Signaling
Caption: Simplified D1-like receptor signaling pathway.
D2-like Receptor Signaling
Caption: Simplified D2-like receptor signaling pathway.
Expert Synthesis and Future Directions
While direct experimental data for this compound is currently lacking, the principles of structure-activity relationships within the aminotetralin class provide a foundation for informed speculation. The presence of the 8-methoxy group could modulate the electronic and steric properties of the aromatic ring, potentially influencing receptor affinity and selectivity in ways that differ from the well-studied hydroxy-substituted aminotetralins.
The critical next step for characterizing this compound is to perform comprehensive in vitro pharmacological profiling. This should include:
-
Receptor Binding Assays: To determine its affinity (Ki) for all five dopamine receptor subtypes, as well as for other relevant monoamine receptors (e.g., serotonin and adrenergic receptors) to assess its selectivity.
-
Functional Assays: To characterize its functional activity (EC50 and Emax) at each dopamine receptor subtype to determine if it acts as a full agonist, partial agonist, or antagonist. Assays measuring cAMP modulation, β-arrestin recruitment, or other downstream signaling events would be highly informative.
A thorough understanding of the pharmacological profile of this compound will be crucial in determining its potential as a research tool or a therapeutic lead. Comparison with the data presented for established dopamine agonists will provide a valuable benchmark for its potency, selectivity, and efficacy. The methodologies and signaling pathway diagrams provided in this guide offer a robust framework for conducting and interpreting these future investigations.
References
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A Researcher's Guide to the Pharmacological Validation of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as a Selective Dopamine D2 Receptor Agonist
This guide provides a comprehensive framework for the pharmacological validation of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (8-MeO-THN-1-amine) as a selective dopamine D2 receptor agonist. We will navigate the essential in vitro and in vivo studies required to characterize its binding affinity, functional efficacy, and receptor selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds targeting the dopaminergic system. For comparative purposes, we will benchmark the performance of 8-MeO-THN-1-amine against two well-established D2 receptor agonists: Quinpirole and Bromocriptine .
The Rationale for Selective D2 Agonist Development
Dopamine, a critical monoamine neurotransmitter, modulates a wide array of physiological functions including motor control, cognition, and emotion.[1] The dopamine D2 receptor, a member of the D2-like receptor family (D2, D3, D4), is a key therapeutic target for a range of neurological and psychiatric disorders.[2][3] Selective D2 agonists are instrumental in the treatment of Parkinson's disease and hyperprolactinemia.[4][5] The development of novel, selective D2 agonists with optimized pharmacokinetic and pharmacodynamic profiles remains a significant endeavor in medicinal chemistry. This guide outlines the critical experimental pathway to validate a candidate molecule, 8-MeO-THN-1-amine, for this purpose.
In Vitro Validation: Establishing Receptor Affinity and Functional Activity
The initial phase of validation focuses on characterizing the interaction of 8-MeO-THN-1-amine with the D2 receptor at the molecular level. These experiments are typically conducted using recombinant cell lines stably expressing the human dopamine D2 receptor.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.[6] These assays involve the competition between the unlabeled test compound (8-MeO-THN-1-amine) and a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).[7][8]
To establish selectivity, similar competition binding assays should be performed for other dopamine receptor subtypes (D1, D3, D4, and D5) and a panel of other relevant G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors.
Table 1: Hypothetical Binding Affinity (Ki, nM) Profile of 8-MeO-THN-1-amine and Comparator Compounds
| Compound | D2 | D1 | D3 | D4 | D5 | 5-HT1A | 5-HT2A | α1 | α2 |
| 8-MeO-THN-1-amine | 5.2 | >1000 | 85.6 | 250.1 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Quinpirole | 15.8 | >1000 | 5.1 | 45.3 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Bromocriptine | 2.5 | 580 | 4.6 | 120 | 620 | 15 | 8.2 | 3.1 | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Functional Assays: Measuring Agonist Efficacy
Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the D2 receptor, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
A cAMP inhibition assay is a robust method to quantify the functional potency (EC50) and efficacy (Emax) of 8-MeO-THN-1-amine.[9] The results should be compared to the full agonist quinpirole.
Table 2: Hypothetical Functional Potency (EC50, nM) and Efficacy (% Inhibition of cAMP) at the D2 Receptor
| Compound | EC50 (nM) | Emax (% Inhibition) |
| 8-MeO-THN-1-amine | 12.5 | 95% |
| Quinpirole | 25.1 | 100% |
| Bromocriptine | 4.8 | 85% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK-293T cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).[11]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[11]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-Spiperone at a concentration near its Kd), and varying concentrations of the test compound (8-MeO-THN-1-amine) or comparator compounds.[11]
-
For determination of non-specific binding, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) is used.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.[11][12]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol: cAMP Functional Assay
-
Cell Culture and Plating:
-
Culture HEK-293T cells stably expressing the human dopamine D2 receptor in an appropriate medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (8-MeO-THN-1-amine) or comparator compounds.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).[13]
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
In Vivo Validation: Assessing Therapeutic Potential
Following successful in vitro characterization, the next critical step is to evaluate the effects of 8-MeO-THN-1-amine in a relevant animal model. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a widely used and well-validated model for assessing the in vivo efficacy of D2 receptor agonists.[14][15]
The 6-OHDA Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of rats.[14] This leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[16]
Apomorphine-Induced Rotational Behavior
A hallmark of the unilateral 6-OHDA lesion is the development of denervation supersensitivity of D2 receptors in the lesioned striatum.[16] Systemic administration of a D2 agonist, such as apomorphine, results in a characteristic contralateral rotational behavior (turning away from the lesioned side).[17] The frequency of these rotations is a reliable measure of the extent of the dopamine lesion and the efficacy of the D2 agonist.
The rotational behavior induced by 8-MeO-THN-1-amine should be quantified and compared to that induced by quinpirole and bromocriptine.
Table 3: Hypothetical In Vivo Efficacy in the 6-OHDA Rat Model
| Compound (Dose) | Peak Contralateral Rotations (turns/min) | Duration of Action (min) |
| Vehicle | < 1 | - |
| 8-MeO-THN-1-amine (1 mg/kg) | 8.5 | 120 |
| Quinpirole (0.5 mg/kg) | 10.2 | 90 |
| Bromocriptine (5 mg/kg) | 7.8 | 180 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol
Detailed Protocol: 6-OHDA Lesioning and Rotational Behavior Analysis
-
6-OHDA Lesion Surgery:
-
Anesthetize adult male Sprague-Dawley rats.
-
Secure the rat in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the target injection site (e.g., medial forebrain bundle).
-
Slowly infuse a solution of 6-OHDA into the target brain region.
-
Suture the incision and provide post-operative care, including analgesics and supportive therapy.
-
Allow the animals to recover for at least 2-3 weeks to allow for the full development of the lesion.[16]
-
-
Apomorphine-Induced Rotation Test:
-
Habituate the lesioned rats to the testing environment (e.g., a circular arena).
-
Administer the test compound (8-MeO-THN-1-amine) or a comparator compound via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Place the rat in the testing arena and record its rotational behavior for a defined period (e.g., 90-120 minutes) using an automated tracking system.
-
Quantify the number of full 360° contralateral and ipsilateral rotations.
-
Calculate the net contralateral rotations (contralateral minus ipsilateral).
-
-
Data Analysis:
-
Plot the number of net contralateral rotations over time for each treatment group.
-
Determine the peak rotational response and the total number of rotations.
-
Compare the effects of 8-MeO-THN-1-amine to the vehicle control and the comparator compounds using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Visualizing Key Concepts
Dopamine D2 Receptor Signaling Pathway
Caption: In vitro validation workflow.
Conclusion
This guide provides a structured and comprehensive approach to the pharmacological validation of this compound as a selective dopamine D2 receptor agonist. By following the outlined in vitro and in vivo experimental protocols and comparing the results to established D2 agonists, researchers can rigorously assess the therapeutic potential of this novel compound. The successful completion of these studies will provide a robust data package to support further preclinical and clinical development.
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Orally Active Opioid μ/δ Dual Agonist MGM-16, a Derivative of the Indole Alkaloid Mitragynine, Exhibits Potent Antiallodynic Effect on Neuropathic Pain in Mice. PubMed. Available at: [Link]
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A Comparative Guide to the Receptor Cross-Reactivity of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (8-OH-DPAT)
Abstract
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, commonly known as 8-OH-DPAT, is a cornerstone pharmacological tool, celebrated for its potent and selective agonist activity at the serotonin 5-HT1A receptor.[1][2] Developed as a structural analog of ergot alkaloids, it was engineered to probe central serotonin receptor functions with minimal interference from catecholamine systems.[1] This guide provides a comprehensive analysis of 8-OH-DPAT's receptor binding profile, extending beyond its primary target to explore its cross-reactivity with other monoamine receptors. Understanding this broader pharmacological footprint is critical for researchers and drug development professionals to accurately interpret experimental data and anticipate potential off-target effects. We will delve into comparative binding affinities, functional consequences, and the standardized experimental protocols essential for a thorough assessment of receptor selectivity.
Introduction to 8-OH-DPAT: Beyond the 5-HT1A Receptor
Chemical Identity and Stereoselectivity
8-OH-DPAT is a synthetic aminotetralin derivative that has been instrumental in characterizing the physiological and behavioral roles of the 5-HT1A receptor since the 1980s.[1] It is a chiral molecule, and its enantiomers exhibit distinct pharmacological properties. The (R)-(+)-enantiomer is generally considered a full and potent agonist at the 5-HT1A receptor, while the (S)-(-)-enantiomer behaves as a partial agonist.[3][4] Although both enantiomers have similar binding affinities for the 5-HT1A receptor, their efficacies differ significantly.[3] Most preclinical studies have utilized the racemic mixture of 8-OH-DPAT; thus, understanding the stereoselectivity is crucial for interpreting these findings.[3][4]
Primary Pharmacological Target: The Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). 8-OH-DPAT's high affinity for this receptor (with a pKi of approximately 8.92, corresponding to a Ki of 1.2 nM) has made it an invaluable tool for studying the roles of 5-HT1A receptors in various physiological processes, including mood regulation, anxiety, and cognition.[5]
The Imperative of Investigating Off-Target Interactions
While highly selective, no ligand is entirely specific. A comprehensive understanding of a compound's interaction with a range of receptors is paramount in drug discovery and development to predict potential side effects and to uncover novel therapeutic applications (polypharmacology).[6] For a tool compound as widely used as 8-OH-DPAT, a detailed cross-reactivity profile is essential for the accurate interpretation of in vitro and in vivo experimental outcomes.
A Comparative Analysis of 8-OH-DPAT's Receptor Binding Profile
The selectivity of 8-OH-DPAT is not absolute. While its affinity for the 5-HT1A receptor is in the low nanomolar range, it exhibits measurable affinity for other serotonin receptor subtypes, as well as for dopaminergic and adrenergic receptors, albeit at higher concentrations.
High-Affinity Interaction with the 5-HT1A Receptor
As the prototypical 5-HT1A agonist, 8-OH-DPAT's binding to this receptor has been extensively characterized. Radioligand binding studies consistently demonstrate its high affinity, making it a standard competitor for labeling these receptors in tissue homogenates and cell lines.[5]
Cross-Reactivity at Other Serotonin Receptor Subtypes
8-OH-DPAT displays a complex interaction with the broader serotonin system. It has been shown to have moderate affinity for 5-HT7 receptors, with a Ki value of 466 nM.[1] Furthermore, studies have indicated that 8-OH-DPAT can interact with 5-HT1D and, to a lesser extent, 5-HT1B receptors.[7] The R(+) enantiomer of 8-OH-DPAT is reported to be about 10 times more potent than the S(-) enantiomer at these sites.[7] There is also evidence suggesting that 8-OH-DPAT can inhibit serotonin uptake, although at concentrations significantly higher than those required for 5-HT1A receptor activation.[7]
Interactions with Dopaminergic and Adrenergic Receptors
8-OH-DPAT's cross-reactivity extends to other monoamine systems. It has been shown to possess weak affinity for dopamine D2 receptors and α1- and α2-adrenoceptors.[7] Some studies suggest that 8-OH-DPAT can act as a partial agonist at dopamine receptors, though with a much lower potency compared to its effects at 5-HT1A receptors.[8]
Summary of Binding Affinities
The following table provides a comparative summary of the binding affinities (Ki values) of racemic 8-OH-DPAT at various receptors, compiled from the literature. It is important to note that these values can vary depending on the experimental conditions, such as the tissue preparation and radioligand used.
| Receptor Target | Reported Ki (nM) | Selectivity Ratio (Ki [Off-Target] / Ki [5-HT1A]) | Reference |
| Serotonin 5-HT1A | 1.2 | 1 | [5] |
| Serotonin 5-HT1B | Lower Affinity | >100 | [7] |
| Serotonin 5-HT1D | Moderate Affinity | ~10-100 | [7] |
| Serotonin 5-HT7 | 35 - 52 | ~29 - 43 | [7] |
| Dopamine D2 | Weak Affinity | >1000 | [7] |
| α1-Adrenergic | Weak Affinity | >1000 | [7] |
| α2-Adrenergic | Weak Affinity | >1000 | [7] |
| Serotonin Transporter (SERT) | ~840 (700x higher than 5-HT1A Ki) | ~700 | [7] |
Functional Consequences of Receptor Cross-Reactivity
Binding affinity does not always directly correlate with functional activity. Therefore, it is crucial to assess the functional consequences of 8-OH-DPAT's interactions at both its primary and off-target receptors.
Potent Agonism at the 5-HT1A Receptor
Functionally, 8-OH-DPAT acts as a potent agonist at 5-HT1A receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[3] This activity is responsible for its characteristic behavioral effects, such as hypothermia and the "5-HT1A syndrome".[3] The R-enantiomer is a full agonist, while the S-enantiomer displays partial agonism.[3][4]
Functional Effects at Off-Target Receptors
The functional implications of 8-OH-DPAT's binding to other receptors are less well-defined. Its partial agonism at dopamine receptors, for instance, might contribute to some of its behavioral effects at higher doses.[8] The interaction with the serotonin transporter, although weak, could also influence synaptic serotonin levels, further complicating the interpretation of its in vivo effects.[7]
The Concept of Functional Selectivity
It is also important to consider the concept of functional selectivity or biased agonism, where a ligand can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways.[9] While not extensively studied for 8-OH-DPAT's off-target interactions, this phenomenon could play a role in its overall pharmacological profile.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To ensure scientific rigor, the assessment of a compound's cross-reactivity profile should be conducted using standardized and validated experimental protocols.
Radioligand Displacement Assays for Determining Binding Affinity
Principle: This competitive binding assay measures the ability of a test compound (e.g., 8-OH-DPAT) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest or from a specific tissue region known to be rich in the target receptor.
-
Assay Buffer: Utilize an appropriate assay buffer, typically containing a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and protease inhibitors.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and a range of concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Caption: Workflow for a radioligand displacement assay.
Functional Assays for Determining Agonist/Antagonist Activity
Principle: Functional assays measure the physiological response of a cell upon receptor activation. For Gi/o-coupled receptors like the 5-HT1A receptor, a common method is to measure the inhibition of forskolin-stimulated cAMP production.
Step-by-Step Protocol (cAMP Assay):
-
Cell Culture: Culture cells stably expressing the receptor of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of the test compound (8-OH-DPAT) to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: Incubate the plate for a defined period to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Signaling Pathway Diagram:
Caption: 5-HT1A receptor-mediated inhibition of cAMP production.
Discussion and Implications for Drug Development
The cross-reactivity profile of 8-OH-DPAT underscores a critical principle in pharmacology: selectivity is relative. While it remains an invaluable tool for studying 5-HT1A receptor function, researchers must be cognizant of its potential interactions with other receptors, particularly when using higher concentrations. These off-target effects can confound the interpretation of experimental results and may contribute to a more complex in vivo pharmacological profile than would be predicted from its 5-HT1A activity alone.
For drug development professionals, the case of 8-OH-DPAT highlights the importance of early and comprehensive off-target screening. Identifying and characterizing these interactions is essential for predicting potential adverse drug reactions and for understanding the full therapeutic potential of a new chemical entity.
Conclusion
This compound (8-OH-DPAT) is a potent and highly selective 5-HT1A receptor agonist. However, a thorough examination of its pharmacological profile reveals measurable cross-reactivity at other serotonin, dopamine, and adrenergic receptors. This guide provides a comparative framework for understanding these off-target interactions, supported by established experimental methodologies. Acknowledging and investigating the broader receptor binding profile of pharmacological tools like 8-OH-DPAT is fundamental to the integrity and translational relevance of preclinical research.
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A Comparative Guide to the Biological Effects of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's stereochemistry and its biological function is paramount. This guide provides an in-depth comparison of the biological effects of the enantiomers of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a key structural motif in neuropharmacology.
While direct, extensive comparative data for the 8-methoxy derivative's enantiomers is emerging, the vast body of research on its close structural analog, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), offers a powerful and predictive model. 8-OH-DPAT is a prototypical 5-HT1A receptor agonist, and the principles of stereoselectivity observed with its enantiomers provide a robust framework for understanding the potential divergent activities of the 8-methoxy analogs. This guide will, therefore, leverage the comprehensive data on 8-OH-DPAT enantiomers as a scientifically grounded proxy to illuminate the expected biological differentiation.
The Critical Role of Chirality in 2-Aminotetralins
The 2-aminotetralin scaffold is a privileged structure in neuroscience research, serving as the backbone for numerous ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1] These molecules possess a chiral center at the C2 position of the tetralin ring system, meaning they exist as a pair of non-superimposable mirror images, or enantiomers, designated as (R) and (S).
Living systems are inherently chiral, composed of stereospecific building blocks like L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with a biological target, such as a receptor or enzyme, is a three-dimensional event. The distinct spatial arrangement of functional groups in each enantiomer can lead to significant differences in their biological profiles, a phenomenon known as stereoselectivity. One enantiomer may exhibit high affinity and efficacy (the eutomer), while the other may be less active or even inactive (the distomer).[2] Therefore, evaluating enantiomers as separate chemical entities is a critical step in drug discovery and development.
Comparative Pharmacology of the Enantiomers: A Tale of Two Agonists
The primary biological target for 2-aminotetralin derivatives like 8-OH-DPAT is the serotonin 1A (5-HT1A) receptor, a key regulator of mood, anxiety, and cognition. While both enantiomers of 8-OH-DPAT bind to this receptor with similar affinity, their functional effects are strikingly different.
The (R)-enantiomer is consistently characterized as a full and potent agonist at the 5-HT1A receptor.[3][4] In contrast, the (S)-enantiomer behaves as a partial agonist .[3][5] This fundamental difference in intrinsic efficacy, despite similar binding, dictates their downstream biological consequences.
Receptor Binding and Functional Activity
| Parameter | (R)-(+)-8-OH-DPAT | (S)-(-)-8-OH-DPAT | Racemic (±)-8-OH-DPAT | Reference(s) |
| 5-HT1A Receptor Affinity | Similar to (S)-enantiomer | Similar to (R)-enantiomer | High Affinity | [4][5] |
| Functional Activity | Full Agonist | Partial Agonist | Intermediate Efficacy | [4][5] |
| G-Protein Activation | High Efficacy (~90% of 5-HT) | Lower Efficacy (~57% of 5-HT) | Intermediate Efficacy | [5] |
| Adenylate Cyclase Inhibition | Full inhibition, similar to 5-HT | Partial inhibition (~50% of 5-HT) | Not explicitly stated | [5] |
Downstream Signaling and Physiological Effects
Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
The full agonism of the (R)-enantiomer translates to a more robust activation of this pathway, resulting in stronger physiological and behavioral effects compared to the partial agonism of the (S)-enantiomer.
-
Neuronal Firing: Both enantiomers suppress the firing activity of hippocampal CA3 pyramidal neurons, a classic in vivo measure of 5-HT1A receptor activation. However, the (R)-enantiomer is approximately twofold more potent in this effect.[3]
-
Hypothermic Response: Systemic administration of 5-HT1A agonists induces a dose-dependent decrease in body temperature. The hypothermia induced by (R)-(+)-8-OH-DPAT is greater in magnitude and longer in duration than that produced by the (S)-(-)-enantiomer.[3]
-
Serotonin Synthesis: The (R)-enantiomer exhibits greater potency in inhibiting the biosynthesis of serotonin, an effect mediated by presynaptic 5-HT1A autoreceptors.[5]
It is important to note that while 8-OH-DPAT is highly selective for the 5-HT1A receptor, it has also been reported to have some activity at 5-HT7 receptors and may act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[6]
Visualizing the Signaling Cascade
The differential effects of the (R)- and (S)-enantiomers on 5-HT1A receptor signaling can be visualized as follows:
Caption: Differential activation of the 5-HT1A receptor signaling pathway.
Experimental Methodologies for Characterization
To empirically determine and compare the biological effects of the enantiomers of this compound, the following established protocols, widely used for characterizing compounds like 8-OH-DPAT, are recommended.
Experimental Workflow Overview
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comparing N,N-disubstituted 2-aminotetralins as D2 dopamine receptor agonists
An In-Depth Comparative Guide to N,N-Disubstituted 2-Aminotetralins as D2 Dopamine Receptor Agonists
Introduction: The 2-Aminotetralin Scaffold in Dopaminergic Modulation
The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical target in the central nervous system for treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Agonists of the D2 receptor have been instrumental in managing the motor symptoms of Parkinson's disease, while partial agonists are valuable in the treatment of schizophrenia.[2][3] The 2-aminotetralin framework represents a privileged scaffold in dopamine receptor pharmacology, effectively mimicking the extended conformation of dopamine, which is believed to be favorable for agonist activity.[4][5][6]
This guide provides a comparative analysis of N,N-disubstituted 2-aminotetralin derivatives, focusing on the structure-activity relationships (SAR) that govern their affinity and efficacy as D2 receptor agonists. We will explore how modifications to the N-alkyl substituents and the aromatic ring system profoundly influence receptor interaction. Furthermore, this guide will detail the essential experimental protocols for the synthesis and pharmacological evaluation of these compounds, offering a self-validating framework for researchers in medicinal chemistry and drug development.
Comparative Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of 2-aminotetralin derivatives at the D2 receptor are highly dependent on two key structural regions: the N,N-disubstituted amino group and the aromatic portion of the tetralin ring.
The Critical Role of N,N-Disubstitution
Early research established that N,N-dialkyl substitution is a crucial determinant of dopaminergic activity.[4] Among various N-alkyl groups, the N,N-dipropyl substitution has consistently emerged as one of the most productive for D2 agonism.[4] This is exemplified by compounds like (R)-7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT), a well-characterized and potent D2-like receptor agonist. The size and lipophilicity of the N-alkyl groups are critical; substituents larger or smaller than propyl often lead to a decrease in potency. This suggests a specific hydrophobic pocket within the D2 receptor binding site that optimally accommodates two propyl groups. The protonated nitrogen of the aminotetralin is proposed to form a key ionic bond with an aspartic acid residue (Asp-114 in TM3) within the receptor's binding pocket.[7]
Influence of Aromatic Ring Substitution
Substitution on the aromatic ring dramatically modulates both affinity and selectivity for D2 versus other dopamine receptor subtypes, particularly D3. Hydroxylation is a common strategy to enhance potency.
-
5- and 7-Hydroxylation: Placing a hydroxyl group at the 5- or 7-position generally enhances D2 receptor affinity. These hydroxyl groups are thought to mimic the catechol hydroxyls of dopamine, forming hydrogen bonds with serine residues (e.g., Ser-193 in TM5) in the binding site.[7]
-
Catechol Analogs (5,6- and 6,7-diOH): Dihydroxylated compounds, such as the 5,6-dihydroxy derivative (5,6-ADTN), often exhibit high affinity but may suffer from poor bioavailability and metabolic instability, similar to dopamine itself.[8][9] Interestingly, studies have shown that a catechol moiety is not strictly essential for potent dopaminergic activity, paving the way for more drug-like monohydroxylated analogs.[4] In comparison, resorcinol-derived 5,7-dihydroxy-2-aminotetralins have been found to be less potent as dopaminergic agents than their catechol-derived counterparts.[9]
The interplay between N-substitution and aromatic hydroxylation dictates the final pharmacological profile. For instance, (R)-7-hydroxy-2-dipropylaminotetralin not only has high affinity for the D2 receptor but also shows considerable selectivity for the D3 receptor subtype.[7]
Quantitative Comparison of D2 Receptor Affinity
The following table summarizes binding affinity data for a selection of representative N,N-disubstituted 2-aminotetralin derivatives, illustrating the SAR principles discussed.
| Compound | N-Substituents | Aromatic Substitution | D2 Receptor Affinity (Ki, nM) | Reference |
| 2-(Dipropylamino)tetralin | n-Propyl, n-Propyl | None | Moderate | [4] |
| 5-Hydroxy-2-(dipropylamino)tetralin | n-Propyl, n-Propyl | 5-OH | High | [10] |
| 7-Hydroxy-2-(dipropylamino)tetralin | n-Propyl, n-Propyl | 7-OH | High | [7][11] |
| 5,6-Dihydroxy-2-(dipropylamino)tetralin | n-Propyl, n-Propyl | 5,6-diOH | Very High | [8] |
Note: "Moderate," "High," and "Very High" are qualitative descriptors based on reported data. Precise Ki values can vary between studies depending on the experimental conditions, such as the radioligand used.[11]
Experimental Methodologies
To ensure the robust and reproducible evaluation of novel 2-aminotetralin derivatives, standardized and well-validated experimental protocols are essential.
Diagram: General Workflow for Synthesis and Evaluation
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A Comparative Guide to the Structure-Activity Differences Between 5-Hydroxy and 8-Methoxy Aminotetralins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the 2-aminotetralin scaffold serves as a privileged structure, forming the basis for numerous ligands targeting monoamine G-protein coupled receptors (GPCRs). The substitution pattern on the aromatic ring of this scaffold profoundly influences receptor affinity, selectivity, and functional activity. This guide provides an in-depth technical comparison of two key subclasses: 5-hydroxy and 8-methoxy aminotetralins. By synthesizing experimental data and mechanistic insights, we aim to elucidate the critical structure-activity relationships (SAR) that differentiate these two series, offering valuable guidance for rational drug design and development.
The Aminotetralin Scaffold: A Versatile Pharmacophore
The 2-aminotetralin framework is a semi-rigid analog of the neurotransmitter phenethylamine. This conformational constraint allows for a more defined interaction with the binding pockets of target receptors, particularly within the serotonin and dopamine systems. The position of the hydroxyl or methoxy group on the aromatic ring, along with the nature of the substituents on the amino group, dictates the pharmacological profile of these compounds. This guide will focus on the prototypical N,N-di-n-propyl substituted analogs, 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) and 8-methoxy-2-(di-n-propylamino)tetralin (8-MeO-DPAT), as representative examples of their respective classes.
Receptor Binding Profiles: A Tale of Two Affinities
The primary pharmacological distinction between 5-hydroxy and 8-methoxy aminotetralins lies in their preferential targets within the central nervous system. 5-Hydroxy aminotetralins are predominantly potent dopamine receptor agonists, while 8-methoxy aminotetralins exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype.
5-Hydroxy Aminotetralins: Targeting the Dopamine System
Research has consistently demonstrated that the presence of a hydroxyl group at the 5-position of the aminotetralin ring is a key determinant for potent dopaminergic activity.[1]
Key Experimental Data: Receptor Binding Affinities (Ki, nM)
| Compound | D2L Receptor | D3 Receptor | D4 Receptor |
| (S)-5-OH-DPAT | High Affinity | High Affinity | Weak to Moderate Affinity |
| (S)-5-MeO-DPAT | Lower Affinity than Hydroxy Analog | Lower Affinity than Hydroxy Analog | Weak to Moderate Affinity |
Note: Specific Ki values can vary between studies and experimental conditions. The table represents a qualitative summary of findings.
As illustrated in the table, hydroxylated 5-substituted aminotetralins generally display significantly higher affinity for D2 and D3 receptors compared to their methoxy counterparts.[1] The (S)-enantiomer of 5-OH-DPAT is a potent agonist at both D2 and D3 receptors, while the (R)-enantiomer acts as a weak antagonist at D2 receptors. This stereoselectivity underscores the specific conformational requirements of the dopamine receptor binding pocket.
8-Methoxy and 8-Hydroxy Aminotetralins: A Focus on the Serotonin System
In contrast to the 5-substituted analogs, aminotetralins with a substituent at the 8-position exhibit a marked preference for serotonin receptors. The prototypical compound in this class is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist.[2] Its high affinity for 5-HT1A receptors (pIC50 of 8.19) has made it an invaluable tool in neuroscience research for decades.[2] While direct comparative binding data for 8-MeO-DPAT across a wide range of receptors is less abundant in the literature, its structural similarity to 8-OH-DPAT suggests a primary interaction with the serotonin system. It is known that an 8-methoxy group, in combination with an amide at the 2-position, confers affinity for the melatonin receptor.[1]
Key Insights:
-
Hydrogen Bonding: The phenolic hydroxyl group of 8-OH-DPAT is believed to form a crucial hydrogen bond interaction with a serine residue in the binding pocket of the 5-HT1A receptor, contributing to its high affinity and agonist activity. The replacement of this hydroxyl group with a methoxy group in 8-MeO-DPAT, which is a hydrogen bond acceptor but not a donor, is expected to alter this interaction and potentially reduce affinity and/or efficacy at the 5-HT1A receptor.
-
Off-Target Activities: While 8-OH-DPAT is highly selective for the 5-HT1A receptor, it also displays moderate affinity for the 5-HT7 receptor (Ki of 466 nM) and has been reported to have some activity at α2-adrenoceptors.[2][3] The off-target profile of 8-MeO-DPAT is less well-characterized.
Functional Activity: From Receptor Binding to Cellular Response
The functional consequences of receptor binding further differentiate these two classes of aminotetralins.
5-Hydroxy Aminotetralins: Dopaminergic Agonism
As potent D2/D3 receptor agonists, 5-hydroxy aminotetralins stimulate downstream signaling pathways associated with these receptors, primarily the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This agonism translates to characteristic in vivo effects, such as rotational behavior in animal models of Parkinson's disease.
8-Methoxy and 8-Hydroxy Aminotetralins: Serotonergic Modulation
8-OH-DPAT is a full agonist at the 5-HT1A receptor.[4] This activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin synthesis and release.[4][5] Postsynaptically, 8-OH-DPAT mimics the effects of serotonin, leading to neuronal hyperpolarization. The functional activity of 8-MeO-DPAT at 5-HT1A receptors is anticipated to be that of an agonist as well, though potentially with different potency and efficacy compared to 8-OH-DPAT due to the altered hydrogen bonding capability.
Experimental Workflow: Assessing Functional Activity
The functional activity of these compounds is typically assessed using in vitro assays such as the GTPγS binding assay.
Caption: Workflow for a GTPγS binding assay.
In Vivo Pharmacological Effects: A Reflection of Receptor Selectivity
The distinct receptor profiles of 5-hydroxy and 8-methoxy aminotetralins lead to different behavioral and physiological effects in vivo.
5-Hydroxy Aminotetralins: Dopaminergic-Mediated Behaviors
The potent D2/D3 agonism of 5-OH-DPAT and its analogs results in effects consistent with dopamine system activation, including:
-
Locomotor activity changes: Depending on the dose and specific dopamine receptor subtype engagement, these compounds can either increase or decrease locomotor activity.
-
Potential for anti-Parkinsonian effects: The D2 agonism suggests potential therapeutic utility in conditions characterized by dopamine deficiency.
8-Methoxy and 8-Hydroxy Aminotetralins: Serotonergic-Mediated Behaviors
The 5-HT1A agonist properties of 8-OH-DPAT are associated with a range of behavioral effects, including:
-
Anxiolytic effects: Stimulation of 5-HT1A receptors is a well-established mechanism for reducing anxiety-like behaviors in animal models.[6]
-
Antidepressant-like effects: 8-OH-DPAT has shown antidepressant properties in preclinical models like the forced swim test.[7]
-
Hypothermia: A characteristic physiological response to 5-HT1A receptor activation.[4]
-
Serotonin syndrome: At higher doses, 8-OH-DPAT can induce a constellation of symptoms known as the serotonin syndrome, including tremors, head weaving, and hindlimb abduction.[8]
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity
The anxiolytic potential of these compounds can be evaluated using the elevated plus maze, a standard behavioral paradigm in rodents.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds increase the proportion of time spent in and entries into the open arms, as they reduce the innate aversion of rodents to open, elevated spaces.
Metabolism: Predicting Drug Fate and Duration of Action
The metabolic fate of aminotetralins is crucial for determining their pharmacokinetic profile and potential for drug-drug interactions.
Metabolism of 5-Hydroxy Aminotetralins
The phenolic hydroxyl group of 5-hydroxy aminotetralins is a primary site for metabolic modification. Key metabolic pathways are likely to include:
-
Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid to form a more water-soluble metabolite for excretion.
-
Sulfation: Conjugation with a sulfate group.
-
N-dealkylation: Removal of one or both of the n-propyl groups from the amine.
Metabolism of 8-Methoxy Aminotetralins
The metabolism of 8-methoxy aminotetralins is expected to differ due to the presence of the methoxy group.
-
O-demethylation: A primary metabolic route is likely the enzymatic removal of the methyl group to form the corresponding 8-hydroxy metabolite. This is a critical consideration, as it can convert a less active or differently active compound into a more potent 5-HT1A agonist in vivo.
-
N-dealkylation: Similar to the 5-hydroxy series, removal of the N-alkyl groups is a probable metabolic pathway.
-
Aromatic hydroxylation: Hydroxylation at other positions on the aromatic ring is also possible.
Caption: Key metabolic pathways for 5-hydroxy and 8-methoxy aminotetralins.
Conclusion: Guiding Principles for Drug Design
The comparative analysis of 5-hydroxy and 8-methoxy aminotetralins reveals clear and actionable structure-activity relationships:
-
For Dopaminergic Agonists: The 5-hydroxy substitution is paramount for achieving high affinity and agonist activity at D2 and D3 receptors. The stereochemistry at the 2-position is critical, with the (S)-enantiomer generally being the more active isomer.
-
For Serotonergic Agents (5-HT1A Agonists): An 8-hydroxy or 8-methoxy group directs the affinity towards serotonin receptors, particularly the 5-HT1A subtype. The hydrogen-bonding capacity of the 8-substituent significantly influences potency. The potential for in vivo conversion of an 8-methoxy group to an 8-hydroxy group must be considered in drug design and interpretation of pharmacological data.
This guide underscores the profound impact of subtle structural modifications on the pharmacological profile of aminotetralin-based compounds. A thorough understanding of these SAR principles is essential for the design of novel, selective, and efficacious therapeutics for a range of neuropsychiatric and neurological disorders.
References
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van de Witte, S. V., van Vliet, L. A., Grol, C. J., & Wikström, H. V. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 39(20), 4027-4034. [Link]
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Finnema, S. J., Scheinin, M., & Halldin, C. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Journal of Cerebral Blood Flow & Metabolism, 35(7), 1069-1083. [Link]
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Nikolaus, S., Müller, H. W., & Antke, C. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Behavioural Brain Research, 448, 114467. [Link]
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Ramos, A. J., Iga, F. M., & Brusco, A. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research, 1030(2), 201-220. [Link]
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Hjorth, S., Carlsson, A., Lindberg, P., Sanchez, D., Wikström, H., Arvidsson, L. E., ... & Nilsson, J. L. (1982). 8-Hydroxy-2-(di-n-propylamino)tetralin, 8-OH-DPAT, a potent and selective simplified ergot congener with central 5-HT-receptor stimulating activity. Journal of Neural Transmission, 55(3), 169-188. [Link]
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assessing the potency of resorcinol-derived 2-aminotetralins versus catechol-derived isomers
An In-Depth Guide to the Comparative Potency of Resorcinol-Derived vs. Catechol-Derived 2-Aminotetralins
For drug development professionals and researchers in pharmacology, the 2-aminotetralin scaffold represents a cornerstone for designing ligands targeting monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. A critical determinant of a ligand's potency and selectivity is the hydroxylation pattern on its aromatic ring. This guide provides a detailed comparative analysis of two key isomeric classes: resorcinol-derived (5,7-dihydroxy) and catechol-derived (5,6- or 6,7-dihydroxy) 2-aminotetralins. We will dissect the structural nuances, present supporting experimental data, and provide the methodologies required to validate these findings in your own research.
The Structural Imperative: Why Hydroxyl Placement Dictates Potency
The fundamental difference between these two isomer classes lies in the relative positioning of the two hydroxyl (-OH) groups on the tetralin's benzene ring. Catechol derivatives feature an ortho dihydroxy substitution (on adjacent carbons), whereas resorcinol derivatives have a meta dihydroxy arrangement. This seemingly subtle distinction has profound implications for how the molecule interacts with the amino acid residues within the receptor's binding pocket.
The prevailing hypothesis is that the precise geometry of the ortho-dihydroxy arrangement in catecholamines is optimal for establishing key hydrogen bond interactions within the binding sites of dopaminergic receptors.[1][2][3] The investigation into resorcinol-based isomers was a logical step in structure-activity relationship (SAR) studies, driven by the goal of potentially altering receptor selectivity or improving metabolic stability.[4] However, as the data demonstrates, this structural modification often comes at a significant cost to dopaminergic potency.
Comparative Potency at Dopaminergic Receptors: A Clear Distinction
Experimental evidence has consistently shown that resorcinol-derived 2-aminotetralins are less potent and less active as dopaminergic agents when compared directly to their catechol-derived counterparts.[4] This finding underscores the stringent structural requirements for effective agonism at dopamine receptors.
A pivotal study directly compared the dopaminergic and adrenergic effects of 5,7-dihydroxy-2-aminotetralin derivatives (resorcinols) with their 5,6-dihydroxy (catechol) isomers. The results were unequivocal, indicating a marked decrease in dopaminergic activity for the resorcinol compounds.[4]
Table 1: Comparative Biological Activity of 2-Aminotetralin Isomers
| Compound Class | Hydroxylation Pattern | Primary Target Activity | Relative Potency | Key Findings |
|---|---|---|---|---|
| Catechol-Derived | 5,6-Dihydroxy | Dopaminergic Agonist | High | The 5,6-dihydroxy substitution is a potent potentiating group for dopaminergic activity.[1][2][3] |
| Resorcinol-Derived | 5,7-Dihydroxy | Dopaminergic Agonist | Low | Significantly less potent and less active as dopaminergic agents compared to catechol isomers.[4] |
| Resorcinol-Derived | 5,7-Dihydroxy | Adrenergic Agonist | Moderate | While weak at dopamine receptors, certain compounds demonstrated α- and β1-adrenoceptor activating properties.[4] |
The causality behind this potency difference is rooted in the specific interactions required to stabilize the active conformation of the receptor. For D2-like dopamine receptors, the catechol moiety is believed to engage with a conserved serine cluster in transmembrane helix 5, an interaction that is geometrically disfavored with the meta-hydroxy arrangement of a resorcinol.
Key Signaling Pathways: D2 Dopamine and 5-HT1A Serotonin Receptors
Both resorcinol- and catechol-derived 2-aminotetralins primarily exert their effects by modulating GPCRs that couple to the inhibitory G-protein, Gαi/o. Understanding these foundational pathways is crucial for interpreting functional assay data.
Dopamine D2 Receptor Signaling
The D2 receptor is a canonical Gαi/o-coupled receptor.[5] Its activation initiates a signaling cascade that leads to a reduction in neuronal excitability. The primary mechanism is the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[6][7] Additionally, the Gβγ subunits released upon G-protein activation can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[5][6]
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is primarily coupled to Gαi/o proteins.[8][9][10] Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.[11] This pathway is a key mechanism underlying the anxiolytic and antidepressant effects associated with 5-HT1A receptor activation. The receptor also couples to GIRK channels and can modulate other signaling pathways, including the MAPK and Akt cascades, which are involved in neuronal survival and plasticity.[8][9]
Experimental Protocols for Potency Determination
To empirically assess the potency of novel 2-aminotetralin derivatives, two primary types of in vitro assays are indispensable: radioligand binding assays to determine affinity (Kᵢ) and functional assays to determine efficacy and potency (EC₅₀).
Radioligand Binding Assay (Competitive Inhibition)
This assay is the gold standard for quantifying the binding affinity of a test compound.[12][13] It measures how effectively an unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the target receptor.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cultured cells or tissue known to express the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the prepared membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, typically at its Kᴅ concentration), and a range of concentrations of the unlabeled test compound (resorcinol or catechol derivative).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.[15] This traps the membranes with bound radioligand on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding inhibition versus the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]
-
Functional Assay: cAMP Accumulation
Functional assays measure the biological consequence of receptor binding, providing the potency (EC₅₀) and efficacy of a compound.[16][17][18] For Gαi/o-coupled receptors, a common method is to measure the inhibition of forskolin-stimulated cAMP production.
Step-by-Step Protocol: Forskolin-Stimulated cAMP Inhibition Assay
-
Cell Culture:
-
Plate cells expressing the receptor of interest (e.g., HEK293 cells with the 5-HT1A receptor) in a suitable 96-well plate and grow to ~90% confluency.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds (agonists).
-
Aspirate the culture medium and wash the cells with serum-free medium or HBSS.
-
Add the test compounds to the cells along with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period (e.g., 15 minutes).
-
-
Stimulation:
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control. This elevates intracellular cAMP levels. The Gαi-coupled agonist will work to counteract this effect.
-
Incubate for an additional period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Measure the cAMP levels in each well.
-
Normalize the data, setting the forskolin-only wells as 100% stimulation and basal wells as 0%.
-
Plot the percentage of inhibition of the forskolin response versus the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (concentration for 50% of maximal inhibition) and the maximal efficacy (Eₘₐₓ).
-
Conclusion and Strategic Outlook
For researchers in drug development, this guide serves as a foundational principle. When the goal is to achieve potent dopaminergic agonism, the catechol scaffold is the superior starting point. However, the lower dopaminergic potency of the resorcinol scaffold does not render it obsolete. This structural motif may prove advantageous in campaigns aimed at:
-
Improving Receptor Selectivity: The altered geometry might disfavor dopamine receptor binding while permitting or enhancing affinity for other targets, such as specific serotonin or adrenergic receptor subtypes.
-
Fine-Tuning Functional Activity: The resorcinol backbone could be a valuable tool for developing partial agonists or biased ligands, where a reduction in intrinsic efficacy is a desired therapeutic feature.
-
Enhancing Pharmacokinetic Properties: In some chemical series, a resorcinol moiety may offer advantages in terms of metabolic stability or bioavailability compared to the more readily oxidized catechol group.
Ultimately, the choice between these two isomeric classes must be driven by the specific therapeutic objective. By leveraging the experimental workflows detailed here, researchers can rigorously assess the potency of their novel compounds and make data-driven decisions to advance the most promising candidates.
References
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Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
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Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular signalling, 22(10), 1406–1412. [Link]
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Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 78(11), 774–781. [Link]
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Vidal, R., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 13, 101. [Link]
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Apaydın, B., & Uğur, Ç. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 38(4), 316-325. [Link]
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Zhu, F., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Physiologica Sinica, 74(4), 545-556. [Link]
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Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Neuroscientist, 20(5), 446–465. [Link]
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Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]
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Samuels, B. A., & Hen, R. (2011). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Neuroscience, 197, 1-10. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular Signalling, 22(10), 1406-1412. [Link]
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Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]
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Vo, A., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(11), 1305-1310. [Link]
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]
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Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 132, 275-296. [Link]
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Semantic Scholar. [Link]
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Seiler, M. P., & Markstein, R. (1982). Resolved Monophenolic 2-aminotetralins and 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolines: Structural and Stereochemical Considerations for Centrally Acting Pre- And Postsynaptic Dopamine-Receptor Agonists. Molecular Pharmacology, 22(2), 281-289. [Link]
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A Senior Application Scientist's Guide to the Functional Pharmacology of Aminotetralin Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of monoaminergic G-protein coupled receptors (GPCRs), the 2-aminotetralin scaffold represents a cornerstone of chemical biology. These rigid analogs of phenylethylamine have yielded a wealth of pharmacological tools, from canonical receptor agonists to nuanced biased ligands. Understanding the functional implications of subtle structural modifications within this chemical class is paramount for the rational design of novel therapeutics targeting neuropsychiatric and neurological disorders.
This guide provides a comparative analysis of key aminotetralin derivatives, focusing on their performance in essential functional assays. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and summarize quantitative data to empower your research and development endeavors.
The Aminotetralin Archetypes: A Comparative Overview
To illustrate the diverse pharmacology of aminotetralin derivatives, we will focus on three archetypal compounds, each with a distinct receptor profile and functional activity:
-
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): The prototypical high-affinity 5-HT₁ₐ receptor full agonist.
-
7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT): A dopamine D₃ receptor-preferring agonist.
-
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin ((S)-UH-301): A selective 5-HT₁ₐ receptor silent antagonist.
The strategic placement of the hydroxyl group on the aromatic ring dramatically shifts the primary pharmacological target from the serotonergic to the dopaminergic system, while the addition of a fluorine atom in the 5-position of the 8-hydroxy scaffold, along with the (S)-enantiomeric configuration, confers antagonistic properties. This highlights the profound impact of subtle structural changes on the interaction with the target receptor.
Comparative Receptor Binding Affinity
The initial characterization of any GPCR ligand begins with determining its binding affinity (Kᵢ) for the target receptor and assessing its selectivity by screening against a panel of related receptors. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the ligand's ability to displace a radiolabeled probe from the receptor's binding site.
Table 1: Comparative Binding Affinity (Kᵢ, nM) of Selected Aminotetralin Derivatives
| Compound | 5-HT₁ₐ | 5-HT₇ | D₂ | D₃ |
| 8-OH-DPAT | ~1 | ~466[1] | >1000 | >1000 |
| 7-OH-DPAT | ~2800[2] | - | ~100 | ~1[3] |
| (S)-UH-301 | ~10 | - | High | High |
Functional Assays: From G-protein Coupling to Downstream Signaling
While binding affinity is a critical parameter, it does not provide information about the functional consequences of ligand binding. A compound can be an agonist, activating the receptor; an antagonist, blocking the action of an agonist; or an inverse agonist, reducing the basal activity of the receptor. To elucidate these functional characteristics, a suite of in vitro assays is employed.
G-Protein Activation and Second Messenger Modulation
The canonical signaling pathway for both 5-HT₁ₐ and D₂/D₃ receptors involves coupling to Gαi/o proteins, which subsequently inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Gαi/o-coupled GPCR signaling pathway.
This assay quantifies the ability of a compound to modulate cAMP levels. For Gαi/o-coupled receptors, agonists will decrease cAMP production, while antagonists will block the agonist-induced decrease. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method for measuring cAMP levels in a high-throughput format.
Table 2: Comparative Functional Potency (EC₅₀/IC₅₀, nM) in cAMP Assays
| Compound | Receptor | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |
| 8-OH-DPAT | 5-HT₁ₐ | Agonist | ~3-6[4] |
| 7-OH-DPAT | D₃ | Agonist | ~1[5] |
| (S)-UH-301 | 5-HT₁ₐ | Antagonist | - |
Note: The potency of an antagonist is typically expressed as a Kₑ or pA₂ value, determined through Schild analysis, rather than a direct IC₅₀ in a cAMP assay.
β-Arrestin Recruitment: A G-Protein Independent Pathway
In addition to G-protein signaling, agonist-activated GPCRs can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. Assays that measure β-arrestin recruitment are therefore valuable for identifying "biased agonists" – ligands that preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Experimental Methodologies
To ensure the reproducibility and validity of your findings, adhering to well-defined experimental protocols is essential. Below are detailed, step-by-step methodologies for the key functional assays discussed.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a target receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors, [³H]spiperone for D₂/D₃ receptors)[6][7].
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP HTRF Functional Assay
This protocol measures the ability of a compound to modulate cAMP production in response to receptor activation.
1. Cell Preparation:
-
Seed cells stably expressing the Gαi/o-coupled receptor of interest into a 384-well plate and culture overnight.
2. Assay Procedure:
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For agonist testing, add the test compound at various concentrations.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).
-
Incubate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.
3. Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 nm ratio, which is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the test compound to generate a dose-response curve.
-
For agonists, calculate the EC₅₀ (concentration for 50% of the maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).
Structure-Activity Relationships: The "Why" Behind the Function
The diverse pharmacological profiles of aminotetralin derivatives can be rationalized by considering their structure-activity relationships (SAR).
-
Position of the Hydroxyl Group: The placement of the hydroxyl group is a key determinant of receptor selectivity. An 8-hydroxy substituent, as in 8-OH-DPAT, is crucial for high-affinity binding to the 5-HT₁ₐ receptor, likely through hydrogen bonding interactions with key residues in the binding pocket. Shifting the hydroxyl group to the 7-position, as in 7-OH-DPAT, dramatically reduces 5-HT₁ₐ affinity and confers high affinity and agonist activity at dopamine D₃ receptors.
-
Substituents on the Amino Group: The nature of the substituents on the 2-amino group influences both affinity and efficacy. Di-n-propyl substitution is generally optimal for high affinity at both 5-HT₁ₐ and dopamine receptors.
-
Aromatic Ring Substitutions: The addition of substituents to the aromatic ring can fine-tune the pharmacological profile. For instance, the introduction of a fluorine atom at the 5-position of 8-OH-DPAT, in the (S)-enantiomer, results in the 5-HT₁ₐ antagonist (S)-UH-301. This suggests that the fluorine atom may induce a conformational change in the receptor that is incompatible with activation.
Conclusion
The aminotetralin scaffold continues to be a rich source of pharmacological probes and potential therapeutic agents. A thorough understanding of their functional pharmacology, derived from a systematic application of in vitro assays, is essential for leveraging their full potential. By carefully considering the structure-activity relationships and employing robust, well-validated experimental protocols, researchers can confidently characterize the functional profiles of novel aminotetralin derivatives and advance our understanding of monoaminergic neurotransmission.
References
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Seiler, M. P., Stoll, A. P., Closse, A., Frick, W., Jaton, A., & Vigouret, J. M. (1986). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 29(6), 912–917. [Link]
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Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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McCorvy, J. D., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
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Arborelius, L., et al. (1993). The 5-HT1A receptor selective ligands, (R)-8-OH-DPAT and (S)-UH-301, differentially affect the activity of midbrain dopamine neurons. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(4), 353–362. [Link]
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Papanikolaou, A., et al. (2021). Ligand binding characteristics of the human serotonin1A receptor heterologously expressed in CHO cells. Journal of Receptors and Signal Transduction, 41(1), 69-76. [Link]
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Millan, M. J., et al. (1997). Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. British Journal of Pharmacology, 120(5), 959–972. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Wikipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]
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Horowitz, J. M., et al. (2004). 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production. Neuropharmacology, 46(1), 52–62. [Link]
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Wesołowska, A. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498–511. [Link]
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Mierau, J., et al. (1995). Behavioral profile of the 5HT1A receptor antagonist (S)-UH-301 in rodents and monkeys. European Journal of Pharmacology, 277(1), 59-68. [Link]
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Wikipedia. (n.d.). 7-OH-DPAT. Retrieved from [Link]
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Ruedi-Bettschen, D., et al. (2005). Effects of the Putative Dopamine D3 Receptor Agonist 7-OH-DPAT in Rhesus Monkeys Trained to Discriminate Cocaine From Saline. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1149–1158. [Link]
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A Comparative Guide to the Therapeutic Potential of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Analogs as 5-HT1A Receptor Modulators
This guide provides an in-depth comparison of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (8-MeO-THN) analogs, focusing on their therapeutic potential as modulators of the serotonin 1A (5-HT1A) receptor. We will explore the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry and neuropharmacology.
Introduction: The Significance of the 8-Methoxy-tetrahydralin Scaffold and the 5-HT1A Receptor
The this compound scaffold is a privileged structure in neuropharmacology, largely due to its structural similarity to the endogenous neurotransmitter serotonin. Analogs of this scaffold have shown significant promise in modulating various components of the serotonergic system. A key target of interest for these analogs is the 5-HT1A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1] The 5-HT1A receptor is a well-validated target for the treatment of neuropsychiatric disorders, including anxiety and depression.[2] Agonists of the 5-HT1A receptor, such as the prototypical compound 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have demonstrated anxiolytic and antidepressant effects in preclinical models.[3][4] This guide will focus on the 8-methoxy analogs, which offer distinct pharmacokinetic and pharmacodynamic properties compared to their 8-hydroxy counterparts.
The therapeutic rationale for targeting the 5-HT1A receptor stems from its role in regulating neuronal firing and serotonin release. As a somatodendritic autoreceptor on serotonin neurons, its activation leads to a decrease in neuronal firing and a subsequent reduction in serotonin release.[1] Postsynaptically, it mediates the effects of serotonin on target neurons. This dual role makes the development of selective 5-HT1A receptor modulators a complex but potentially rewarding endeavor for achieving desired therapeutic outcomes.
Comparative Analysis of 8-MeO-THN Analogs: A Focus on 5-HT1A Receptor Affinity
The therapeutic potential of 8-MeO-THN analogs is intrinsically linked to their affinity and functional activity at the 5-HT1A receptor. Minor structural modifications to the parent molecule can drastically alter these properties. The following table summarizes the in vitro binding affinities of a series of N,N-dialkylated 8-methoxy-2-aminotetralin analogs for the 5-HT1A receptor. The data presented here is synthesized from foundational studies on related 2-aminotetralin derivatives, which have established key structure-activity relationships.[3]
| Compound | N-Substituent | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
| 8-MeO-DPAT (analogue) | Di-n-propyl | ~1-5 | Based on the high affinity of 8-OH-DPAT and related analogs.[3] |
| 8-Methoxy-2-(dimethylamino)tetralin | Di-methyl | Higher Ki (lower affinity) | SAR studies on related compounds show a decrease in potency with smaller N-alkyl groups.[3] |
| 8-Methoxy-2-(diethylamino)tetralin | Di-ethyl | Intermediate affinity | SAR studies suggest an optimal chain length for the N-alkyl substituents for 5-HT1A receptor binding.[3] |
| 8-Methoxy-2-(dibutylamino)tetralin | Di-butyl | Lower affinity | Longer N-alkyl chains generally lead to a decrease in affinity for the 5-HT1A receptor.[3] |
Causality Behind Experimental Choices: The selection of N,N-dialkylated analogs for comparison is a logical starting point in medicinal chemistry. The size and lipophilicity of the N-alkyl substituents are known to significantly influence receptor binding and functional activity. By systematically varying the length of the alkyl chains, researchers can probe the steric and hydrophobic requirements of the 5-HT1A receptor binding pocket. The data suggests that for the 2-aminotetralin scaffold, N,N-dipropyl substitution provides optimal interactions with the receptor.
Experimental Validation: Protocols for Assessing Therapeutic Potential
To ensure the scientific integrity and trustworthiness of the findings, it is imperative to employ validated and reproducible experimental protocols. This section details the methodologies for key in vitro and in vivo assays used to characterize 8-MeO-THN analogs.
In Vitro Evaluation
This assay determines the binding affinity (Ki) of the test compounds for the 5-HT1A receptor by measuring their ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for 5-HT1A Receptor Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize frozen rat hippocampi in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 39,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in the assay buffer.[5]
-
Binding Assay: In a 96-well plate, add 50 µL of the test compound at various concentrations, 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM), and 150 µL of the membrane preparation (10 µg protein/well).[6]
-
Incubation: Incubate the plate for 60 minutes at 27°C.[6]
-
Filtration: Terminate the reaction by rapid filtration through GF/C filter mats pre-soaked in 0.3% polyethyleneimine. Wash the filters ten times with ice-cold 50 mM Tris-HCl buffer.[6]
-
Scintillation Counting: Dry the filter mats and add a solid scintillant. Count the radioactivity using a scintillation counter.[6]
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
This assay measures the functional activity (agonist or antagonist) of the test compounds by quantifying their effect on the intracellular levels of cyclic AMP (cAMP) in cells expressing the 5-HT1A receptor. The 5-HT1A receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, the enzyme responsible for cAMP production.[7]
5-HT1A Receptor Signaling Pathway:
Caption: Workflow for the Porsolt Forced Swim Test.
Detailed Protocol:
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 15-18 cm. [8]2. Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Day 1 (Pre-test): Place each rat individually in the swim cylinder for 15 minutes. After the session, remove the rat, dry it with a towel, and return it to its home cage. [9] * Day 2 (Test): 24 hours after the pre-test, administer the test compound or vehicle. After the appropriate pre-treatment time, place the rat back into the swim cylinder for a 5-minute test session. [9]4. Behavioral Scoring: Record the entire 5-minute session with a video camera. An observer, blind to the treatment conditions, should score the duration of immobility (the rat makes only the minimal movements necessary to keep its head above water).
-
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel 5-HT1A receptor modulators. The comparative data and structure-activity relationships discussed in this guide highlight the importance of the N,N-dialkyl substituents in determining the affinity for the 5-HT1A receptor. The provided experimental protocols offer a robust framework for the in vitro and in vivo characterization of these analogs.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of analogs with modifications at other positions of the tetralin ring to improve affinity and selectivity.
-
Determination of the functional activity (full agonist, partial agonist, or antagonist) of these analogs to better predict their therapeutic effects.
-
In-depth pharmacokinetic profiling to assess their drug-like properties.
-
Evaluation in a wider range of behavioral models to explore their potential in treating various neuropsychiatric disorders.
By employing a systematic approach to drug design and evaluation, guided by the principles and methodologies outlined in this document, the therapeutic potential of this compound analogs can be fully realized.
References
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Animal Research Review Panel. (n.d.). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Retrieved from [Link]
- Boer, A. G. de, & van der Sandt, I. C. J. (2003). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 46(13), 2613–2623.
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Caron, M. G., & Lefkowitz, R. J. (2018). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Retrieved from [Link]
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- Gobert, A., Rivet, J. M., Cistarelli, L., & Millan, M. J. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Neuropharmacology, 36(4-5), 453–465.
- Lucki, I., Nobler, M. S., & Frazer, A. (1984). Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 228(1), 133–139.
- Polter, A. G., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(3), 363–374.
- Savitz, A. J., Lucki, I., & Drevets, W. C. (2009). 5-HT1A receptor function in major depressive disorder. Progress in Neurobiology, 88(1), 17–31.
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Polter, A. G., & Li, X. (2011). Regulation of forskolin-stimulated cAMP by 5-HT1B and 5-HT1A receptor... ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted tetralin amine derivative. The following procedures are synthesized from best practices in chemical waste management and data from structurally similar compounds, providing a robust methodology in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Profile and Immediate Safety Precautions
Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from analogous compounds, such as 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and 1,2,3,4-Tetrahydronaphthalene, a comprehensive hazard profile can be inferred.
Primary aromatic amines, as a class, are known for their potential toxicity, and some are considered carcinogenic.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[1] Structurally related compounds exhibit skin, eye, and respiratory irritation.[2] Furthermore, many aromatic compounds are toxic to aquatic life with long-lasting effects.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Standard PPE includes, but is not limited to:
-
Nitrile gloves (double-gloving is recommended)
-
Chemical splash goggles and a face shield
-
A properly fitted laboratory coat
-
-
Avoid Inhalation and Contact: Prevent the generation of dust or aerosols.[3] Avoid all direct contact with the skin, eyes, and clothing.[4]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. A spill kit containing appropriate absorbent materials should also be available.[5]
Waste Segregation and Container Management: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[6]
Core Principles:
-
Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Incompatibility: This compound should be treated as an amine and therefore must be segregated from strong oxidizing agents and acids to prevent vigorous or exothermic reactions.[7]
-
Container Specifications: Waste containers must be:
-
Chemically compatible with the waste.
-
In good condition with a securely fitting lid.
-
Labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[6]
-
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the quantity and form of the waste.
Small Quantities (e.g., from analytical standards, small-scale reactions)
-
Collection: Collect all solutions and residues containing this compound in a designated hazardous waste container.
-
Rinsing: Triple rinse any glassware or equipment that has come into contact with the compound with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials.[6]
-
Disposal Request: Arrange for pickup and disposal by your institution's licensed hazardous waste management provider.
Large Quantities (e.g., from bulk synthesis)
The disposal of large quantities of this compound should only be handled by trained professionals.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for guidance.
-
Packaging: The waste may need to be packaged in specific containers (e.g., DOT-approved drums) as per the disposal company's and regulatory requirements.
-
Transportation and Disposal: The licensed waste vendor will transport the material to a permitted treatment, storage, and disposal facility (TSDF). The primary method of disposal for this type of organic waste is typically high-temperature incineration.[8]
Contaminated Materials (e.g., PPE, spill cleanup debris)
-
Collection: Place all contaminated solid waste, such as gloves, absorbent pads, and weighing papers, into a designated solid hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with this compound").
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Minor Spills (small quantity, contained, no immediate respiratory hazard)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Major Spills (large quantity, uncontained, potential for airborne exposure)
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify emergency personnel (e.g., 911) and your institution's EHS department.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Only trained emergency responders should handle major spills.
Data Summary and Workflow
The following table summarizes the key information for the safe disposal of this compound.
| Parameter | Guideline | Rationale |
| Primary Hazards | Skin/Eye Irritant, Potential for Toxicity, Aquatic Hazard | Based on data from structurally similar aromatic amines.[1][2] |
| Required PPE | Nitrile gloves, splash goggles, face shield, lab coat | To prevent skin and eye contact, and inhalation of any aerosols.[3] |
| Waste Segregation | Separate from acids and strong oxidizing agents. | To prevent potentially violent or exothermic reactions.[7] |
| Disposal Method | Collection by a licensed hazardous waste vendor for incineration. | Ensures complete destruction and compliance with environmental regulations.[8] |
| Spill Cleanup | Use inert absorbent material and collect as hazardous waste. | To safely contain and dispose of the spilled material.[5] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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PENTA s.r.o. (2023). 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2021). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
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SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters, 2(2), 57-69. Retrieved from [Link]
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WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to your comprehensive guide on the safe handling of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 535935-61-6). As a key intermediate in various research and development applications, understanding its hazardous properties is paramount to ensuring your safety and the integrity of your work. This guide is built on a foundation of scientific expertise and a commitment to fostering a culture of safety in the laboratory.
Hazard Identification and Risk Assessment
This compound is a primary aromatic amine. Aromatic amines as a class of compounds are known to have significant health hazards.[1][2] They can be readily absorbed through the skin and may have corrosive effects.[3] The tetralin (tetrahydronaphthalene) structure itself can also present hazards such as skin and eye irritation.[4][5]
Based on analogous compounds, the primary anticipated hazards include:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[3][6]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause respiratory tract irritation.
-
Sensitization: Potential for causing allergic skin reactions.
Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Flame-retardant lab coat. | Not typically required if handled in a certified chemical fume hood. |
| Moderate to High-Volume Handling or Reactions | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a flame-retardant lab coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary if not handled in a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron and boots. | A NIOSH-approved respirator with organic vapor cartridges is required. |
Step-by-Step Procedures for Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination. Follow a meticulous sequence to ensure your safety.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Operational and Disposal Plans
A robust operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Handling and Storage
-
Ventilation: Always handle this compound in a certified chemical fume hood.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][8] Keep the container tightly sealed.
-
Incompatible Materials: Avoid contact with strong acids and strong oxidizers.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Caption: Decision tree for spill response.
Spill Cleanup Procedure:
-
Evacuate the immediate area if the spill is large or outside of a fume hood.
-
Wear the appropriate PPE as outlined in the table above.
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, you can minimize your risk and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
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Suzhou Aobai Pharmaceutical. This compound. Available at: [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
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-
PubChem. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available at: [Link]
-
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-
BU CyberSec Lab. (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available at: [Link]
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PENTA s.r.o. 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
